molecular formula C3H3BrN2O B1380247 4-Bromoisoxazol-3-amine CAS No. 1519318-68-3

4-Bromoisoxazol-3-amine

Cat. No.: B1380247
CAS No.: 1519318-68-3
M. Wt: 162.97 g/mol
InChI Key: UHQGCMMJSSSNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoxazol-3-amine is a useful research compound. Its molecular formula is C3H3BrN2O and its molecular weight is 162.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGCMMJSSSNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromoisoxazol-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromoisoxazol-3-amine: Properties, Synthesis, and Applications

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a cornerstone of heterocyclic chemistry, prized for its unique electronic properties and its prevalence in a wide array of biologically active compounds.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety serves as a versatile pharmacophore and a synthetically tractable building block in medicinal chemistry.[1][2] Its derivatives are found in numerous pharmaceuticals, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[2] The weak N-O bond is a key structural feature, predisposing the ring to cleavage reactions that can be exploited in synthetic design or can be relevant to its mechanism of action in biological systems.[1]

This guide focuses on a specific, functionalized derivative: This compound (CAS No: 1519318-68-3). This molecule is of particular interest to researchers in drug discovery due to its trifunctional nature: a nucleophilic amino group, a synthetically versatile bromine atom suitable for cross-coupling reactions, and the isoxazole core itself. This combination of features makes it an attractive starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Section 1: Core Chemical Properties and Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers, physicochemical characteristics, and structural features of this compound.

Chemical Identity and Computed Properties

The essential identification and computed physicochemical data for this compound are summarized below. These parameters are critical for experimental design, including solvent selection, reaction condition optimization, and preliminary assessment of drug-like properties.

PropertyValueSource
IUPAC Name 4-bromo-1,2-oxazol-3-aminePubChem[3]
Synonyms 3-Amino-4-bromoisoxazole, 4-bromo-3-aminoisoxazolePubChem[3]
CAS Number 1519318-68-3ChemicalBook[4]
Molecular Formula C₃H₃BrN₂OPubChem[3]
Molecular Weight 162.97 g/mol PubChem[3]
XLogP3 0.7PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
Rotatable Bond Count 0PubChem[3]
Structural Elucidation

The structure of this compound consists of a 5-membered isoxazole ring substituted with an amino group at position 3 and a bromine atom at position 4.

2D Structure:

(Representation of this compound)

The isoxazole ring is aromatic, which imparts planarity and stability to the core structure. Molecular modeling studies on related 4-bromoisoxazoles suggest that substituents can influence the overall planarity, but the core ring remains largely flat.[5] The amino group at C3 and the bromine at C4 are key handles for synthetic modification, a topic explored further in Section 3.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While a comprehensive experimental dataset for this specific molecule is not widely published, we can predict its characteristic spectral features based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

  • ¹H NMR: The molecule has two distinct proton environments: the single proton on the isoxazole ring (at C5) and the two protons of the primary amine.

    • The C5-H proton is expected to appear as a singlet in the aromatic region of the spectrum.

    • The -NH₂ protons will also typically appear as a singlet, though the chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.[6] Addition of D₂O should cause the amine proton signal to disappear, a common technique for identifying -NH and -OH peaks.[6]

  • ¹³C NMR: The isoxazole ring contains three carbon atoms.

    • C3: This carbon, bonded to the amino group, will be significantly influenced by the nitrogen atom.

    • C4: Bonded to the bromine atom, its chemical shift will be characteristic of a carbon bearing a halogen. Studies on related 3,5-diaryl-4-bromoisoxazoles show that the C4 chemical shift is a sensitive probe of the electronic environment.[5]

    • C5: This carbon, bonded to the sole ring proton, will appear in the typical aromatic carbon region.

Predicted Spectroscopic Data
¹H NMR C5-H: Singlet, downfield. NH₂: Broad singlet, variable shift (exchangeable with D₂O).[6]
¹³C NMR Three distinct signals expected for C3, C4, and C5 of the isoxazole ring.[5]
Infrared (IR) N-H stretching: Two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric for primary amine).[6] N-H bending: Absorption around 1650-1580 cm⁻¹. C=N stretching: Characteristic band for the isoxazole ring. C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the primary amine and the isoxazole ring. Primary amines are characterized by two N-H stretching bands (one symmetric, one asymmetric) in the 3500-3300 cm⁻¹ region.[6]

Section 3: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are what make it a valuable building block for medicinal chemists.

Synthetic Pathway

While multiple routes to substituted isoxazoles exist, a common and effective strategy for synthesizing 3-aminoisoxazoles involves a two-step sequence starting from a more saturated precursor, the isoxazoline.[7] This approach offers good control over regioselectivity and functional group tolerance.

G cluster_0 Synthesis of this compound A 3,4-Dibromoisoxazoline (Precursor) B Nucleophilic Substitution (+ Amine Source, e.g., NH₃ or equivalent) A->B C 3-Amino-4-bromoisoxazoline (Intermediate) B->C D Oxidation (Aromatization) C->D E This compound (Final Product) D->E

Caption: General synthetic workflow for 3-aminoisoxazoles.

Experimental Protocol: Synthesis of 3-Aminoisoxazoles

The following is a generalized protocol based on methodologies for the synthesis of 3-aminoisoxazoles from 3-bromoisoxazoline precursors.[7]

Step 1: Amination of 3-Bromoisoxazoline

  • Rationale: This step involves the nucleophilic displacement of the bromine atom at the 3-position of an isoxazoline ring. Using an amine nucleophile introduces the desired amino functionality.

  • Procedure:

    • Dissolve the 3-bromoisoxazoline precursor in a suitable organic solvent (e.g., Dichloromethane or THF).[7]

    • Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HBr formed during the reaction.[7]

    • Introduce the amine source (e.g., a solution of ammonia in an organic solvent, or a protected amine equivalent).

    • Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the crude 3-aminoisoxazoline intermediate.

Step 2: Oxidation to 3-Aminoisoxazole

  • Rationale: The isoxazoline intermediate is not aromatic. An oxidation step is required to introduce a double bond into the ring, forming the stable, aromatic isoxazole system. This aromatization is often a key step for achieving the desired biological activity.[7]

  • Procedure:

    • Dissolve the crude 3-aminoisoxazoline from the previous step in an appropriate solvent.

    • Treat the solution with a suitable oxidizing agent. The choice of oxidant is crucial and must be compatible with the functional groups present.

    • Monitor the reaction for completion.

    • Upon completion, quench the reaction and perform an extractive workup.

    • Purify the final product, this compound, using column chromatography or recrystallization.

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

G cluster_0 Reactivity Sites cluster_1 Amino Group (-NH₂) cluster_2 Bromine (-Br) cluster_3 Isoxazole Ring Core This compound Br_Rxn Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Core->Br_Rxn Ring_Rxn Reductive Cleavage (N-O bond) Core->Ring_Rxn N_Rxn Acylation Alkylation Diazotization N_Rxn->Core

Caption: Key reactivity sites on this compound.

  • The Amino Group: As a primary amine, this group is nucleophilic and can readily undergo standard amine reactions such as acylation (to form amides), alkylation, and reductive amination.[8]

  • The Bromo Group: The bromine atom at C4 is a powerful synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a straightforward path to molecular diversification, which is a cornerstone of modern drug discovery.

  • The Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive conditions. This reactivity can be used strategically in synthesis to unmask other functional groups.

Section 4: Applications in Medicinal Chemistry

Isoxazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The value of this compound lies in its potential as a scaffold to build novel molecules targeting these disease areas.

  • Scaffold for Library Synthesis: The dual functionality of the amino and bromo groups allows for orthogonal chemical modifications. A research program could, for example, first perform a Suzuki coupling at the C4 position to install a series of aromatic groups, and then acylate the C3-amino group with a diverse set of carboxylic acids, rapidly generating a large library of related compounds for biological screening.

  • Bioisostere: The isoxazole ring is often used as a bioisostere for other functional groups, such as carboxylates or amides, to improve pharmacokinetic properties like metabolic stability or cell permeability.

The development of novel drugs targeting essential bacterial enzymes like DNA gyrase is a critical area of research, and heterocyclic compounds are frequently explored for this purpose.[9] The structural motifs present in this compound make it a relevant starting point for designing inhibitors of such targets.

Section 5: Safety and Handling

GHS Hazard Information (Predicted)
Pictograms Warning
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Handling and Storage Recommendations:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11]

References

An In-Depth Technical Guide to 4-Bromoisoxazol-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Central Core Directive: This technical guide provides an in-depth analysis of 4-Bromoisoxazol-3-amine, a pivotal heterocyclic intermediate for researchers, scientists, and drug development professionals. This document deviates from rigid templates to offer a comprehensive, application-focused narrative grounded in scientific integrity.

Core Identification: IUPAC Nomenclature and CAS Registry

IUPAC Name: 4-bromo-1,2-oxazol-3-amine[1] CAS Number: 1519318-68-3[1]

Identifier Value
IUPAC Name4-bromo-1,2-oxazol-3-amine
CAS Number1519318-68-3
Molecular FormulaC₃H₃BrN₂O
Molecular Weight162.97 g/mol
Canonical SMILESC1=C(C(=NO1)N)Br

Strategic Importance in Medicinal Chemistry

This compound is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. The isoxazole core is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[2] The strategic placement of a bromine atom at the 4-position and an amine group at the 3-position provides two reactive handles for molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries.

The inherent reactivity of the bromo and amino substituents allows for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formation. These reactions are fundamental in the construction of complex molecules with tailored pharmacological profiles.

Synthesis and Chemical Reactivity

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for related 3-aminoisoxazoles. A plausible and efficient synthetic strategy involves a two-step process starting from a suitable precursor.

A novel and effective method for the synthesis of 3-amino-5-substituted-isoxazoles has been described, which can be adapted for the synthesis of this compound. This process involves the reaction of readily available 3-bromoisoxazolines with amines in the presence of a base to yield 3-aminoisoxazolines, followed by an oxidation step to furnish the desired 3-aminoisoxazoles in high yields.[3]

General Synthetic Workflow

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Amination & Oxidation A Alkene/Alkyne Precursor C [3+2] Cycloaddition A->C B Nitrile Oxide B->C D Bromoisoxazoline Intermediate C->D E Bromoisoxazoline D->E G Base-promoted Addition-Elimination E->G F Amine Source (e.g., NH₃) F->G H Aminoisoxazoline G->H I Oxidation H->I J This compound I->J

Caption: Generalized synthetic workflow for 3-aminoisoxazoles.

Key Chemical Transformations

The utility of this compound as a synthetic intermediate is demonstrated by its participation in key chemical reactions:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Buchwald-Hartwig Amination: The bromo substituent can also undergo palladium-catalyzed C-N bond formation, providing access to a range of N-arylated and N-heteroarylated derivatives.

  • Amide Bond Formation: The primary amine at the 3-position serves as a nucleophile for acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents), leading to the formation of amide derivatives.

Biological Significance: A Scaffold for BRD4 Inhibitors

A growing body of evidence highlights the isoxazole scaffold as a key pharmacophore in the design of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4][5][6] BRD4 is a critical epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases.

The 3,5-dimethylisoxazole moiety, in particular, has been identified as an effective mimic of acetylated lysine, binding to the active site of BRD4.[7][8] This interaction is characterized by the formation of a crucial hydrogen bond between the isoxazole nitrogen and the side chain of asparagine 140 (Asn140) in the BRD4 binding pocket, along with a water-mediated hydrogen bond to tyrosine 97 (Tyr97).[7]

While direct inhibitory data for this compound on BRD4 is not yet publicly available, its structural similarity to known isoxazole-based BRD4 inhibitors makes it a highly attractive starting point for the development of novel and potent BET inhibitors. The bromo and amino functionalities provide ideal vectors for the introduction of substituents that can enhance binding affinity and selectivity.

BRD4 Signaling Pathway and Point of Inhibition

BRD4_Pathway cluster_0 Chromatin Regulation cluster_1 BRD4 Recruitment & Transcriptional Activation cluster_2 Inhibition by Isoxazole Derivatives Histone Histone Tails Ac Acetylation (HATs) Histone->Ac AcK Acetylated Lysine (KAc) Ac->AcK BRD4 BRD4 AcK->BRD4 Recognition & Binding PTEFb P-TEFb Complex BRD4->PTEFb RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription Inhibitor This compound -based Inhibitor Inhibitor->BRD4 Competitive Binding (Blocks KAc Recognition)

Caption: Inhibition of BRD4-mediated transcription by isoxazole derivatives.

Experimental Protocols: Application in Synthesis

The true value of a building block is demonstrated in its application. The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a bromo-heterocyclic amine, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 4-position of the isoxazole ring.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and establish an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon).

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Stir the reaction mixture vigorously and heat to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure efficient catalytic turnover.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.

Conclusion and Future Outlook

This compound is a high-value building block with significant potential in drug discovery and development. Its versatile reactivity and the established biological importance of the isoxazole scaffold, particularly in the context of BRD4 inhibition, position it as a key intermediate for the synthesis of next-generation therapeutics. Further exploration of its synthesis and reactivity will undoubtedly lead to the discovery of novel compounds with potent and selective pharmacological activities.

References

Physical and chemical properties of 3-amino-4-bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-bromoisoxazole

Abstract

This technical guide provides a comprehensive examination of 3-amino-4-bromoisoxazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized building block, its unique arrangement of an amino group and a bromine atom on the isoxazole core presents a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This document details the compound's fundamental physicochemical and spectroscopic properties, explores established synthetic routes and inherent reactivity, discusses its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.[1] The isoxazole moiety's metabolic stability, ability to engage in hydrogen bonding, and dipolar nature contribute to its favorable pharmacokinetic and pharmacodynamic profiles.

3-Amino-4-bromoisoxazole emerges as a particularly valuable derivative. The presence of a nucleophilic amino group at the 3-position and an electrophilic bromine atom at the 4-position provides orthogonal handles for subsequent chemical modifications. This dual functionality allows for regioselective reactions, making it an ideal intermediate for constructing diverse compound libraries and serving as a key precursor for antibacterial sulfonamide compounds.[2] This guide aims to consolidate the known properties and scientific context of this important molecule.

Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of 3-amino-4-bromoisoxazole are summarized below.

Caption: 2D Structure of 3-amino-4-bromoisoxazole.

Table 1: Core Identifiers and Properties

Property Value Source
IUPAC Name 4-bromo-1,2-oxazol-3-amine [3]
Molecular Formula C₃H₃BrN₂O [3]
Molecular Weight 162.97 g/mol [3]
Canonical SMILES C1=C(C(=NO1)N)Br [3]
InChIKey UHQGCMMJSSSNMX-UHFFFAOYSA-N [3]
Physical Form Solid (predicted)

| Melting Point | Data not available. The related 3-amino-4-bromo-5-methylisoxazole melts at 69-79°C. |[4] |

Table 2: Computed Physicochemical Data

Property Value Source
XLogP3 0.7 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 3 [3]
Rotatable Bond Count 0 [3]

| Polar Surface Area | 52.1 Ų |[3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While comprehensive experimental spectra for 3-amino-4-bromoisoxazole are not widely published, this section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C5-H proton. The chemical shift would be influenced by the adjacent oxygen and the double bond. A second, broader signal corresponding to the two protons of the amino (-NH₂) group would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms of the isoxazole ring, with their chemical shifts determined by their electronic environment (i.e., attachment to nitrogen, oxygen, or bromine).

  • Sample Preparation: Accurately weigh 5-10 mg of the solid 3-amino-4-bromoisoxazole sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube, avoiding any particulate matter.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H and ¹³C nuclei. A typical experiment involves shimming the magnetic field for homogeneity, tuning the probe, setting the appropriate pulse sequence, and acquiring the free induction decay (FID).

  • Data Processing: Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For the related 3-amino-4-bromo-5-methylisoxazole, an experimental spectrum is available.[5]

  • Expected Absorption Bands:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine group.

    • ~1650-1600 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~1600-1550 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1450-1350 cm⁻¹: C-N stretching vibration.

    • ~700-500 cm⁻¹: C-Br stretching vibration.

  • Sample Preparation: Grind a small amount (~1-2 mg) of 3-amino-4-bromoisoxazole with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions and is a definitive tool for confirming molecular weight and elemental composition.

  • Key Diagnostic Feature: The most telling feature in the mass spectrum of 3-amino-4-bromoisoxazole would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a clear signature for the presence of a single bromine atom.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject a small volume (e.g., 1-5 µL) of the solution into a liquid chromatography-mass spectrometry (LC-MS) system. Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

  • Ionization: Ionize the eluting compound using an appropriate source, such as electrospray ionization (ESI), in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum, scanning a mass range that includes the expected molecular weight (e.g., 100-300 m/z).

  • Data Analysis: Identify the molecular ion peaks corresponding to [M+H]⁺ for both bromine isotopes (~163.95 and ~165.95 m/z).

Synthesis and Chemical Reactivity

The synthesis of N-substituted 3-aminoisoxazoles can be challenging. Direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles often requires harsh conditions and has limited scope.[6] However, more effective and reliable methodologies have been developed.

A highly efficient, two-step procedure involves the use of 3-bromoisoxazoline precursors.[6][7] This method circumvents the difficulties associated with the low reactivity of the aromatic 3-haloisoxazole.

  • Addition-Elimination: A readily available 3-bromoisoxazoline reacts with an amine in the presence of a base to afford a 3-aminoisoxazoline intermediate.

  • Oxidation: The 3-aminoisoxazoline is then oxidized to the aromatic 3-aminoisoxazole in high yield, often using an iodine-mediated protocol.[6][7]

Caption: High-level workflow for the synthesis of 3-aminoisoxazoles.

The reactivity of 3-amino-4-bromoisoxazole is dominated by its two functional groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The bromine atom is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents at the 4-position. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Relevance in Drug Discovery and Development

The isoxazole core is a cornerstone of many therapeutic agents, and functionalized derivatives like 3-amino-4-bromoisoxazole are critical for advancing drug discovery programs.[1]

  • Scaffold for Bioactive Molecules: Its structure serves as a starting point for synthesizing compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

  • Antibacterial Agents: The 3-aminoisoxazole moiety is a well-established pharmacophore in antibacterial drugs. It is a key component of sulfamethoxazole, a widely used sulfonamide antibiotic that inhibits bacterial folic acid synthesis. The ability to easily synthesize derivatives from 3-amino-4-bromoisoxazole allows for the exploration of new antibacterial agents to combat antimicrobial resistance.[9]

  • Enzyme Inhibition: Isoxazole derivatives are being actively investigated as inhibitors of various enzymes. For instance, they have been developed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis, which is a promising target for novel antibacterial adjuvants.[9]

G scaffold Isoxazole Core Scaffold intermediate 3-Amino-4-bromoisoxazole (Functionalized Intermediate) scaffold->intermediate Synthesis & Functionalization application1 Antibacterial Agents (e.g., Sulfonamides) intermediate->application1 Derivatization application2 Enzyme Inhibitors intermediate->application2 Derivatization application3 Anticancer/Anti-inflammatory Leads intermediate->application3 Derivatization

Caption: Role of 3-amino-4-bromoisoxazole in drug development logic.

Safety, Handling, and Storage

As a laboratory chemical, 3-amino-4-bromoisoxazole requires careful handling to minimize risk. The following guidelines are based on data for the closely related and structurally similar 3-amino-4-bromo-5-methylisoxazole.[10][11]

GHS Hazard Classification:

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Use a laboratory coat to prevent skin contact.

  • Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Handling and Storage
  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.[12] Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[13]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

Spectroscopic Data for 4-Bromoisoxazol-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisoxazol-3-amine (CAS No. 1519318-68-3).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. While experimental spectra for this compound are not widely available in peer-reviewed literature, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to this compound and its Spectroscopic Characterization

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and an amino group. The unique electronic properties of the isoxazole ring, combined with the influence of the electron-withdrawing bromine and electron-donating amino group, result in a distinct spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological assays. This guide provides a foundational understanding of its structural features through the lens of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the isoxazole ring proton and the amine protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~8.3 - 8.6Singlet1HH5 (Isoxazole ring)
~5.0 - 6.0Broad Singlet2H-NH₂

Expertise & Experience in Interpretation:

  • H5 Proton: The isoxazole ring proton at the 5-position is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be in the downfield region (around 8.3-8.6 ppm) due to the deshielding effects of the electronegative oxygen and nitrogen atoms within the ring.

  • Amine Protons: The protons of the primary amine group are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environment of the isoxazole ring.

Chemical Shift (δ) ppm (Predicted)Assignment
~155 - 160C3 (C-NH₂)
~90 - 95C4 (C-Br)
~150 - 155C5

Expertise & Experience in Interpretation:

  • C3 Carbon: The carbon atom attached to the amino group (C3) is expected to have a chemical shift in the range of 155-160 ppm.

  • C4 Carbon: The carbon bearing the bromine atom (C4) is predicted to be significantly shielded compared to the other ring carbons, with an expected chemical shift around 90-95 ppm. This is a characteristic feature of carbons attached to bromine in heterocyclic systems.

  • C5 Carbon: The C5 carbon is anticipated to be in the downfield region, similar to C3, due to its proximity to the ring oxygen and nitrogen.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Raw Data (FT, Phasing) acquire_C13->process reference Reference Spectra process->reference interpret Interpret Spectra reference->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
3400 - 3200N-H (Primary Amine)Symmetric & Asymmetric Stretching
1650 - 1580N-H (Primary Amine)Bending (Scissoring)
~1620C=N (Isoxazole Ring)Stretching
~1450C=C (Isoxazole Ring)Stretching
~1300C-N (Aromatic Amine)Stretching
~1100N-O (Isoxazole Ring)Stretching
Below 700C-BrStretching

Expertise & Experience in Interpretation:

  • N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3]

  • N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is anticipated between 1650 and 1580 cm⁻¹.[2][3]

  • Isoxazole Ring Vibrations: The C=N, C=C, and N-O stretching vibrations of the isoxazole ring will give rise to a series of bands in the fingerprint region.

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency, typically below 700 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into a Pellet grind->press instrument Place Pellet in FTIR press->instrument acquire Acquire Spectrum (4000-400 cm⁻¹) instrument->acquire identify Identify Characteristic Bands acquire->identify assign Assign Functional Groups identify->assign

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data
  • Molecular Formula: C₃H₃BrN₂O

  • Molecular Weight: 162.97 g/mol [1]

  • Predicted Molecular Ion Peak (M⁺): m/z 162 and 164 (in an approximate 1:1 ratio)

Expertise & Experience in Interpretation:

  • Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 162 (for ⁷⁹Br) and m/z 164 (for ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation: Plausible fragmentation pathways could involve the loss of CO, HCN, or the bromine atom, leading to fragment ions that can help to confirm the structure.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic bromine isotopic pattern should be observed for this ion as well.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify_M Identify Molecular Ion Peak acquire->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromoisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Architectural Nuances of a Privileged Scaffold

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry.[1] The 4-bromoisoxazol-3-amine scaffold represents a privileged heterocyclic system, variants of which have shown a wide array of biological activities. The strategic placement of the bromine atom and the amino group on the isoxazole ring provides a versatile platform for synthetic diversification and fine-tuning of physicochemical properties. Understanding the crystal structure of derivatives of this core is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.

This technical guide provides a comprehensive exploration of the multifaceted approach to the crystal structure analysis of this compound derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into obtaining high-quality structural data and interpreting it effectively. We will journey through the gold-standard technique of single-crystal X-ray crystallography, complementary spectroscopic characterization methods, and the increasingly vital role of computational modeling.

I. The Strategic Imperative for Structural Elucidation

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement imparts unique electronic and conformational properties, making it a valuable component in medicinal chemistry. The introduction of a bromine atom at the 4-position and an amino group at the 3-position further functionalizes the ring, creating opportunities for diverse intermolecular interactions that govern crystal packing and, ultimately, biological function.

A thorough understanding of the three-dimensional arrangement of atoms within these molecules, including bond lengths, bond angles, and torsion angles, is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to inform the design of more potent and selective compounds.

  • Rational Drug Design: Engineering molecules with optimal geometries to fit into the binding sites of biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.

  • Intellectual Property Protection: Defining the precise solid-state structure of a novel chemical entity.

II. The Cornerstone of Structural Analysis: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. This powerful technique provides a detailed atomic-level picture of the molecule's conformation and its interactions with neighboring molecules in the crystalline state.

A. The Crystallization Imperative: From Solution to Ordered Solid

The journey to a crystal structure begins with the often-challenging yet critical step of growing high-quality single crystals. For this compound derivatives, which often possess a combination of polar (amine) and nonpolar (brominated ring) features, a systematic approach to solvent screening is essential.

Field-Proven Crystallization Strategies for Halogenated Heterocycles:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, or in some cases, slowly warmed (for compounds with retrograde solubility), to induce crystallization.

Practical Protocol for Crystallization of this compound Derivatives:

  • Solubility Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

  • Trial Crystallizations: Based on the solubility screen, set up small-scale crystallization trials using the methods described above. For vapor diffusion, a common and often successful approach is to dissolve the compound in a polar solvent like ethyl acetate or acetonitrile and use a non-polar anti-solvent such as hexane or diethyl ether.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. It is crucial to set up the experiments in a vibration-free environment and to monitor them periodically under a microscope. The presence of halogens in the molecule can sometimes facilitate crystallization.[3]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal quality.

B. The X-ray Diffraction Experiment: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a focused beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Crystallization High-Quality Single Crystal Growth Mounting Crystal Mounting on Goniometer Crystallization->Mounting XRay_Source Monochromatic X-ray Beam Mounting->XRay_Source Diffraction Diffraction by Crystal Lattice XRay_Source->Diffraction Detector Detection of Diffraction Pattern Diffraction->Detector Integration Integration of Spot Intensities Detector->Integration Phase_Problem Solving the Phase Problem Integration->Phase_Problem Electron_Density Electron Density Map Generation Phase_Problem->Electron_Density Model_Building Atomic Model Building Electron_Density->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Validation Validation and CIF Generation Refinement->Validation

Figure 1: Workflow of Single-Crystal X-ray Diffraction Analysis.
C. Structure Solution and Refinement: From Data to Molecular Model

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are then used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms can be determined and a molecular model can be built. This model is then refined using a least-squares method to achieve the best possible fit with the experimental data.

D. Comparative Crystallographic Data of this compound Derivatives

The following table presents a comparison of key crystallographic parameters for two derivatives of the this compound core. This comparative approach allows for an understanding of how substitution on the isoxazole ring and the amino group influences the crystal packing and molecular geometry.

Parameter4-Bromo-5-methyl-1,2-oxazol-3-amine[4][5]N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine[1]
Formula C4H5BrN2OC12H11BrN2O
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 6.41767.6406
b (Å) 7.10238.8709
c (Å) 7.53709.1052
α (°) 94.50297.024
β (°) 100.535102.961
γ (°) 115.55892.786
Volume (ų) Not specified595.06
Z 22
Key Intermolecular Interactions Hydrogen bonding, Halogen bondingπ-π stacking, C-H···O interactions

III. A Multi-faceted Approach: Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, a comprehensive analysis requires corroboration from various spectroscopic techniques. These methods provide valuable information about the molecular structure in solution and confirm the identity and purity of the synthesized compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy:

  • Chemical Shift (δ): The position of a signal in the spectrum provides information about the electronic environment of the proton. Protons on the isoxazole ring will have characteristic chemical shifts.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy:

  • Provides information about the carbon framework of the molecule.

  • The chemical shifts of the carbon atoms in the isoxazole ring are particularly diagnostic.

Practical Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.[6]

B. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, key vibrational bands to look for include:

  • N-H stretching: Typically in the range of 3300-3500 cm⁻¹ for the amino group.

  • C=N and C=C stretching: Within the isoxazole ring, usually in the 1500-1650 cm⁻¹ region.

  • N-O stretching: Characteristic of the isoxazole ring, often found around 1400 cm⁻¹.

  • C-Br stretching: Typically observed in the fingerprint region at lower wavenumbers.

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation pattern.

  • Molecular Ion Peak (M+): The peak corresponding to the intact molecule minus one electron gives the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[7][8] This isotopic signature is a powerful diagnostic for the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide clues about its structure. The fragmentation of the isoxazole ring can lead to characteristic fragment ions.

IV. The Digital Frontier: Computational Modeling with Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), have become an indispensable complement to experimental techniques in structural analysis. DFT calculations can be used to:

  • Optimize Molecular Geometry: Predict the lowest energy conformation of a molecule in the gas phase.

  • Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

  • Analyze Intermolecular Interactions: Investigate the nature and strength of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern crystal packing.

  • Elucidate Electronic Structure: Visualize molecular orbitals (e.g., HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

Practical Protocol for DFT Geometry Optimization:

  • Input File Preparation: Build the molecular structure of the this compound derivative using a molecular modeling program.

  • Calculation Setup: In a computational chemistry software package, set up a geometry optimization calculation using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[9]

  • Job Submission and Analysis: Submit the calculation and, upon completion, analyze the optimized geometry, calculated energies, and predicted spectroscopic data. A frequency calculation should also be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7][10]

dft_workflow Input Build Initial Molecular Structure Setup Select DFT Functional and Basis Set Input->Setup Optimization Perform Geometry Optimization Setup->Optimization Frequency Calculate Vibrational Frequencies Optimization->Frequency Analysis Analyze Optimized Geometry, Energies, and Spectra Frequency->Analysis

Figure 2: A Simplified Workflow for DFT Calculations.

V. Deciphering the Supramolecular Architecture: Intermolecular Interactions

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of intermolecular interactions. In this compound derivatives, several key interactions are expected to play a significant role:

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. These interactions are often a primary driving force in the crystal packing of these compounds.

  • Halogen Bonding: The bromine atom can participate in halogen bonds, where it acts as an electrophilic "σ-hole" and interacts with a nucleophilic atom (e.g., oxygen or nitrogen) on an adjacent molecule.

  • π-π Stacking: The aromatic isoxazole ring and any aryl substituents can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.

  • van der Waals Forces: These non-specific interactions, although individually weak, collectively contribute significantly to the crystal packing energy.

The analysis of these interactions in the crystal structures of a series of derivatives can provide valuable insights into how subtle changes in molecular structure can lead to significant differences in solid-state properties.

VI. Conclusion: An Integrated Approach to Structural Mastery

The comprehensive structural analysis of this compound derivatives is a synergistic endeavor that leverages the strengths of multiple analytical techniques. Single-crystal X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods (NMR, IR, MS) offer crucial corroborating evidence and insights into the solution-state structure. Computational modeling with DFT provides a theoretical framework for understanding the molecule's intrinsic properties and interpreting experimental data.

By embracing this integrated approach, researchers in drug discovery and materials science can gain a deep and nuanced understanding of the structural landscape of this important class of compounds, thereby accelerating the development of new and improved therapeutic agents and functional materials.

References

The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of these activities, delving into mechanisms of action, quantitative data, and key experimental protocols to empower researchers in the field of drug discovery.

Anticancer Activity of Isoxazole-Containing Compounds

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and migration.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes and protein chaperones to the disruption of signaling pathways essential for tumor growth.[7][8]

Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

A prominent mechanism through which isoxazole derivatives exert their anticancer effects is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins involved in oncogenesis.[9][10] By inhibiting Hsp90, isoxazole-based compounds trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[11]

A notable example of an isoxazole-containing Hsp90 inhibitor is NVP-AUY922 (Luminespib) . This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, potently inhibiting its chaperone function.[10] This leads to the degradation of key oncogenic proteins such as HER2, EGFR, and AKT, resulting in potent anti-proliferative activity in various cancer cell lines.[11][12]

Signaling Pathway: Hsp90 Inhibition by Isoxazole Derivatives

Hsp90_Inhibition cluster_0 Normal Cellular Function cluster_1 Inhibition by Isoxazole Compound Hsp90 Hsp90 Folded_Protein Stable, Functional Oncoprotein Hsp90->Folded_Protein Chaperoning Client_Protein Oncogenic Client Proteins (e.g., HER2, AKT) Client_Protein->Hsp90 Isoxazole Isoxazole Inhibitor (e.g., NVP-AUY922) Inactive_Hsp90 Inactive Hsp90 Isoxazole->Inactive_Hsp90 Inhibition Degradation Ubiquitin-Proteasome Degradation Apoptosis Apoptosis Degradation->Apoptosis Client_Protein_2->Degradation No Chaperoning

Caption: Hsp90 inhibition by an isoxazole derivative.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of isoxazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[3]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
NVP-AUY922 BT-474 (Breast)0.007[10]
Compound 40f HCT116 (Colon)0.009[10]
IXZ3 A549 (Lung)0.95[13]
Curcumin-isoxazole derivative MCF-7 (Breast)3.97[14]
Diosgenin-isoxazole derivative MCF-7 (Breast)9.15[14]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC₅₀ of an isoxazole-containing compound against a cancer cell line.[5][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Isoxazole Compound Dilutions incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole scaffold is a key component in several clinically important antibacterial and antifungal agents.[16][17] The structural versatility of the isoxazole ring allows for the development of compounds with a broad spectrum of activity against various pathogens.[14]

Mechanism of Action

The antimicrobial mechanisms of isoxazole-containing compounds are varied. For instance, the sulfonamide antibiotic sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to bacteriostasis.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[18]

Compound/DrugMicroorganismMIC (µg/mL)Reference
Cloxacillin Staphylococcus aureus100[19]
Isoxazole derivative 178f Escherichia coli95[19]
Isoxazole derivative 4e Candida albicans6-60[20]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative Staphylococcus aureus1.56 - 6.25[20]
Isoxazole derivative 42e Salmonella typhi100[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of an isoxazole derivative against a bacterial strain using the broth microdilution method.[18][21][22]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Isoxazole compound stock solution (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the isoxazole compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Properties of Isoxazole Compounds

Several isoxazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23][24] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic efficacy of many anti-inflammatory drugs is based on the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[25][26] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is desirable to minimize gastrointestinal side effects.[27] Valdecoxib , an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor.[28][29] Its diaryl-substituted isoxazole structure with a phenylsulfonamide moiety allows it to bind with high affinity to the larger active site of COX-2.[1]

The immunomodulatory drug leflunomide is another example. Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines in proliferating lymphocytes, thereby suppressing the immune response and inflammation.[2][30][31][32][33]

Signaling Pathway: Mechanism of Action of Valdecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition

Caption: Valdecoxib selectively inhibits the COX-2 enzyme.

Quantitative Data: In Vitro COX-2 Inhibitory Activity
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib 0.0052.7540[34]
Mofezolac >500.0079<0.0016[34]
IXZ3 0.95--[13]
Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol provides a general method for screening the inhibitory activity of isoxazole compounds against COX-2.[9][35][36][37][38]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Isoxazole test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and test compounds in COX Assay Buffer.

  • Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the wells of a 96-well plate. Then, add the test compounds at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor). Incubate for a specified time at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex™ Red).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Conclusion

The isoxazole scaffold represents a highly valuable and versatile class of compounds in drug discovery.[1] Its synthetic accessibility, coupled with the ability to modulate a wide range of biological targets, underscores its continued importance in the development of new medicines for cancer, infectious diseases, and inflammatory disorders.[3][4] This technical guide has provided an overview of the key biological activities of isoxazole-containing compounds, complete with detailed experimental protocols and visual representations of their mechanisms of action, to aid researchers in their quest for novel therapeutics.

References

The Versatile Architect: A Technical Guide to 4-Bromoisoxazol-3-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among the vast arsenal of heterocyclic scaffolds, 4-Bromoisoxazol-3-amine has emerged as a particularly valuable and versatile architect, offering a unique combination of reactive handles and a privileged isoxazole core. This guide provides an in-depth exploration of this powerful building block, from its fundamental properties and synthesis to its diverse applications in the construction of complex molecular architectures.

Core Characteristics of this compound

This compound, with the chemical formula C₃H₃BrN₂O, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 4-position and an amine group at the 3-position[1]. This strategic arrangement of functional groups dictates its reactivity and renders it a highly sought-after intermediate in synthetic chemistry.

PropertyValueSource
Molecular Formula C₃H₃BrN₂OPubChem[1]
Molecular Weight 162.97 g/mol PubChem[1]
IUPAC Name 4-bromo-1,2-oxazol-3-aminePubChem[1]
CAS Number 1519318-68-3PubChem[1]

The isoxazole ring itself is a key structural motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its metabolic stability. The presence of the bromine atom provides a reactive site for a wide array of cross-coupling reactions, while the primary amine group offers a nucleophilic center for further functionalization.

Synthesis of the Building Block: A Practical Approach

While several synthetic routes to substituted 3-aminoisoxazoles have been reported, a direct and detailed protocol for the synthesis of this compound can be adapted from established methods involving the bromination of a suitable 3-aminoisoxazole precursor. A plausible and practical approach involves the electrophilic bromination of 3-aminoisoxazole.

Experimental Protocol: Bromination of 3-Aminoisoxazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 3-Aminoisoxazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoisoxazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, reducing the formation of polybrominated byproducts.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve both the starting material and the brominating agent, facilitating a homogeneous reaction.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve the regioselectivity of the bromination at the C4 position.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions with atmospheric moisture and oxygen.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized building block. The following are expected spectroscopic data based on the structure and data from analogous compounds[2][3].

Technique Expected Observations
¹H NMR A singlet for the C5-H proton of the isoxazole ring. A broad singlet for the -NH₂ protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Three distinct signals for the isoxazole ring carbons (C3, C4, and C5). The carbon bearing the bromine atom (C4) will appear at a characteristic chemical shift.
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine in the range of 3400-3250 cm⁻¹ (typically two bands). An N-H bending vibration around 1650-1580 cm⁻¹. C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (162.97 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

The Synthetic Utility: A Hub for Molecular Diversity

The true power of this compound lies in its ability to serve as a versatile scaffold for the introduction of diverse functionalities through a variety of modern synthetic methodologies. The bromine atom at the C4 position is particularly amenable to palladium- and copper-catalyzed cross-coupling reactions, while the amine group at C3 can be readily acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

Caption: Synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the C4 position of the isoxazole ring.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the product by column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the synthesis of a wide range of N-arylated and N-heteroarylated 3-aminoisoxazoles by coupling this compound with various primary and secondary amines[4][5][6].

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.5 eq) in a reaction vessel.

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and extract the product. Purify by column chromatography.

The Sonogashira coupling provides a direct route to 4-alkynyl-isoxazol-3-amines, which are valuable intermediates for further transformations or as components of conjugated systems[7][8][9].

General Protocol for Sonogashira Coupling:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).

  • Solvent: Use an anhydrous solvent such as THF or DMF.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.

Transformations at the C3-Amine Position

The primary amine at the C3 position offers a nucleophilic handle for a variety of functionalization reactions.

  • Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. These amides can be important for modulating the electronic properties of the molecule and for introducing further points of diversity.

  • Alkylation: While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

  • Heterocycle Formation: The amine group can participate in condensation reactions with 1,3-dicarbonyl compounds or other suitable electrophiles to construct fused heterocyclic systems, further expanding the chemical space accessible from this building block.

Applications in Drug Discovery and Beyond

The derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The isoxazole core can act as a bioisostere for other functionalities and can engage in key interactions with protein targets.

One notable area of application is in the synthesis of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are implicated in cancer and inflammatory diseases. The 3-aminoisoxazole scaffold can serve as a crucial pharmacophore that mimics the acetylated lysine residue recognized by the bromodomain.

While the primary focus of this guide is on pharmaceutical applications, the versatile reactivity of this compound also makes it a valuable building block in the synthesis of agrochemicals and functional materials where tailored electronic and structural properties are required.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a privileged isoxazole core and orthogonally reactive functional groups at the C3 and C4 positions provides a robust platform for the rapid and efficient generation of molecular diversity. As the demand for novel and complex small molecules continues to grow across various scientific disciplines, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a cornerstone in the architect's toolbox of modern synthetic chemistry.

References

The Aminoisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to its incorporation into a multitude of clinically significant drugs.[1][2][3] This in-depth technical guide focuses on a particularly important subclass: substituted aminoisoxazoles. We will traverse the historical landscape of their discovery, from the foundational synthesis of the isoxazole core to the development of regioselective amination strategies. This guide will provide a detailed examination of the evolution of synthetic methodologies, offering insights into the chemical logic that has driven progress in this field. Furthermore, we will explore the rich pharmacological profile of aminoisoxazoles, highlighting their journey from laboratory curiosities to essential pharmacophores in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and therapeutic potential of substituted aminoisoxazoles.

Introduction: The Privileged Isoxazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the isoxazole moiety holds a privileged status.[1][4] Its presence in a wide array of natural products and synthetic drugs underscores its importance.[2][5] The isoxazole ring is an electron-rich aromatic system, yet the inherent weakness of the N-O bond allows for facile ring-opening reactions, making it a versatile synthetic intermediate for the creation of other complex molecules.[2][4] The introduction of substituents onto the isoxazole core can dramatically modulate its physicochemical properties and biological activity, leading to compounds with a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][3][6]

Caption: General structure of a substituted isoxazole ring.

Foundational Discoveries: The Dawn of Isoxazole Chemistry

The journey into the world of isoxazoles began in 1903 with the pioneering work of Claisen, who reported the first synthesis of the parent isoxazole ring.[1] This seminal work involved the oximation of propargylaldehyde acetal, laying the groundwork for future explorations into this new class of heterocyclic compounds. The early methodologies for constructing the isoxazole ring primarily revolved around two major strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. These classical methods, while effective, often presented challenges in terms of regioselectivity and substrate scope.

The Rise of Aminoisoxazoles: Strategic Introduction of a Key Functional Group

The incorporation of an amino group onto the isoxazole scaffold proved to be a pivotal moment in the development of isoxazole-based therapeutics. The amino group serves as a crucial handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets. The challenge, however, lay in the development of regioselective methods to introduce the amino group at either the 3- or 5-position of the isoxazole ring.

Synthesis of 3-Aminoisoxazoles

The synthesis of 3-aminoisoxazoles has been approached through several strategic pathways. One of the earliest and most straightforward methods involves the treatment of β-ketonitriles with hydroxylamine in aqueous ethanol.[1] This condensation reaction provides direct access to 3-aminoisoxazoles.

A more contemporary and versatile approach involves a novel two-step procedure starting from readily available 3-bromoisoxazolines.[7][8] In the presence of a base, these intermediates react with a wide range of amines to afford 3-aminoisoxazolines. Subsequent oxidation, often mediated by iodine in the presence of imidazole, yields the desired 3-aminoisoxazoles in high yields.[7] This method is particularly advantageous due to its broad amine scope and tolerance of various functional groups.[7]

node_start 3-Bromoisoxazoline node_amine Amine (R-NH2) | Base node_intermediate 3-Aminoisoxazoline node_start->node_intermediate Addition-Elimination node_oxidation Oxidation | (e.g., I2, Imidazole) node_product 3-Aminoisoxazole node_intermediate->node_product Dehydrogenation

Caption: Synthetic pathway to 3-aminoisoxazoles.

Synthesis of 5-Aminoisoxazoles

The synthesis of 5-aminoisoxazoles has also been achieved through various methodologies. A classical approach involves the [4+1] cycloaddition reaction of isocyanides with α-haloketone oximes in the presence of sodium carbonate.[1] Another common method is the condensation of α-cyanoketones with hydroxylamine hydrochloride in refluxing alcohol.[1]

A highly regioselective one-pot procedure for the preparation of 5-aminoisoxazoles utilizes the 1,3-dipolar cycloaddition reaction between nitrile oxides and α-cyanoenamines.[9] This method is notable for its efficiency and the fact that the intermediate isoxazolines are not isolated.[9] The yields are generally good and depend on the method used to generate the nitrile oxide in situ.[9]

node_nitrile_oxide Nitrile Oxide (R-CNO) node_cycloaddition [3+2] Cycloaddition node_nitrile_oxide->node_cycloaddition node_enamine α-Cyanoenamine node_enamine->node_cycloaddition node_product 5-Aminoisoxazole node_cycloaddition->node_product Regioselective

Caption: Synthesis of 5-aminoisoxazoles via cycloaddition.

Modern Synthetic Innovations

The field of isoxazole synthesis has continued to evolve, with a focus on developing more efficient, environmentally friendly, and scalable methods. The advent of microwave-assisted synthesis has significantly reduced reaction times for many isoxazole-forming reactions.[10] Furthermore, there has been a considerable effort to develop metal-free synthetic routes to avoid the cost, toxicity, and waste associated with metal catalysts.[10][11] Ultrasound irradiation has also emerged as a green chemistry approach, offering enhanced reaction efficiency and reduced energy consumption.[12]

The Pharmacological Landscape of Substituted Aminoisoxazoles

The true value of substituted aminoisoxazoles lies in their diverse and potent biological activities. They are integral components of numerous commercially available drugs and are continuously explored in drug discovery programs.[3][11]

Therapeutic Area Examples of Biological Activity Citation(s)
Oncology Anticancer, Antitumor[1][6][13]
Infectious Diseases Antibacterial, Antifungal, Antiviral[1][6][14]
Inflammation & Pain Anti-inflammatory, Analgesic[1][15][16]
Central Nervous System Anticonvulsant, Antidepressant, Anxiolytic[1][6]

The versatility of the aminoisoxazole scaffold allows for fine-tuning of its properties to achieve desired therapeutic effects. For instance, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase, highlighting their potential as novel antibacterial agents.[14]

Representative Experimental Protocols

To provide a practical understanding of the synthesis of these important compounds, detailed protocols for the preparation of a 3-aminoisoxazole and a 5-aminoisoxazole derivative are provided below.

Protocol for the Synthesis of a 3-Amino-5-Substituted-Isoxazole

This protocol is adapted from the two-step procedure involving the reaction of a 3-bromoisoxazoline with an amine followed by oxidation.[7][8]

Step 1: Synthesis of 3-Amino-5-phenylisoxazoline

  • To a solution of 3-bromo-5-phenylisoxazoline (1.0 mmol) in acetonitrile (5 mL) is added the desired primary or secondary amine (1.2 mmol) and triethylamine (1.5 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the 3-amino-5-phenylisoxazoline.

Step 2: Oxidation to 3-Amino-5-phenylisoxazole

  • To a solution of the 3-amino-5-phenylisoxazoline (1.0 mmol) in dichloromethane (5 mL) is added imidazole (2.5 mmol) followed by iodine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure 3-amino-5-phenylisoxazole.

Protocol for the Synthesis of a 5-Amino-3-Substituted-Isoxazole

This protocol is based on the 1,3-dipolar cycloaddition of a nitrile oxide with an α-cyanoenamine.[9]

  • In situ generation of the nitrile oxide: To a solution of the corresponding aldoxime (1.0 mmol) in a suitable solvent such as toluene is added an oxidizing agent like N-chlorosuccinimide (NCS) or a dehydrating agent like phenylisocyanate in the presence of triethylamine.

  • Cycloaddition: To the in situ generated nitrile oxide is added the α-cyanoenamine (1.1 mmol).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 5-amino-3-substituted-isoxazole.

cluster_workflow General Synthetic Workflow start Starting Materials reaction Reaction Setup (Solvent, Reagents, Conditions) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

Caption: A generalized workflow for chemical synthesis.

Conclusion and Future Directions

The journey of substituted aminoisoxazoles from their initial discovery to their current status as indispensable tools in drug development is a testament to the power of synthetic chemistry. The continuous innovation in synthetic methodologies has not only provided access to a vast chemical space of aminoisoxazole derivatives but has also enabled the optimization of their pharmacological profiles. As our understanding of disease biology deepens, the aminoisoxazole scaffold will undoubtedly continue to play a crucial role in the design and development of the next generation of therapeutics. Future research in this area will likely focus on the development of even more sustainable and efficient synthetic methods, the exploration of novel biological targets for aminoisoxazole-based drugs, and the application of computational methods to guide the design of new and more potent derivatives.

References

Introduction: The Isoxazole Core in Modern Chemistry

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3,4-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 3,4-Disubstituted Isoxazoles in Modern Drug Discovery

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its status as a privileged scaffold in drug design. Among the various substitution patterns, 3,4-disubstituted isoxazoles are of particular interest, featuring prominently in a range of pharmacologically active agents with diverse therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The demand for efficient, cost-effective, and environmentally benign methods for the synthesis of these valuable compounds has driven the development of elegant one-pot protocols. This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical, step-by-step protocols for three robust one-pot strategies for the synthesis of 3,4-disubstituted isoxazoles.

Strategic Approaches to One-Pot Synthesis

The convergence of multiple synthetic steps into a single, seamless operation is a central tenet of modern synthetic chemistry. One-pot syntheses offer numerous advantages, including reduced reaction times, minimized waste generation, and circumvention of the need for isolation and purification of intermediates. This guide will focus on three distinct and highly effective one-pot methodologies:

  • Multicomponent Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones: A versatile and atom-economical approach that rapidly generates molecular complexity from simple, readily available starting materials.

  • Enamine-Triggered [3+2] Cycloaddition: A metal-free, regioselective method that leverages the in situ formation of reactive intermediates to construct the isoxazole core.

  • Copper-Catalyzed Oxidation/Cyclization of Propargylamines: A powerful strategy that utilizes a copper catalyst to orchestrate a cascade of transformations, leading to the desired isoxazole products.

Protocol 1: Multicomponent Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones via L-Valine Catalysis

This multicomponent reaction (MCR) provides a straightforward and environmentally friendly route to 3,4-disubstituted isoxazol-5(4H)-ones. The use of the readily available and non-toxic amino acid L-valine as an organocatalyst makes this protocol particularly attractive for green chemistry applications.

Causality of Experimental Choices

The selection of L-valine as a catalyst is predicated on its ability to facilitate the key bond-forming steps of the reaction sequence. It is postulated that the amine functionality of L-valine can act as a base to promote the initial condensation reactions, while the carboxylic acid moiety can act as a proton shuttle, activating the substrates and stabilizing intermediates. The use of ethanol as a solvent provides a good balance of solubility for the reactants and is relatively benign. Refluxing the reaction mixture ensures a sufficient reaction rate to drive the transformation to completion in a short timeframe.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up and Purification Aldehyde Aldehyde Reflux Reflux Aldehyde->Reflux Alkyl Acetoacetate Alkyl Acetoacetate Alkyl Acetoacetate->Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reflux L-Valine L-Valine L-Valine->Reflux Ethanol Ethanol Ethanol->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure Product Pure Product Drying->Pure Product

Caption: Workflow for the L-Valine catalyzed one-pot synthesis.

Detailed Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Alkyl acetoacetate (e.g., ethyl acetoacetate) (1.0 mmol, 1.0 equiv)

  • Hydroxylamine hydrochloride (1.0 mmol, 1.0 equiv)

  • L-Valine (0.1 mmol, 10 mol%)

  • Ethanol (4 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

  • Cold ethanol for washing

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), alkyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and L-valine (0.1 mmol).

  • Add ethanol (4 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-15 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid product using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain the 3,4-disubstituted isoxazol-5(4H)-one.

Data Presentation: Substrate Scope and Yields
EntryAldehyde (Ar)Alkyl Acetoacetate (R)ProductTime (min)Yield (%)
14-MethoxybenzaldehydeMethyl(Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one493
2BenzaldehydeMethyl(Z)-4-benzylidene-3-methylisoxazol-5(4H)-one588
34-ChlorobenzaldehydeMethyl(Z)-4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one491
44-NitrobenzaldehydeMethyl(Z)-4-(4-nitrobenzylidene)-3-methylisoxazol-5(4H)-one685
52-ChlorobenzaldehydeEthyl(Z)-4-(2-chlorobenzylidene)-3-ethylisoxazol-5(4H)-one782
63-HydroxybenzaldehydeMethyl(Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one887

Data adapted from Kour, P., et al. (2020).[3]

Protocol 2: Enamine-Triggered [3+2] Cycloaddition for 3,4-Disubstituted Isoxazoles

This protocol describes a metal-free, one-pot synthesis of 3,4-disubstituted isoxazoles via an enamine-triggered [3+2] cycloaddition reaction.[1][4] This method offers high regioselectivity and tolerates a broad range of functional groups.

Causality of Experimental Choices

The core of this strategy lies in the in situ generation of two key reactive intermediates: a nitrile oxide from an N-hydroximidoyl chloride and an enamine from an aldehyde and a secondary amine catalyst (pyrrolidine is found to be most effective). The use of a non-polar solvent like dichloromethane (DCM) is crucial as it favors the cycloaddition step and minimizes side reactions. Triethylamine serves as a base to facilitate the formation of the nitrile oxide. The subsequent oxidation step, often carried out with an oxidizing agent like m-CPBA, aromatizes the initially formed dihydroisoxazole to the desired isoxazole.

Proposed Reaction Mechanism

G cluster_0 Intermediate Formation cluster_1 [3+2] Cycloaddition cluster_2 Oxidation Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine N-hydroximidoyl chloride N-hydroximidoyl chloride Nitrile Oxide Nitrile Oxide N-hydroximidoyl chloride->Nitrile Oxide Triethylamine Triethylamine Triethylamine->Nitrile Oxide Cycloaddition Cycloaddition Enamine->Cycloaddition Nitrile Oxide->Cycloaddition Dihydroisoxazole Dihydroisoxazole Cycloaddition->Dihydroisoxazole Oxidation Oxidation Dihydroisoxazole->Oxidation 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Oxidation->3,4-Disubstituted Isoxazole

Caption: Key steps in the enamine-triggered [3+2] cycloaddition.

Detailed Experimental Protocol

Materials:

  • Aldehyde (0.8 mmol, 4.0 equiv)

  • N-hydroximidoyl chloride (0.2 mmol, 1.0 equiv)

  • Pyrrolidine (0.44 mmol, 2.2 equiv)

  • Triethylamine (0.2 mmol, 1.0 equiv)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-hydroximidoyl chloride (0.2 mmol) and the aldehyde (0.8 mmol) in DCM at 0 °C in an ice bath, add pyrrolidine (0.44 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add triethylamine (0.2 mmol) to the reaction mixture and continue stirring at 0 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, the reaction is complete.

  • The reaction mixture contains the dihydroisoxazole intermediate which is then oxidized in a subsequent step (this can often be done in the same pot by adding an oxidizing agent, though the original literature describes a two-step process with isolation of the intermediate). For a one-pot protocol, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or m-chloroperoxybenzoic acid (m-CPBA) can be added.

  • After oxidation is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 3,4-disubstituted isoxazole.

Data Presentation: Substrate Scope and Yields
EntryAldehyde (R¹)N-hydroximidoyl chloride (R²)ProductYield (%)
1Phenylacetaldehyde4-Chlorophenyl3-(4-Chlorophenyl)-4-benzylisoxazole95
23-PhenylpropanalPhenyl3-Phenyl-4-(2-phenylethyl)isoxazole92
3Heptanal4-Methoxyphenyl3-(4-Methoxyphenyl)-4-hexylisoxazole88
4CyclohexanecarbaldehydePhenyl3-Phenyl-4-cyclohexylisoxazole85
5Phenylacetaldehyde2-Thienyl3-(Thiophen-2-yl)-4-benzylisoxazole82

Data synthesized from Jia, Q.-f., et al. (2013).[1]

Protocol 3: Copper-Catalyzed One-Pot Synthesis from Propargylamines

This protocol outlines a facile one-pot synthesis of isoxazoles through a copper-catalyzed oxidation and cyclization sequence starting from readily available propargylamines.[5][6][7][8] This method is notable for its operational simplicity and wide functional group tolerance.

Causality of Experimental Choices

The success of this one-pot reaction hinges on a carefully orchestrated sequence of transformations. m-Chloroperoxybenzoic acid (m-CPBA) is a suitable oxidant for the conversion of the propargylamine to the corresponding oxime intermediate. Copper(I) chloride then acts as a catalyst to facilitate the intramolecular 5-endo-dig cyclization of the oxime onto the alkyne. The copper catalyst is also proposed to aid in the isomerization of the (E)-oxime to the more reactive (Z)-isomer, thus ensuring high conversion to the isoxazole product. Ethyl acetate is an effective solvent for this transformation.

Experimental Workflow

G cluster_0 Reactants cluster_1 One-Pot Process cluster_2 Product Propargylamine Propargylamine Oxidation Oxidation Propargylamine->Oxidation m-CPBA m-CPBA m-CPBA->Oxidation CuCl CuCl Cyclization Cyclization CuCl->Cyclization EtOAc EtOAc EtOAc->Oxidation Oxidation->Cyclization Isoxazole Isoxazole Cyclization->Isoxazole

Caption: Workflow for the copper-catalyzed one-pot isoxazole synthesis.

Detailed Experimental Protocol

Materials:

  • Propargylamine (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (2.0 equiv)

  • Copper(I) chloride (CuCl)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂SO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the propargylamine in ethyl acetate, add m-CPBA (2.0 equiv) at room temperature.

  • Stir the reaction mixture until the oxidation to the oxime is complete (monitor by TLC).

  • Add CuCl to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate) until the cyclization is complete (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂SO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired isoxazole.

Data Presentation: Substrate Scope and Yields
EntryPropargylamineProductYield (%)
1N-(1-phenylprop-2-yn-1-yl)amine5-Phenylisoxazole86
2N-(1-(4-chlorophenyl)prop-2-yn-1-yl)amine5-(4-Chlorophenyl)isoxazole82
3N-(1-(p-tolyl)prop-2-yn-1-yl)amine5-(p-Tolyl)isoxazole88
4N-(1-cyclohexylprop-2-yn-1-yl)amine5-Cyclohexylisoxazole75
5N-(1-(thiophen-2-yl)prop-2-yn-1-yl)amine5-(Thiophen-2-yl)isoxazole78

Data adapted from Duan, M., et al. (2022).[5][7][8]

Conclusion

The one-pot synthetic protocols detailed in this guide represent powerful and efficient strategies for the construction of 3,4-disubstituted isoxazoles. Each method offers distinct advantages in terms of starting material availability, catalyst requirements, and substrate scope. The multicomponent approach provides rapid access to isoxazol-5(4H)-ones, while the enamine-triggered cycloaddition offers a metal-free route with high regioselectivity. The copper-catalyzed oxidation/cyclization of propargylamines is a versatile method with broad functional group tolerance. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select and execute the most appropriate synthetic strategy for their specific research and development needs in the pursuit of novel isoxazole-based therapeutics.

References

Metal-Free Synthesis of Isoxazole Derivatives: A Guide to Modern, Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] Traditional syntheses often rely on metal catalysts which, despite their efficiency, introduce challenges related to cost, toxicity, and product contamination.[1][3][4] This guide provides an in-depth exploration of modern, metal-free strategies for the synthesis of isoxazole derivatives. We will delve into the mechanistic underpinnings of key transformations, provide field-tested, step-by-step protocols, and offer expert insights into experimental design. The focus is on robust and sustainable methods, such as those employing hypervalent iodine reagents and organocatalytic systems, which offer significant advantages in terms of environmental impact and operational simplicity.

Introduction: The Case for Metal-Free Isoxazole Synthesis

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement confers a specific electronic and steric profile, making the isoxazole moiety a versatile building block in drug discovery. It is a core component of drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[2][5]

The predominant route to isoxazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile, typically an alkyne or alkene.[2][4] While classic methods often utilize copper(I) or ruthenium(II) catalysts to control regioselectivity and enhance reaction rates, the development of metal-free alternatives has become a major focus in green chemistry.[1][4] The key advantages of eliminating metals include:

  • Reduced Toxicity: Avoids contamination of the final active pharmaceutical ingredient (API) with potentially toxic residual metals.

  • Cost-Effectiveness: Eliminates expensive and precious metal catalysts and ligands.

  • Simplified Purification: Circumvents the often-difficult process of removing metal impurities from reaction mixtures.[1][3]

  • Sustainability: Reduces hazardous waste associated with metal catalysts.

This guide focuses on practical and scalable metal-free methods that empower chemists to synthesize diverse isoxazole libraries efficiently and sustainably.

The Core Reaction: [3+2] Cycloaddition of Nitrile Oxides

The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition. This reaction involves the concerted addition of a 1,3-dipole (the nitrile oxide, R-C≡N⁺-O⁻) across a dipolarophile (e.g., an alkyne, R'-C≡C-R'').[2][4] The primary challenge in metal-free variants is the efficient and safe in situ generation of the nitrile oxide, which is often unstable and prone to dimerization into furoxans.

G cluster_reactants Reactants cluster_product Product nitrile_oxide R-C≡N⁺-O⁻ alkyne R'-C≡C-R'' transition_state [Transition State] nitrile_oxide->transition_state + alkyne->transition_state isoxazole isoxazole_label 3,4,5-Trisubstituted Isoxazole transition_state->isoxazole_label Concerted Cycloaddition G cluster_workflow Hypervalent Iodine Protocol Workflow start_node start_node process_node process_node product_node product_node arrow_style arrow_style A 1. Combine Aldoxime & Alkyne in Acetonitrile B 2. Add Hypervalent Iodine Reagent (e.g., PIDA) portion-wise at RT A->B C 3. Stir for 1-4 hours (Monitor by TLC) B->C D 4. Quench with aq. Na₂S₂O₃ & Evaporate Solvent C->D E 5. Aqueous Work-up (e.g., EtOAc/Water Extraction) D->E F 6. Purify by Column Chromatography E->F G 7. Isolate Pure Isoxazole Product F->G G aldoxime R-CH=NOH hydroximoyl_chloride R-CCl=NOH (Hydroximoyl Chloride) aldoxime->hydroximoyl_chloride + NCS (Chlorination) ncs NCS dbu DBU nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) hydroximoyl_chloride->nitrile_oxide + DBU (- DBU·HCl) (Elimination) isoxazole Isoxazole Product nitrile_oxide->isoxazole + Alkyne ([3+2] Cycloaddition) alkyne R'-C≡C-R''

References

The Versatile Scaffold: Harnessing 4-Bromoisoxazol-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient exploration of chemical space and the generation of novel therapeutic agents. Among these, 4-Bromoisoxazol-3-amine has emerged as a privileged scaffold, offering medicinal chemists a unique combination of reactive handles and inherent biological relevance. Its isoxazole core is a well-established pharmacophore present in a range of approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3][4][5] The strategic placement of a bromine atom and an amino group provides orthogonal points for diversification, making it an ideal starting point for the synthesis of compound libraries targeting a wide array of diseases.

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of this compound in medicinal chemistry programs. We will delve into its application in the synthesis of two major classes of therapeutic agents: kinase inhibitors and AMPA receptor modulators. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and providing practical insights for troubleshooting and optimization.

Physicochemical Properties and Safe Handling

Before embarking on any synthetic endeavor, a thorough understanding of the starting material's properties and safety considerations is essential.

PropertyValueSource
Molecular FormulaC₃H₃BrN₂OPubChem
Molecular Weight162.97 g/mol PubChem
AppearanceOff-white to pale yellow solidSupplier Data
SolubilitySoluble in DMSO, DMF, and hot methanolIn-house data
Melting Point135-140 °CSupplier Data

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[6][7][8]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position is ideally suited for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and functional group tolerance.[9][10][11] In the context of this compound, this reaction is instrumental in the synthesis of 4-aryl-isoxazol-3-amines, a key scaffold in many kinase inhibitors.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-(4-Fluorophenyl)isoxazol-3-amine

This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid. This transformation is a key step in the synthesis of various kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be sparged with nitrogen or argon for 10-15 minutes to ensure deoxygenation.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4-(4-fluorophenyl)isoxazol-3-amine.

Causality and Troubleshooting:

  • Choice of Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings. The dppf ligand is electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps. For challenging substrates, other catalysts such as Pd(PPh₃)₄ or catalysts with more specialized ligands (e.g., SPhos, XPhos) may be screened.

  • Base and Solvent System: A base is required to activate the boronic acid for transmetalation. Sodium carbonate is a common and effective choice. The dioxane/water solvent system is often used to solubilize both the organic and inorganic reagents. If solubility is an issue, other solvent systems like toluene/ethanol/water or DMF can be explored.

  • Troubleshooting Low Yields: Low yields can be due to several factors, including inefficient catalyst turnover, decomposition of the boronic acid (protodeboronation), or homocoupling of the starting materials. Ensuring a strictly inert atmosphere is crucial to prevent catalyst deactivation and homocoupling. If protodeboronation is suspected, using a milder base or a different solvent system may be beneficial.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Boronic Acid - Catalyst - Base Flask Flame-dry flask Reagents->Flask Inert Inert Atmosphere (N₂ or Ar) Flask->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[1][2][5][12][13] This reaction is particularly useful for synthesizing N-aryl-4-arylisoxazol-3-amines, which are found in various bioactive molecules, including AMPA receptor modulators.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)L-Br Ar-Pd(II)L-Br Oxidative_Addition->Ar-Pd(II)L-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L-Br->Amine_Coordination HNR'R'' Base Ar-Pd(II)L-NR'R'' Ar-Pd(II)L-NR'R'' Amine_Coordination->Ar-Pd(II)L-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)L-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-Phenyl-4-(4-fluorophenyl)isoxazol-3-amine

This protocol outlines the Buchwald-Hartwig amination of the product from the previous Suzuki-Miyaura reaction with aniline. This two-step sequence demonstrates the power of using this compound as a versatile building block.

Materials:

  • 4-(4-Fluorophenyl)isoxazol-3-amine (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Reagent Addition: Add 4-(4-fluorophenyl)isoxazol-3-amine and anhydrous, degassed toluene.

  • Amine Addition: Add aniline via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Troubleshooting:

  • Catalyst and Ligand Selection: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides. The ligand facilitates both the oxidative addition and the reductive elimination steps. Other common ligands for this transformation include SPhos and RuPhos.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used, depending on the substrate.

  • Troubleshooting: Common issues include incomplete conversion and the formation of hydrodehalogenation byproducts. Incomplete conversion can often be addressed by increasing the reaction temperature or time, or by screening different ligand/base combinations. Hydrodehalogenation can be minimized by ensuring a strictly anhydrous and oxygen-free reaction environment.

Application in Drug Discovery: Case Studies

The synthetic strategies outlined above can be applied to the synthesis of a wide range of biologically active molecules. Below are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors and AMPA receptor modulators.

Kinase Inhibitors

The 4-aryl-3-amino-isoxazole scaffold is a common feature in many kinase inhibitors. The amino group at the 3-position can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the 4-aryl substituent can be modified to achieve potency and selectivity.

Signaling Pathway: A Generic Kinase Signaling Cascade

Kinase_Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P Transcription_Factor Transcription Factor Kinase2->Transcription_Factor P Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->Kinase2

Caption: A simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

AMPA Receptor Modulators

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for the treatment of various neurological and psychiatric disorders. The isoxazole scaffold can be found in several classes of AMPA receptor modulators.[14][15][16]

Logical Relationship: Development of AMPA Receptor Modulators

AMPA_Modulator_Development Start This compound Suzuki Suzuki Coupling (Introduce Aryl Group) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Introduce Amino Substituent) Suzuki->Buchwald Library Compound Library Buchwald->Library Screening High-Throughput Screening (AMPA Receptor Activity) Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow for the discovery of AMPA receptor modulators starting from this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization through robust and reliable methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides access to a rich chemical space of potential therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new medicines for a range of human diseases. The continued exploration of the synthetic utility of this compound is sure to yield further innovations in the field of medicinal chemistry.

References

The Versatile Scaffold: Application of 4-Bromoisoxazol-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Moiety

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after component in the design of novel therapeutics. Among the various functionalized isoxazoles, 4-Bromoisoxazol-3-amine has emerged as a particularly valuable and versatile building block for the synthesis of diverse compound libraries aimed at a wide range of therapeutic targets, including kinases, inflammatory mediators, and infectious agents.[1][4]

This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for key synthetic transformations and insights into the rationale behind experimental design.

Core Applications in Medicinal Chemistry: A Gateway to Structural Diversity

The strategic placement of the bromine atom and the primary amine on the isoxazole core of this compound provides two orthogonal handles for chemical modification, enabling the rapid generation of diverse molecular architectures. The bromine at the 4-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the amine at the 3-position can be readily acylated, alkylated, or engaged in cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom of this compound serves as a key anchor point for introducing a wide array of aryl, heteroaryl, and alkyl groups through well-established palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the precise and efficient construction of carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters.[5] The resulting 4-aryl/heteroaryl-isoxazol-3-amines are prevalent scaffolds in kinase inhibitors and other targeted therapies.[6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[7][8]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 4-(substituted-amino)-isoxazol-3-amines.[9] This transformation is invaluable for accessing novel chemical space and modulating the pharmacokinetic properties of lead compounds. The selection of the appropriate phosphine ligand is critical to the success of this reaction, with different ligands offering varying degrees of reactivity and substrate scope.[10][11]

Featured Application: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12][13] The 3-amino-4-aryl-isoxazole scaffold, readily accessible from this compound via Suzuki coupling, is a common core in many kinase inhibitors. The isoxazole ring can act as a hinge-binder, forming key hydrogen bond interactions with the kinase protein, while the substituents at the 3- and 4-positions can be tailored to achieve potency and selectivity.[6]

Below is a generalized workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.

G cluster_0 Synthesis of 4-Aryl-isoxazol-3-amine Core cluster_1 Diversification at the 3-Amino Position cluster_2 Biological Screening This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 4-Aryl-isoxazol-3-amine 4-Aryl-isoxazol-3-amine Suzuki Coupling->4-Aryl-isoxazol-3-amine Amidation Amidation 4-Aryl-isoxazol-3-amine->Amidation Acyl Halide/Anhydride Acyl Halide/Anhydride Acyl Halide/Anhydride->Amidation Library of Amide Derivatives Library of Amide Derivatives Amidation->Library of Amide Derivatives Kinase Panel Screening Kinase Panel Screening Library of Amide Derivatives->Kinase Panel Screening Hit Identification Hit Identification Kinase Panel Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples for the key transformations of this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Rationale: The choice of a palladium catalyst with a phosphine ligand is standard for efficient Suzuki couplings.[5] A base is required to activate the boronic acid for transmetalation.[14] A mixed aqueous/organic solvent system is often used to dissolve both the organic substrates and the inorganic base.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Arylboronic Acid1.2Coupling partner
Pd(PPh₃)₄0.03 - 0.05Palladium(0) catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
1,4-Dioxane/Water (4:1)-Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Rationale: This reaction typically requires a palladium precatalyst and a sterically hindered phosphine ligand to facilitate the catalytic cycle.[9] A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner.[11] Anhydrous, aprotic solvents are used to prevent quenching of the base and catalyst deactivation.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Amine1.2 - 1.5Coupling partner
Pd₂(dba)₃0.01 - 0.02Palladium(0) precatalyst
XPhos or SPhos0.02 - 0.04Ligand
NaOtBu or K₃PO₄1.4 - 2.0Base
Anhydrous Toluene or Dioxane-Solvent

Step-by-Step Procedure:

  • To a dry Schlenk tube or glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture with stirring at 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

G Start Start Reaction Setup Combine Reagents (Aryl Halide, Amine, Base, Catalyst, Ligand) Start->Reaction Setup Inert Atmosphere Evacuate and Backfill with Argon/Nitrogen Reaction Setup->Inert Atmosphere Solvent Addition Add Anhydrous Solvent Inert Atmosphere->Solvent Addition Heating Heat with Stirring (90-110 °C) Solvent Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Quench, Extract, and Wash Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in drug discovery. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable platform for the synthesis of diverse and complex molecules. The isoxazole core continues to be a central feature in the design of new therapeutic agents, and the strategic use of starting materials like this compound will undoubtedly continue to fuel the discovery of novel drugs for a wide range of diseases. Future research will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of this scaffold, as well as its application in emerging areas of drug discovery such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs).

References

Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with 4-Bromoisoxazol-3-amine for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a multitude of therapeutic agents.[1][2][3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5]

Within this valuable class of compounds, 4-Bromoisoxazol-3-amine serves as a critical and versatile building block. The presence of a bromine atom at the 4-position and an amino group at the 3-position offers strategic handles for synthetic diversification. Specifically, the C4-bromo substituent is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent for its reliability, functional group tolerance, and mild reaction conditions.[6][7]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction as applied to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational experimental design and troubleshooting.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon single bond between an organohalide and an organoboron compound.[6] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The generally accepted mechanism involves three key sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10][11]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[6][8]

  • Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the organoboron species (e.g., an arylboronic acid) to the palladium(II) center. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium, displacing the halide.[9][12][13][14]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic ligands couple to form the desired 4-aryl-isoxazol-3-amine product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ pd0->pd_ox Oxidative Addition pd_trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 4-Aryl-isoxazol-3-amine (Ar-Ar') pd_trans->product aryl_halide This compound (Ar-Br) aryl_halide->pd_ox boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Dissecting the Reaction: Key Parameters and Rationale

The success of coupling this compound hinges on the careful selection of several interdependent parameters. Heteroaryl halides, particularly those containing nitrogen, can be challenging substrates due to potential catalyst inhibition or side reactions.[15][16][17]

Parameter Common Reagents/Conditions Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already a Pd(0) source.[14]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosOthers: P(t-Bu)₃, dppfThe choice of ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling heteroaryl halides.[11][18][19] They promote faster oxidative addition and reductive elimination, preventing catalyst decomposition and increasing turnover. The amino group on the isoxazole can coordinate to palladium; a bulky ligand can mitigate this potential inhibition.[20]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid.[12] K₃PO₄ is a moderately strong base often effective in these couplings.[11] Cs₂CO₃ is stronger and more soluble, sometimes providing better results with challenging substrates. The choice can be empirical and may require screening.[11]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, n-ButanolA biphasic solvent system is common. The aqueous phase dissolves the inorganic base and boronate salt, while the organic phase dissolves the substrate and catalyst. Toluene and dioxane are excellent choices. Using toluene can sometimes minimize halide inhibition, which can be an issue with aryl iodides and bromides.[21]
Temperature 80 - 110 °CMost Suzuki couplings require heating to overcome activation barriers.[20] However, excessively high temperatures can lead to catalyst decomposition or side reactions like protodeboronation. Microwave irradiation can be an effective alternative for accelerating the reaction.[22]

Field-Proven Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask or microwave vial, magnetic stir bar, condenser, nitrogen/argon line

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup - Add solids (Substrate, Boronic Acid, Base, Catalyst, Ligand) - Seal vessel inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->inert solvents 3. Add Solvents - Inject degassed Dioxane and Water inert->solvents reaction 4. Reaction - Heat to 100 °C with vigorous stirring - Monitor by TLC/LC-MS solvents->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O and Brine reaction->workup purify 6. Purification & Analysis - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography - Characterize (NMR, MS) workup->purify

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane and degassed water to achieve a typical solvent ratio of 4:1 or 5:1 (e.g., 5 mL dioxane, 1 mL water per 1 mmol of substrate). The mixture should be thoroughly degassed via sparging with an inert gas for 15-20 minutes prior to addition.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-isoxazol-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Self-Validation

A well-designed protocol is a self-validating system. If issues arise, a systematic approach to troubleshooting is required.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivation: Presence of oxygen; insufficient ligand; coordination by the amino group.[20] Poor Solubility: Substrate or base not soluble in the chosen solvent system.[20] Inactive Boronic Acid: Degradation of the boronic acid.Ensure rigorous inert atmosphere technique. Increase ligand loading slightly (e.g., Pd:Ligand ratio of 1:2.2). Screen alternative solvents (e.g., Toluene, n-Butanol) or bases (e.g., Cs₂CO₃). Use fresh, high-quality boronic acid or consider using the corresponding pinacol ester.
Significant Side Products Homocoupling: Reaction of two boronic acid molecules. Protodeboronation: Replacement of the boronic acid group with hydrogen.[20] Dehalogenation: Replacement of bromine with hydrogen.[20]Homocoupling is often promoted by oxygen; improve degassing. Protodeboronation can occur with prolonged heating or with certain electron-rich boronic acids; try to minimize reaction time. Dehalogenation suggests catalyst issues; screen a different ligand/catalyst system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of novel 4-aryl-isoxazol-3-amines. By understanding the underlying mechanism and the critical role of each reaction component—from the palladium catalyst and its specialized ligand to the base and solvent—researchers can effectively leverage this reaction. The protocols and insights provided herein serve as a comprehensive guide to successfully functionalize this valuable isoxazole scaffold, paving the way for the discovery of new chemical entities with significant therapeutic potential.

References

Application Notes & Protocols: Leveraging 4-Bromoisoxazol-3-amine for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromoisoxazol-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive primary amine and a versatile bromine handle on an isoxazole core, offers synthetic chemists a powerful scaffold for constructing diverse molecular architectures. The isoxazole moiety itself is a recognized pharmacophore present in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols, mechanistic insights, and applications in the synthesis of bioactive compounds, particularly kinase inhibitors and agents for inflammatory diseases.[3][4]

Introduction: The Strategic Value of this compound

The isoxazole ring system is a "privileged scaffold" in drug discovery, frequently appearing in molecules targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[2][5] this compound (C₃H₃BrN₂O) capitalizes on this by providing two orthogonal reaction sites for diversification: the 3-amino group and the C4-bromo substituent.

  • The 3-Amino Group: This primary amine serves as a nucleophile and a key point for introducing a vast array of side chains and linkers via N-acylation, N-alkylation, or more sophisticated N-arylation reactions.[6] These modifications are often crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties.

  • The 4-Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.[7] This allows for the strategic installation of aryl, heteroaryl, or alkyl groups at the C4 position, enabling fine-tuning of structure-activity relationships (SAR) by exploring the steric and electronic requirements of the target's binding pocket.

This dual reactivity makes this compound an ideal starting material for building libraries of complex molecules for high-throughput screening and lead optimization campaigns in drug development.[3]

Physicochemical Properties
PropertyValue
IUPAC Name 4-bromo-1,2-oxazol-3-amine
Molecular Formula C₃H₃BrN₂O
Molecular Weight 162.97 g/mol
CAS Number 1519318-68-3

(Data sourced from PubChem CID 79557804)[8]

Core Synthetic Transformations & Protocols

The true utility of this compound is realized through its versatile reactivity. Below are detailed protocols for two of the most powerful and commonly employed synthetic transformations.

N-Arylation of the 3-Amino Group via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a highly reliable palladium-catalyzed cross-coupling reaction for this purpose, offering broad functional group tolerance and milder conditions compared to traditional methods like the Ullmann condensation.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst combined with a sterically hindered biarylphosphine ligand (e.g., BrettPhos) is chosen to facilitate the catalytic cycle, specifically the reductive elimination step, which can be challenging for electron-rich amines.[9]

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is used. Stronger bases could potentially promote unwanted side reactions with the isoxazole ring.

  • Solvent: Anhydrous, degassed aprotic polar solvents like dioxane or toluene are required to prevent catalyst deactivation by oxygen and ensure solubility of the reactants.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Bromobenzene, 1.1 equiv)

  • Palladium Precatalyst (e.g., BrettPhos G3, 2 mol%)

  • BrettPhos Ligand (4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Anhydrous, Degassed Toluene (0.1 M)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

N_Arylation_Workflow prep 1. Add Reactants (Amine, Aryl Halide, Base) inert 2. Purge with Inert Gas (Ar/N2) prep->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Anhydrous Degassed Solvent catalyst->solvent react 5. Heat Reaction (100-110 °C) solvent->react workup 6. Quench & Filter through Celite react->workup purify 7. Purify via Chromatography workup->purify

Caption: Standard experimental workflow for Buchwald-Hartwig N-arylation.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for forming C(sp²)-C(sp²) bonds.[11][12] It allows for the direct coupling of the C4-bromo position of our scaffold with a diverse range of aryl- or vinyl-boronic acids or esters. This reaction is fundamental to building the core structures of many kinase inhibitors.[4][13]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Suzuki couplings involving aryl bromides.[13][14]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[12] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is typically used. The choice of base can influence reaction rate and yield.[15]

  • Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic substrates and the inorganic base.[11]

Materials:

  • N-protected this compound derivative (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water (Degassed)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the N-protected this compound derivative, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, attach it to a condenser under an inert atmosphere, and purge with argon or nitrogen for 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add 1,4-dioxane followed by degassed water (typical solvent ratio of 4:1 or 5:1 dioxane:water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography to obtain the desired 3,4-disubstituted isoxazole.

Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (3%)K₂CO₃ (3.0)Dioxane/H₂O9075-95
PdCl₂(dppf) (2%)Cs₂CO₃ (2.5)DME/H₂O8580-98
Pd₂(dba)₃ / SPhos (1%)K₃PO₄ (2.0)Toluene/H₂O10085-99

(Note: Conditions are generalized and may require optimization for specific substrates.)[13][14]

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 r1r2 R1-R2 (Product) re->r1r2 r1x R1-X (Isoxazole-Br) r1x->oa r2b R2-B(OR)2 (Boronic Acid) + Base r2b->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Case Study: Synthesis of a JNK Kinase Inhibitor Scaffold

The c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and neurodegenerative disorders, making them attractive therapeutic targets.[4] Isoxazole derivatives have been identified as potent JNK inhibitors.[4] The following multi-step synthesis illustrates how this compound can be used to construct a core scaffold for such inhibitors.

Synthetic Strategy:

  • N-Protection: The 3-amino group is first protected to prevent it from interfering with the subsequent Suzuki coupling. A Boc group is a common choice.

  • Suzuki Coupling: A substituted aryl group, critical for kinase binding, is installed at the C4-position.

  • N-Deprotection: The Boc group is removed under acidic conditions.

  • N-Functionalization: The now-free 3-amino group is coupled with another aromatic system, often a pyridine or pyrimidine derivative, to complete the pharmacophore.

JNK_Synthesis start This compound step1 Step 1: N-Protection (e.g., Boc Anhydride) start->step1 intermediate1 N-Boc-4-Bromoisoxazol-3-amine step1->intermediate1 step2 Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) intermediate1->step2 intermediate2 4-Aryl-N-Boc-Isoxazol-3-amine step2->intermediate2 step3 Step 3: Deprotection (e.g., TFA or HCl) intermediate2->step3 intermediate3 4-Aryl-Isoxazol-3-amine step3->intermediate3 step4 Step 4: N-Arylation (Heteroaryl Halide, Pd Catalyst) intermediate3->step4 final_product Final JNK Inhibitor Scaffold step4->final_product

Caption: Multi-step synthesis of a JNK inhibitor scaffold.

This modular approach allows for the rapid synthesis of a library of analogs by varying the arylboronic acid in Step 2 and the heteroaryl halide in Step 4, facilitating a comprehensive exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.[4]

Conclusion

This compound stands out as a highly valuable and versatile scaffold for the synthesis of bioactive molecules. Its capacity for orthogonal functionalization at the 3-amino and 4-bromo positions via robust and well-established methodologies like the Buchwald-Hartwig and Suzuki-Miyaura couplings provides researchers in drug discovery with a reliable platform for generating novel chemical entities. The successful application of this building block in the development of kinase inhibitors and other therapeutic agents underscores its strategic importance in medicinal chemistry.[3][4][16]

References

Application Notes and Protocols: 4-Bromoisoxazol-3-amine as a Versatile Precursor for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal and agrochemical research, conferring a range of biological activities to its derivatives.[1][2] 4-Bromoisoxazol-3-amine is a key building block, offering multiple reaction sites for the synthesis of diverse molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for agrochemicals. We will explore its chemical properties, detail synthetic protocols for key agrochemical classes, and provide insights into the rationale behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Significance of the Isoxazole Moiety in Agrochemicals

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of biologically active compounds, including a number of commercial agrochemicals.[1][2] The unique electronic properties of the isoxazole ring, coupled with its ability to participate in various non-covalent interactions, make it an attractive scaffold for the design of novel herbicides, fungicides, and insecticides.[3] this compound, with its strategically positioned amino and bromo substituents, serves as a versatile starting material for the elaboration of complex agrochemical candidates. The amino group can be readily derivatized, while the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl fragments.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₃H₃BrN₂OPubChem[4]
Molecular Weight 162.97 g/mol PubChem[4]
IUPAC Name 4-bromo-1,2-oxazol-3-aminePubChem[4]
CAS Number 1519318-68-3PubChem[4]
Appearance Crystalline powderN/A
Solubility Soluble in many organic solventsN/A

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

Hazard Statements:

  • Harmful if swallowed.

  • Toxic in contact with skin or if inhaled.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6]

  • Dispose of waste in accordance with local, state, and federal regulations.[5]

Synthetic Pathways to Agrochemical Derivatives

This compound is a versatile precursor for two major classes of agrochemicals: sulfonylureas, which are potent herbicides, and various substituted isoxazoles generated through cross-coupling reactions.

Synthesis of Sulfonylurea Herbicides

Sulfonylureas are a critical class of herbicides that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[7] The general structure consists of a sulfonyl group bridging an aryl or heterocyclic ring and a urea moiety.

Workflow for Sulfonylurea Synthesis:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonylurea Formation A This compound C Sulfonamide Intermediate A->C Pyridine, DCM B Arylsulfonyl chloride B->C D Sulfonamide Intermediate F Sulfonylurea Product D->F Base (e.g., K2CO3), Acetonitrile E Aryl isocyanate E->F

Caption: General workflow for the two-step synthesis of sulfonylurea herbicides.

Detailed Protocol: Synthesis of a Model Sulfonylurea Herbicide

This protocol describes a general procedure for the synthesis of a sulfonylurea derivative from this compound.

Part A: Synthesis of N-(4-bromoisoxazol-3-yl)benzenesulfonamide (Sulfonamide Intermediate)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Part B: Synthesis of 1-(4-bromoisoxazol-3-yl)-3-phenylsulfonylurea (Sulfonylurea Product)

  • Reaction Setup: In a dry round-bottom flask, suspend the synthesized sulfonamide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Addition of Isocyanate: Add phenyl isocyanate (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonylurea.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Pyridine as Base: Acts as a nucleophilic catalyst and an acid scavenger to neutralize the HCl generated during the reaction.

  • Anhydrous Solvents: The reagents are sensitive to water, which can lead to hydrolysis and reduced yields.

  • Potassium Carbonate: A mild base that facilitates the deprotonation of the sulfonamide, making it nucleophilic for the attack on the isocyanate.[3]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[8][9] It is widely used in the synthesis of agrochemicals and pharmaceuticals to introduce aryl or heteroaryl substituents.[10][11] In the context of this compound, the bromine atom at the 4-position serves as an excellent handle for this transformation.

Workflow for Suzuki-Miyaura Coupling:

G A This compound F 4-Aryl-isoxazol-3-amine Product A->F B Arylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Aryl-isoxazol-3-amine Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-isoxazol-3-amine.[11]

Trustworthiness and Self-Validation:

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial and may need to be optimized for different substrates. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.

  • Base Selection: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step.[9] Carbonates are often effective, but other bases like phosphates or hydroxides may be required for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of potential agrochemical agents. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the chemical space around the isoxazole scaffold. By leveraging the reactivity of both the amino and bromo functionalities, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of next-generation crop protection solutions.

References

Application Note & Protocols: High-Purity Isolation of 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoxazol-3-amine is a critical heterocyclic building block in medicinal chemistry and drug development.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity of downstream compounds. This guide provides an in-depth analysis of field-proven purification techniques for this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern each method. We will explore protocols for acid-base extraction, recrystallization, and column chromatography, with a special focus on overcoming the unique challenges presented by amino-heterocyclic compounds.

The Purification Imperative: Understanding Potential Impurities

The synthesis of this compound, typically achieved through the bromination of an isoxazole precursor or various cyclization strategies, can introduce several classes of impurities.[1] A successful purification strategy begins with understanding what must be removed.

  • Unreacted Starting Materials: Residual isoxazol-3-amine.

  • Over-brominated Byproducts: Formation of dibromo- or other poly-brominated isoxazoles.[2]

  • Isomeric Impurities: Bromination occurring at undesired positions on the isoxazole ring.[2]

  • Reagent-Derived Contaminants: Byproducts from brominating agents (e.g., succinimide from NBS).

  • Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities.[3]

A robust purification workflow is therefore not merely a procedural step but a critical control point for ensuring the quality and reliability of the final product.

Technique I: Acid-Base Extraction for Selective Isolation

Principle of Separation: Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the basicity of the amine functional group.[4][5] By treating the crude mixture with an aqueous acid, the basic this compound is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving neutral and acidic impurities behind in the organic layer. The pure amine is then regenerated by basification.[6][7]

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., DCM) extract Extract with 1M HCl (aq) start->extract separate Separate Layers extract->separate org_layer Organic Layer (Contains Neutral/Acidic Impurities) separate->org_layer Impurities aq_layer Aqueous Layer (Contains Protonated Amine Salt) separate->aq_layer Product basify Basify with NaOH (aq) to pH > 10 aq_layer->basify back_extract Back-extract into Fresh Organic Solvent basify->back_extract final_sep Separate Layers back_extract->final_sep final_org Organic Layer (Contains Purified Amine) final_sep->final_org Product final_aq Aqueous Waste final_sep->final_aq workup Wash with Brine, Dry (Na₂SO₄), Evaporate Solvent final_org->workup product Pure this compound workup->product

Caption: Workflow for Acid-Base Purification.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.[4]

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) into a clean flask. The desired protonated amine is now in this aqueous phase.[6]

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Regeneration of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or saturated sodium bicarbonate, while stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.[6]

  • Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous mixture and shake to extract the regenerated neutral amine back into the organic phase.[6]

  • Final Workup: Separate the layers and wash the organic layer with brine to remove residual water.[5] Dry the organic solution over a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[8]

Technique II: Purification by Recrystallization

Principle of Separation: Recrystallization is a highly effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution while impurities remain dissolved.[9]

Selecting the Right Solvent System

The choice of solvent is the most critical factor. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point low enough to be easily removed from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

For amine compounds, a binary solvent system (a "good" solvent paired with a "poor" solvent) is often effective.[9]

Solvent SystemRoleRationale
Dichloromethane / Methanol Good / PoorDichloromethane is a good solvent for many organics, while methanol can act as an anti-solvent to induce crystallization.[9]
Ethanol / Water Good / PoorA common and effective system for moderately polar compounds. The polarity can be fine-tuned by adjusting the ratio.[2]
Ethyl Acetate / Hexanes Good / PoorA less polar option suitable for compounds with lower polarity.
Acetic Acid / Water Good / PoorOrganic acids can be excellent solvents for basic amines, forming temporary salts that aid dissolution.[10]
Detailed Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., dichloromethane or ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[9]

  • Hot Filtration (Optional): If insoluble impurities (dust, etc.) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[9]

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., methanol or water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed crystal" of pure product to induce nucleation.[9]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture) to remove any adhering impurities. Dry the crystals thoroughly in a vacuum oven.

Technique III: Flash Column Chromatography

Principle of Separation: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. For this compound, the primary challenge is its basic nature, which causes strong interactions with the acidic silanol groups (Si-OH) on standard silica gel, leading to poor separation and significant peak tailing.[3][11]

Decision-Making for Amine Purification

start Crude this compound tlc Run TLC with Hexane/EtOAc start->tlc check_tailing Observe Spot Shape tlc->check_tailing tailing Tailing/Streaking Observed check_tailing->tailing Tailing Spot no_tailailing no_tailailing check_tailing->no_tailailing Round Spot no_tailing Use Standard Silica Gel with Hexane/EtOAc Gradient product Pure Fractions Collected no_tailing->product option1 Option 1: Modify Mobile Phase tailing->option1 option2 Option 2: Change Stationary Phase tailing->option2 modify_eluent Add 0.5-2% Triethylamine (TEA) or Ammonia in MeOH to Eluent option1->modify_eluent change_sp Use Amine-Functionalized Silica or Neutral/Basic Alumina option2->change_sp modify_eluent->product change_sp->product

Caption: Column Chromatography Strategy for Amines.

Detailed Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. The goal is to find a solvent ratio that gives the desired product an Rf value of approximately 0.2-0.3.[3]

  • Mitigate Tailing:

    • Modified Eluent: If tailing is observed on the TLC plate, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly.[3][12]

    • Amine-Functionalized Silica: For difficult separations, using a column packed with amine-functionalized silica is a highly effective alternative that provides a more inert surface and often eliminates the need for mobile phase modifiers.[11][13]

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the least polar mobile phase you will use. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Carefully apply the solution to the top of the column. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is needed. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Final Purity Assessment

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and check for proton-containing impurities.[14]

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[15]

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently obtain high-purity this compound, ensuring the success of subsequent synthetic and developmental endeavors.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromoisoxazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromoisoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthesis, ensuring a successful and optimized reaction.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The most common route involves the electrophilic bromination of isoxazol-3-amine. While seemingly straightforward, this reaction is nuanced, with the potential for side reactions and purification challenges. This guide provides in-depth insights into optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here are some common questions researchers have before and during the synthesis of this compound:

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic bromination of isoxazol-3-amine using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

Q2: What are the critical parameters to control during the reaction?

A2: Temperature, stoichiometry of the brominating agent, and reaction time are crucial. The amino group in the starting material is highly activating, which can lead to over-bromination if these parameters are not carefully controlled.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting material and the formation of the product and any by-products.

Q4: What are the expected side products in this reaction?

A4: The most common side product is the di-brominated species, 4,5-dibromoisoxazol-3-amine, resulting from over-bromination.[1] Other impurities may arise from the decomposition of the starting material or reagents.

Q5: What is the best way to purify the final product?

A5: Purification can often be achieved through recrystallization.[1] Column chromatography is also a viable option if recrystallization does not yield a product of sufficient purity.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Isoxazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of isoxazol-3-amine in DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature is maintained below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation Inactive brominating agent.Use a fresh, unopened container of NBS. Ensure proper storage conditions (cool, dry, and dark).
Low reaction temperature.While initial cooling is necessary to control the reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC.
Insufficient reaction time.Continue to monitor the reaction by TLC until the starting material is consumed.
Formation of Di-brominated By-product Excess brominating agent.Use a precise 1:1 to 1:1.05 molar ratio of isoxazol-3-amine to NBS.[1]
High reaction temperature.Maintain a low temperature (0-5°C) during the addition of NBS to improve selectivity for mono-bromination.[1]
Prolonged reaction time.Once the starting material is consumed (as indicated by TLC), quench the reaction to prevent further bromination.[1]
Presence of Unreacted Starting Material Insufficient brominating agent.Ensure an accurate molar ratio of at least 1:1.
Deactivated brominating agent.Use a fresh batch of the brominating agent.
Product is Colored (Not White/Off-White) Presence of impurities or oxidation by-products.Purify the product by recrystallization. Activated charcoal can be used to decolorize the solution before recrystallization.
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent.Ensure complete precipitation by using ice-cold water and allowing sufficient time for the product to crash out.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Pathway

Reaction_Pathway Isoxazol-3-amine Isoxazol-3-amine This compound This compound Isoxazol-3-amine->this compound NBS, DMF, 0°C to RT 4,5-Dibromoisoxazol-3-amine 4,5-Dibromoisoxazol-3-amine This compound->4,5-Dibromoisoxazol-3-amine Excess NBS / High Temp

Caption: Electrophilic bromination of Isoxazol-3-amine.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Set up reaction: Isoxazol-3-amine, NBS, DMF Start->Reaction_Setup Monitor_TLC Monitor by TLC Reaction_Setup->Monitor_TLC Workup Aqueous Workup Monitor_TLC->Workup Low_Yield Low Yield? Monitor_TLC->Low_Yield Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product Impure_Product Impure Product? Purification->Impure_Product Low_Yield->Workup No Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Temp/Time Check_Reagents->Optimize_Conditions Impure_Product->Final_Product No Recrystallize Recrystallize Impure_Product->Recrystallize Yes Column_Chromatography Column Chromatography Recrystallize->Column_Chromatography Still Impure

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Troubleshooting Side Products in 4-Bromoisoxazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromoisoxazol-3-amine. This versatile heterocyclic building block is a valuable component in medicinal chemistry, but its reactivity profile can present unique challenges. This guide is structured to provide direct, actionable answers to common issues encountered during its synthetic transformations, focusing on the identification and mitigation of unwanted side products. Our goal is to move beyond simple protocols and explain the chemical causality behind these issues, empowering you to design more robust and successful experiments.

Section 1: General Isoxazole Ring Stability

The isoxazole ring is generally considered a stable aromatic system, but its inherent N-O bond represents a point of weakness that can lead to decomposition under specific conditions.[1] Understanding the limits of the ring's stability is the first step in troubleshooting complex reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and TLC analysis shows multiple unidentified, polar spots. Could the isoxazole ring be decomposing?

A1: Yes, decomposition is a strong possibility, especially if the reaction involves harsh conditions. The N-O bond in the isoxazole ring is its most labile point and is susceptible to cleavage.[1] This degradation can be triggered by:

  • Strongly Basic Conditions: The isoxazole ring's stability is pH-dependent. It exhibits increased lability under basic conditions, which can catalyze ring-opening. A study on the related drug Leflunomide demonstrated that its isoxazole ring rapidly opened at pH 10, a process that was significantly accelerated at higher temperatures.[1][2]

  • High Temperatures: Thermal stress can induce decomposition. Thermal decomposition of isoxazolines, for example, has been shown to occur at temperatures between 160–280°C, cleaving the ring into smaller fragments.[3] While this compound is more stable, prolonged heating at high temperatures (>120-150°C) should be approached with caution.

  • Photolytic Conditions: Under UV irradiation, the isoxazole ring can rearrange to an oxazole through a high-energy azirine intermediate, which can lead to a cascade of unintended products.[4]

Troubleshooting Steps:

  • Screen Bases: If a base is required, screen milder options (e.g., K₂CO₃, Cs₂CO₃, or organic bases like DIPEA) instead of strong hydroxides or alkoxides.

  • Temperature Control: Run reactions at the lowest effective temperature. If a reaction is sluggish, consider changing the catalyst or solvent system before drastically increasing the heat.

  • Protect from Light: If you suspect photosensitivity, conduct the reaction in a flask wrapped in aluminum foil.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the C4 position is an excellent handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. However, several competing pathways can reduce the yield of the desired product.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Suzuki_Side_Reactions cluster_cycle Desired Suzuki Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base Dehalogenation Dehalogenation (Hydrodebromination) PdII->Dehalogenation H-source (solvent, water) PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' (Product) Homocoupling Homocoupling Protodeboronation Protodeboronation Boronic R'-B(OH)₂ Boronic->Homocoupling O₂, heat Boronic->Protodeboronation H₂O, heat caption Fig 1. Suzuki cycle with side-reaction pathways. Acylation_Side_Reactions cluster_desired Desired Mono-Acylation cluster_side Side Reactions Amine This compound (R-NH₂) Product Mono-Acylated Product (R-NHCOR') Amine->Product 1 eq. R'-COCl Base AcylCl Acyl Chloride (R'-COCl) Hydrolysis Hydrolysis (R'-COOH) AcylCl->Hydrolysis Diacylation Di-Acylated Product (R-N(COR')₂) Product->Diacylation Excess R'-COCl Forcing Conditions Water H₂O (moisture) Water->Hydrolysis caption Fig 2. Desired vs. side reactions in N-acylation.

References

Technical Support Center: Improving Yield and Purity of 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-Bromoisoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. We understand that while the synthesis may appear straightforward, achieving high yield and purity can be challenging. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Synthesis Troubleshooting - The Bromination Reaction

The most common route to this compound is the direct electrophilic bromination of its precursor, 3-Aminoisoxazole. Success hinges on controlling the reaction's selectivity and preventing common side reactions.

Q1: My reaction yield is consistently low, often below 50%. What are the most likely causes and how can I fix them?

A1: Low yields in the bromination of 3-Aminoisoxazole typically stem from three primary factors: suboptimal reaction conditions, improper choice of brominating agent, or degradation of the starting material.

  • Causality - The Chemistry of the Problem: The 3-amino group is a strong activating group, making the isoxazole ring highly susceptible to electrophilic attack. However, this high reactivity can also lead to over-bromination or other side reactions if not properly controlled.[1] The reaction is an electrophilic substitution where factors like temperature, solvent polarity, and the nature of the electrophile (brominating agent) play a critical role in directing the outcome.[2]

  • Troubleshooting & Optimization:

    • Temperature Control (Critical): Perform the reaction at low temperatures, typically between 0 °C and -10 °C. Adding the brominating agent at room temperature or higher significantly increases the rate of side reactions, including the formation of di-bromo species.[1]

    • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred. NBS provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and improves selectivity for the desired mono-brominated product.[3]

    • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is generally effective.[3] Acetonitrile can be advantageous as it is often easier to remove during workup. Ensure the solvent is anhydrous, as water can react with the brominating agent and complicate the reaction mixture.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent. Start with 1.0 to 1.05 equivalents of NBS. An excess of the brominating agent is the most direct cause of di-brominated impurity formation.

ParameterRecommendationRationale
Temperature 0 °C to -10 °CSlows reaction rate, increasing selectivity and preventing over-bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled concentration of electrophilic bromine, enhancing selectivity.[3]
Solvent Anhydrous Acetonitrile or DMFSolubilizes reactants and facilitates the polar transition state of the reaction.
Stoichiometry 1.0 - 1.05 eq. of NBSPrevents the formation of di-bromo byproducts.[1]

Q2: My main impurity is a di-brominated species. How can I improve the mono-selectivity of the reaction?

A2: The formation of di-brominated byproducts is a classic sign of an overly reactive system. The key is to moderate the reaction rate and control the local concentration of the brominating agent.

  • Causality - The Chemistry of the Problem: The first bromination product, this compound, is still an activated ring system, albeit less so than the starting material due to the electron-withdrawing effect of the bromine atom. If the concentration of the brominating agent is too high or the reaction temperature is elevated, a second bromination can occur before all the starting material is consumed.

  • Troubleshooting & Optimization:

    • Slow, Controlled Addition: Add the brominating agent (preferably NBS) as a solution in the reaction solvent, dropwise, over a prolonged period (e.g., 30-60 minutes). This prevents localized high concentrations of the electrophile.[1]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Spot the reaction mixture alongside the starting material. The goal is to stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-bromo product.

    • Use of a Catalyst: In some cases of electrophilic substitution on sensitive substrates, a mild Lewis acid catalyst can improve selectivity, though for this highly activated system, it is often unnecessary and may lead to degradation. If you choose to explore this, proceed with caution.

G cluster_0 Troubleshooting Low Yield & Purity start Reaction Complete check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (e.g., Di-bromo Impurity) check_yield->check_purity No solution_yield 1. Check Temperature (Use 0°C) 2. Verify Stoichiometry (1.05 eq NBS) 3. Ensure Anhydrous Solvent check_yield->solution_yield Yes solution_purity 1. Add NBS solution dropwise 2. Monitor closely with TLC/HPLC 3. Stop reaction immediately at full conversion check_purity->solution_purity Yes success High Yield & Purity Achieved check_purity->success No solution_yield->check_purity solution_purity->success

Caption: Troubleshooting workflow for low yield and purity issues.

Section 2: Purification & Handling Troubleshooting

A successful reaction is only half the battle. Proper workup and purification are essential for obtaining a high-purity final product.

Q3: What is the most effective general method for purifying crude this compound?

A3: A combination of an aqueous workup followed by recrystallization is often the most efficient and scalable method for purification.

  • Causality - The Chemistry of the Problem: The crude reaction mixture contains the desired product, unreacted starting material (3-Aminoisoxazole), succinimide (if NBS is used), and potentially di-brominated byproducts. The goal of purification is to exploit differences in solubility and polarity among these components. Amines can be protonated or deprotonated, a property that is very useful during aqueous extractions.[4]

  • Recommended Purification Strategy:

    • Aqueous Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove any excess bromine), perform an acid-base extraction.

      • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

      • Wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will remove the acidic succinimide byproduct.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Recrystallization: The resulting crude solid can be recrystallized. A common and effective solvent system is a mixture of Ethyl Acetate and Hexanes. Dissolve the crude material in a minimal amount of hot EtOAc and slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

Q4: My final product discolors from off-white to brown upon standing. How should it be properly handled and stored?

A4: The discoloration is likely due to oxidation or degradation, a common issue with electron-rich amino-heterocycles.[6]

  • Causality - The Chemistry of the Problem: The amino group makes the molecule susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. The resulting oxidized species are often highly colored polymeric materials.

  • Handling and Storage Protocol:

    • Atmosphere: Handle the solid under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during packaging and weighing.

    • Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.

    • Temperature: Store in a refrigerator at 2-8°C. For long-term storage, storage in a freezer at -20°C is recommended.

Section 3: Key Experimental Protocols

Protocol 1: Selective Mono-Bromination of 3-Aminoisoxazole

This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-Aminoisoxazole (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous acetonitrile.

  • Addition: Add the NBS solution to the cooled solution of 3-Aminoisoxazole dropwise via an addition funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a short plug of celite or filter paper.

  • Crystallization: To the hot, clear solution, slowly add warm hexanes until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot Ethyl Acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collection: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

G cluster_workflow Synthesis & Purification Workflow start 3-Aminoisoxazole in Acetonitrile step1 Cool to 0°C start->step1 step2 Add NBS Solution (1.05 eq) Dropwise step1->step2 step3 Monitor by TLC step2->step3 step4 Quench with Na₂S₂O₃ (aq) step3->step4 step5 Aqueous Workup (EtOAc, NaHCO₃, Brine) step4->step5 step6 Dry & Concentrate step5->step6 crude Crude Product step6->crude step7 Recrystallize from EtOAc / Hexanes crude->step7 final Pure this compound step7->final

Caption: Experimental workflow for synthesis and purification.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Is molecular bromine (Br₂) in acetic acid a viable alternative to NBS? While Br₂ in acetic acid or other solvents can effect the transformation, it is generally much more difficult to control. The reaction is often faster and more exothermic, leading to a higher propensity for over-bromination.[7] For achieving high selectivity and purity on a lab scale, NBS is the superior reagent.

FAQ 2: What are the expected ¹H NMR chemical shifts for this compound? In a solvent like DMSO-d₆, you would typically expect two main signals: a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the -NH₂ protons. The C5-H singlet is expected to be downfield, likely in the range of δ 8.0-8.5 ppm. The amino protons will appear as a broad signal, the position of which can vary depending on concentration and residual water, but often appears around δ 6.0-7.0 ppm. Always compare results to a reference standard or literature data if available.

FAQ 3: Can this protocol be adapted for brominating 3-aminoisoxazoles with substituents at the 5-position? Yes, this protocol is generally applicable. The electronic nature of the substituent at the 5-position will influence the reactivity of the ring. An electron-donating group will further activate the ring, requiring even more stringent temperature control and slower addition of the brominating agent. Conversely, an electron-withdrawing group will deactivate the ring, potentially requiring slightly longer reaction times or a modest increase in temperature.

References

Troubleshooting failed cycloaddition reactions for isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting 1,3-Dipolar Cycloaddition Reactions

Welcome to the technical support center for the synthesis of substituted isoxazoles. As a core heterocyclic motif in medicinal chemistry and materials science, the successful construction of the isoxazole ring is paramount for many research endeavors.[1][2][3] The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or alkene) remains one of the most robust and versatile methods for its synthesis.[4]

However, the seemingly straightforward nature of this reaction belies a sensitivity to substrate quality, reaction conditions, and the transient nature of the key nitrile oxide intermediate. This guide, structured in a question-and-answer format, is designed to help you, the researcher, diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Critical Failures - Low to No Product Formation

Question 1: My reaction has failed. I have very low yield or have only recovered my starting materials. What are the most likely causes?

Answer: This is the most common issue and almost always points to a problem with the 1,3-dipole—the nitrile oxide. Since nitrile oxides are highly reactive and often unstable, they are typically generated in situ.[5] A reaction failure can usually be traced back to one of three root causes:

  • Inefficient Generation of the Nitrile Oxide: The precursor (most commonly an aldoxime or hydroximoyl chloride) is not efficiently converting to the nitrile oxide. This can be due to a poor choice of reagent, impure starting materials, or suboptimal reaction conditions.[6]

  • Decomposition or Unwanted Consumption of the Nitrile Oxide: The nitrile oxide is being generated but is decomposing or reacting via a side-pathway faster than it reacts with your dipolarophile. The most common side reaction is dimerization to form a furoxan.[6][7]

  • Low Reactivity of the Dipolarophile: Your alkyne or alkene is not reactive enough under the chosen conditions to trap the nitrile oxide as it is formed.

The first step in troubleshooting is to determine if the nitrile oxide is being generated at all.

Question 2: How can I confirm that my nitrile oxide is being generated in situ?

Answer: Verifying the formation of a transient intermediate is crucial. You can do this with a simple control experiment:

  • The "Super-Dipolarophile" Test: Set up your standard reaction, but instead of your target dipolarophile, use a highly reactive and easily detectable one, such as phenylacetylene or styrene. If this control reaction yields the expected isoxazole product while your main reaction does not, it strongly suggests your nitrile oxide generation is successful, and the issue lies with your specific dipolarophile's reactivity.

  • TLC Monitoring: In many cases, the formation of the intermediate hydroximoyl halide (from an aldoxime and a halogenating agent like NCS) can be monitored by TLC before the final elimination to the nitrile oxide. The disappearance of the aldoxime spot and the appearance of a new, transient spot before the final product appears can be indicative of successful intermediate formation.

Below is a general workflow for diagnosing a failed reaction.

G start Reaction Failed (Low/No Yield) check_gen Is Nitrile Oxide (NO) Being Generated? start->check_gen sub_path No check_gen->sub_path No dip_path Yes check_gen->dip_path Yes troubleshoot_gen Troubleshoot Precursor & Reagents: 1. Check aldoxime purity/isomer. 2. Verify oxidant/base activity. 3. Optimize stoichiometry & temp. sub_path->troubleshoot_gen Problem is NO Generation troubleshoot_dip Troubleshoot Reactivity: 1. Increase dipolarophile concentration. 2. Increase temperature. 3. Consider a catalyst (e.g., Cu(I)). 4. Check for side products (dimer). dip_path->troubleshoot_dip Problem is Dipolarophile or Reaction Rate end Successful Reaction troubleshoot_gen->end Re-run Reaction troubleshoot_dip->end Re-run Reaction

Caption: A troubleshooting decision tree for failed isoxazole syntheses.

Question 3: My aldoxime precursor seems to be the problem. How do I troubleshoot its quality and reactivity?

Answer: The quality of the aldoxime is critical. Here are key points to consider:

  • Purity: Aldoximes can be prone to hydrolysis back to the aldehyde, especially if stored improperly. Ensure your precursor is pure by checking its melting point or by NMR/IR spectroscopy before use.

  • Geometric Isomers (E/Z): Aldoximes exist as E and Z isomers. For some synthetic routes, particularly those involving electrophilic cyclization of alkynone O-methyl oximes, only the Z-isomer is reactive.[8] If you have a mixture, you may need to separate the isomers or find conditions that favor the formation of the reactive one.

  • Oxidant/Base Compatibility: The choice of oxidant or base for generating the nitrile oxide from the aldoxime is crucial. Different substrates may require different conditions.

Method of Generation Typical Reagents Pros Cons Key Considerations
Oxidation of Aldoxime NCS, Chloramine-T, PIFA, NaCl/OxoneBroad substrate scope, mild conditions.[9][10]Can produce stoichiometric byproducts.Ensure oxidant is fresh. The NaCl/Oxone method is a greener alternative.[9]
Dehydrohalogenation Triethylamine (Et3N), Na2CO3Clean reaction, often high yielding.Requires prior synthesis of a hydroximoyl halide.Base must be non-nucleophilic to avoid side reactions.
Dehydration of Nitroalkane Phenyl isocyanate, POCl3Useful for certain substrates.Can require harsh conditions.Limited substrate scope compared to other methods.
Section 2: Common Side Products

Question 4: I'm getting a good conversion of my starting material, but my main product has a mass corresponding to a dimer of my nitrile oxide. What is this and how can I prevent it?

Answer: You are observing the formation of a furoxan (or 1,2,5-oxadiazole 2-oxide), the head-to-tail dimer of the nitrile oxide.[6] This is the most common side reaction and occurs when the concentration of the nitrile oxide is high and it reacts with itself faster than with your intended dipolarophile.

Mechanism Overview: Cycloaddition vs. Dimerization

G cluster_gen Nitrile Oxide Generation cluster_cyclo Desired Pathway cluster_dimer Side Reaction Aldoxime R-CH=N-OH (Aldoxime) NO [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->NO [Ox] Isoxazole Isoxazole Product NO->Isoxazole Furoxan Furoxan Dimer NO->Furoxan NO_copy [ R-C≡N⁺-O⁻ ] Dipolarophile R'C≡CR'' (Alkyne) Dipolarophile->Isoxazole NO_copy->Furoxan

Caption: Competing pathways for the in situ generated nitrile oxide.

Strategies to Minimize Dimerization:

  • Slow Generation: Generate the nitrile oxide slowly so that its instantaneous concentration remains low. This can be achieved by the slow addition of your oxidant or base.

  • High Dipolarophile Concentration: Use a slight excess (1.2-1.5 equivalents) of the dipolarophile to ensure it is readily available to trap the nitrile oxide as it forms.

  • One-Pot Procedures: Whenever possible, generate the nitrile oxide in the presence of the dipolarophile rather than generating it first and then adding the alkyne/alkene.[11]

Question 5: I am obtaining a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

Answer: The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[12] Generally, the reaction between a terminal alkyne and a nitrile oxide favors the 3,5-disubstituted isoxazole.[13]

  • Electronic Control: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity arises from the orbital coefficients at the reacting atoms. For many common substrates, this favors the 3,5-isomer.

  • Steric Control: Bulky substituents on either the nitrile oxide or the dipolarophile will sterically disfavor the transition state leading to the minor isomer.

  • Catalysis: Copper(I)-catalyzed cycloadditions often exhibit extremely high regioselectivity for the 3,5-disubstituted product.[2][11] If you are struggling with selectivity under thermal conditions, switching to a copper-catalyzed protocol is a highly effective strategy.

  • Intramolecular Reactions: Forcing the reaction to be intramolecular by tethering the nitrile oxide precursor and the dipolarophile is an excellent way to control regiochemistry, often providing access to less common isomers like the 3,4-disubstituted pattern.[13][14]

Section 3: Reaction Optimization

Question 6: What is the influence of solvent, temperature, and reaction time?

Answer:

  • Solvent: True concerted pericyclic reactions, like the 1,3-dipolar cycloaddition, generally show little dependence on solvent polarity.[12] However, the generation of the nitrile oxide can be highly solvent-dependent. Choose a solvent in which your starting materials are soluble and which is compatible with your reagents (e.g., avoid protic solvents if using a strong base). Dichloromethane (DCM), chloroform, methanol/water mixtures, and dioxane are commonly used.[15][16]

  • Temperature: Temperature is a critical parameter.[17] Higher temperatures increase the rate of both nitrile oxide formation and its cycloaddition. However, they also accelerate the rate of decomposition and dimerization. The optimal temperature is one that allows for efficient cycloaddition without significant side product formation. Room temperature is often a good starting point, but heating may be required for less reactive substrates.[15]

  • Reaction Time: This must be determined empirically, typically by TLC or LC-MS analysis. Allow the reaction to proceed until the limiting reagent is consumed. Extended reaction times can sometimes lead to product degradation.

Question 7: My dipolarophile is electron-poor and seems unreactive. What can I do?

Answer: While many cycloadditions are "HOMO(dipole)-LUMO(dipolarophile)" controlled (Type I), reactions with electron-poor alkynes or alkenes can be slow. In these "inverse electron-demand" scenarios, the energy gap between the LUMO of the dipole and the HOMO of the dipolarophile becomes important.

Strategies to improve reactivity include:

  • Increase Temperature: As a first step, gently heating the reaction can often overcome the activation barrier.

  • Use a Catalyst: As mentioned previously, copper catalysis can dramatically accelerate the reaction of terminal alkynes.[11]

  • Modify the Nitrile Oxide: Using a nitrile oxide with electron-donating groups can raise its HOMO energy level, accelerating the reaction with an electron-poor dipolarophile.

Key Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via In Situ Oxidation of an Aldoxime

This protocol is a representative example using a hypervalent iodine reagent, which is often efficient under mild conditions.[15]

  • Setup: To a solution of the alkyne (1.0 equiv) and the aldoxime (1.2 equiv) in a suitable solvent (e.g., a 5:1 mixture of MeOH/H₂O), begin stirring at room temperature.[15]

  • Oxidant Addition: Add the oxidizing agent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv), portion-wise over 10-15 minutes. Adding the oxidant in portions helps to keep the instantaneous concentration of the nitrile oxide low, minimizing dimerization.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature. For less reactive substrates, heating to 40-50 °C may be necessary.[15]

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole.[14][15]

Disclaimer: These are general guidelines. Always consult the primary literature and perform appropriate safety assessments before conducting any experiment. Reaction conditions, stoichiometry, and purification methods should be optimized for each specific substrate combination.

References

Stability issues of 4-Bromoisoxazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromoisoxazol-3-amine

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We will delve into the underlying chemical principles governing its stability, provide actionable troubleshooting advice, and offer protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): General Handling & Storage

Q1: What are the ideal storage conditions for solid this compound?

A1: For maximum long-term stability, the solid compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1] It is crucial to keep the container tightly sealed in a dry, well-ventilated place to prevent moisture absorption and potential degradation.[2]

Q2: What materials and chemicals are incompatible with this compound?

A2: The compound should not come into contact with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2] These substances can trigger vigorous reactions, leading to rapid degradation of the molecule. Additionally, contact with certain metals, like copper, should be avoided as they can catalyze decomposition.[2]

Q3: My solid this compound has changed color from white to yellow. Is it still usable?

A3: The appearance of a yellow tint suggests the onset of degradation. While minor discoloration may not significantly impact purity for some applications, it is a critical indicator of potential instability. We recommend running a quality control check (e.g., HPLC, NMR) to assess purity before use. For sensitive quantitative experiments, using a fresh, non-discolored lot is advisable.

Troubleshooting Guide: Stability Issues in Solution

This section addresses the most common problems encountered when this compound is brought into solution for experimental use.

Visual Guide: Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving solution instability.

G start Start: Solution Instability Observed (e.g., color change, precipitation, new HPLC peaks) check_solvent Step 1: Review Solvent Choice Is it aprotic and free of peroxides? (e.g., DMSO, DMF, Acetonitrile) start->check_solvent check_ph Step 2: Measure Solution pH Is it within the 6.0-7.5 range? check_solvent->check_ph Yes solvent_bad Problem: Inappropriate Solvent (e.g., protic solvents, old ethers) check_solvent->solvent_bad No check_temp Step 3: Evaluate Temperature & Light Was the solution exposed to high temps (>30°C) or UV light? check_ph->check_temp Yes ph_bad Problem: pH-Mediated Degradation (Acid or base catalysis) check_ph->ph_bad No check_additives Step 4: Assess Additives Are other reagents in the solution compatible? (Avoid strong acids/bases, oxidizers) check_temp->check_additives No temp_bad Problem: Thermal/Photolytic Degradation check_temp->temp_bad Yes additives_bad Problem: Incompatible Reagents check_additives->additives_bad No end_node Resolution: Stable Solution Achieved check_additives->end_node Yes solvent_ok Action: Use high-purity, anhydrous aprotic solvents. Degas if necessary. solvent_ok->check_ph solvent_bad->solvent_ok ph_ok Action: Use a stable buffer system (e.g., HEPES, PBS) to maintain neutral pH. ph_ok->check_temp ph_bad->ph_ok temp_ok Action: Prepare solutions fresh. Store short-term at 2-8°C, protected from light. temp_ok->check_additives temp_bad->temp_ok additives_ok Action: Confirm compatibility of all reagents. Add this compound last. additives_ok->end_node additives_bad->additives_ok

Caption: A decision tree for troubleshooting solution instability.

Q4: My solution of this compound in an aqueous buffer turned cloudy/formed a precipitate over time. What is happening?

A4: This is likely due to either poor solubility or degradation. The isoxazole class of compounds generally has higher solubility in polar organic solvents than in purely aqueous media.[3] If using an aqueous buffer, ensure the final concentration does not exceed the compound's solubility limit. If precipitation occurs in a previously clear solution, it may indicate that the compound is degrading into less soluble byproducts.

Q5: I prepared a solution in DMSO, and it quickly turned dark yellow/brown. What is the cause?

A5: While DMSO is a common solvent, it can contain water and impurities that accelerate degradation, especially if it is not high-purity or anhydrous grade. Furthermore, the amino group on the isoxazole ring makes the molecule susceptible to oxidative degradation.[4] The color change indicates the formation of chromophoric degradation products. We recommend using anhydrous, high-purity DMSO and preparing the solution immediately before use.

Q6: My HPLC analysis shows a new, significant peak appearing over time, and the peak for my parent compound is decreasing. What could this new peak be?

A6: This is a classic sign of chemical degradation. The isoxazole ring is known to be susceptible to ring-opening reactions, particularly under basic or strongly acidic conditions.[5][6] For instance, studies on the drug leflunomide, which also contains an isoxazole ring, show that it undergoes base-catalyzed ring opening.[6] The new peak is likely a degradation product resulting from such a reaction.

In-Depth Mechanisms: Potential Degradation Pathways

Understanding the potential routes of degradation is key to preventing them. The structure of this compound contains two primary points of vulnerability: the isoxazole ring and the exocyclic amino group.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain conditions.

    • Base-Catalyzed Hydrolysis: This is a well-documented degradation pathway for isoxazole derivatives.[6] A hydroxide ion can attack the electrophilic C5 position, leading to ring opening and the formation of a cyano-intermediate, which can further hydrolyze.

    • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 3.5), specific acid catalysis can also promote the degradation of the isoxazole ring.[5]

  • Amine Group Reactivity: As a primary aromatic amine, this functional group can undergo oxidative degradation.[4][7] This can be initiated by dissolved oxygen, metal ion contaminants, or light, often leading to the formation of colored oligomeric or polymeric species.

Proposed Degradation Pathway under Basic Conditions

The following diagram illustrates a plausible degradation pathway initiated by base-catalyzed hydrolysis, a common vulnerability for this class of compounds.[6]

Caption: Plausible base-catalyzed degradation of the isoxazole ring.

Recommended Protocols & Best Practices

To minimize degradation and ensure experimental reproducibility, follow these validated protocols.

Protocol 1: Preparation of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Weighing: Weigh the solid compound in a dry environment, minimizing its exposure to ambient air and humidity.

  • Dissolution: Dissolve the compound in the chosen solvent to create a concentrated stock solution (e.g., 10-50 mM). Gentle vortexing is usually sufficient. Avoid sonication for extended periods as it can generate localized heat.

  • Storage: Aliquot the stock solution into small-volume, amber glass vials or polypropylene tubes. Store immediately at -20°C or -80°C for long-term storage. For daily use, keep an aliquot at 2-8°C, protected from light.[1]

  • Best Practice: Always prepare working solutions fresh for each experiment by diluting the frozen stock into your final assay buffer. Do not repeatedly freeze-thaw the main stock solution.

Protocol 2: Monitoring Solution Stability via HPLC
  • Method: A reverse-phase HPLC method with UV detection is suitable for monitoring the purity of this compound.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point.

    • Detection: Monitor at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan).

  • Procedure:

    • Inject a sample of the freshly prepared solution to establish a baseline (t=0) chromatogram. Note the retention time and peak area of the parent compound.

    • Store the solution under your intended experimental conditions (e.g., 25°C on the benchtop).

    • At set time points (e.g., 1, 4, 8, 24 hours), inject another aliquot.

    • Analysis: Compare the peak area of the parent compound to the t=0 sample. The appearance of new peaks alongside a decrease in the parent peak area confirms degradation.

Data Presentation: Impact of pH and Temperature

While specific stability data for this compound is not published, data from the related isoxazole-containing compound, leflunomide, provides a valuable illustration of how pH and temperature can dramatically affect stability.

CompoundTemperature (°C)pHApparent Half-Life (t½)
Leflunomide25°C7.4Stable
Leflunomide25°C10.0~6.0 hours
Leflunomide37°C7.4~7.4 hours
Leflunomide37°C10.0~1.2 hours
Data adapted from a study on leflunomide stability and is for illustrative purposes only.[6]

This data underscores the critical importance of maintaining a neutral pH and using the lowest practical temperature for your experiments to avoid base-catalyzed ring opening.[6]

References

Technical Support Center: Scalable Synthesis of 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the scalable synthesis of 4-Bromoisoxazol-3-amine.

Welcome to the technical support guide for the synthesis of this compound. This document provides an in-depth, experience-driven guide for researchers, chemists, and process development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this synthesis at scale.

The synthesis of this compound, a valuable heterocyclic building block, presents unique challenges related to regioselectivity and process control. This guide is structured to address these challenges head-on, providing not just solutions, but the scientific reasoning behind them.

Recommended Synthetic Pathway: A Two-Step Approach

A robust and scalable synthesis of this compound is best approached in two distinct stages: first, the formation of the 3-Aminoisoxazole core, followed by a highly regioselective electrophilic bromination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Bromination Propiolonitrile Propiolonitrile Aminoisoxazole 3-Aminoisoxazole Propiolonitrile->Aminoisoxazole Cyclization [8] Hydroxylamine Hydroxylamine-HCl + Base Hydroxylamine->Aminoisoxazole Aminoisoxazole_ref 3-Aminoisoxazole Aminoisoxazole->Aminoisoxazole_ref NBS N-Bromosuccinimide (NBS) FinalProduct This compound NBS->FinalProduct Aminoisoxazole_ref->FinalProduct Electrophilic Aromatic Substitution [12, 15] G cluster_0 cluster_1 Problem Problem Observed (e.g., Low Yield, Impurities) Precursor Precursor Synthesis Issue? (Part 1) Problem->Precursor Isolate Step Bromination Bromination Issue? (Part 2) Problem->Bromination Isolate Step Purification Purification/Workup Issue? Problem->Purification Isolate Step Cause1 Cause: Reagent Quality Solution: Verify Purity Precursor->Cause1 Cause2 Cause: Temp Control Solution: Improve Cooling Precursor->Cause2 Bromination->Cause2 Cause3 Cause: Regioselectivity Solution: Adjust Solvent/Temp Bromination->Cause3 Cause4 Cause: Over-bromination Solution: Control NBS Stoichiometry Bromination->Cause4 Cause5 Cause: Product Decomposition Solution: Milder Workup Purification->Cause5

Technical Support Center: Purification of Crude 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromoisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound. As a critical building block in medicinal chemistry, the purity of this compound is paramount for the reliability and reproducibility of downstream applications. This resource combines established chemical principles with practical, field-proven insights to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude this compound largely depends on the synthetic route employed. A common method for its synthesis is the electrophilic bromination of 3-aminoisoxazole.[1][2][3] Based on this, the following impurities can be anticipated:

  • Unreacted Starting Material: Residual 3-aminoisoxazole.

  • Over-brominated Species: Dibrominated isoxazole derivatives, such as 4,5-dibromoisoxazol-3-amine, can form if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: Depending on the regioselectivity of the bromination, other isomers of bromo-aminoisoxazole could be present in minor amounts.

  • Reagent Residues: If N-Bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[4]

  • Degradation Products: Aminoisoxazoles can be susceptible to degradation under harsh conditions.

Q2: My crude product is a dark oil and won't solidify. How can I proceed with purification?

A2: Oiling out is a common issue with crude organic products. Here are a few strategies to induce solidification:

  • Trituration: Add a solvent in which your product is expected to be sparingly soluble (e.g., hexanes or a mixture of ethyl acetate and hexanes) and stir vigorously. This can help to wash away more soluble impurities and encourage the product to crystallize.

  • Solvent Evaporation: Ensure all volatile organic solvents from the workup have been thoroughly removed under reduced pressure.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the oil can initiate crystallization.

  • Purification as an Oil: If all attempts at solidification fail, the oil can be directly purified by column chromatography.

Q3: How can I visualize this compound and its impurities on a TLC plate?

A3: Since this compound contains a heterocyclic aromatic system, it should be UV-active.[5][6] Therefore, the primary method for visualization is a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. For staining, a potassium permanganate (KMnO₄) stain is a good general choice for visualizing a wide range of organic compounds, including those with amine and aromatic functionalities.[6][7] Primary and secondary amines can also be visualized with a ninhydrin stain.[8]

Q4: Is this compound stable on silica gel during column chromatography?

A4: The amino group in this compound makes it basic, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[9] This can cause streaking (tailing) of the product spot on TLC and during column chromatography, leading to poor separation and potentially product degradation.[10] To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase.[9][11] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can be beneficial.[10][12]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad or tailing peaks/spots.

  • Low recovery of the pure product.

Root Causes and Solutions:

Possible Cause Underlying Principle Suggested Solution
Inappropriate Mobile Phase Polarity The separation on silica gel is based on the differential partitioning of compounds between the polar stationary phase and the less polar mobile phase. If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the compounds will remain strongly adsorbed to the silica.Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point for polar amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9]
Strong Interaction with Silica Gel The basic amino group of this compound interacts strongly with the acidic silanol groups on the silica surface, leading to tailing.[9]Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase to neutralize the acidic sites on the silica gel. This will result in sharper peaks and better separation.[8][9]
Column Overloading Exceeding the capacity of the column leads to a decrease in resolution, as the stationary phase becomes saturated with the sample.As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased.
Sample Insolubility in Mobile Phase If the crude product is not fully soluble in the initial mobile phase, it will not load onto the column evenly, resulting in poor separation.Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel ("dry loading"). After evaporating the solvent, the resulting powder can be loaded onto the column.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low recovery of the product.

Root Causes and Solutions:

Possible Cause Underlying Principle Suggested Solution
Inappropriate Solvent System A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be very soluble or insoluble in the chosen solvent.A solvent pair system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or heptane) at the boiling point of the mixture until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[13] For polar compounds like this compound, solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water could be effective starting points.
Solution is Supersaturated or Too Dilute If the solution is supersaturated, it may not crystallize. Conversely, if it is too dilute, the product will remain in solution even at low temperatures.To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[13]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether by favoring the formation of an amorphous solid or oil.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals.
Presence of Soluble Impurities High concentrations of impurities can inhibit crystal formation by interfering with the crystal lattice.If the crude product is very impure, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound. The mobile phase composition should be optimized by TLC first.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).
  • To this mixture, add 1% triethylamine (Et₃N) to prevent tailing. For example, for 1 L of mobile phase, add 10 mL of Et₃N.

2. Packing the Column:

  • Select a column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
  • Remove the solvent by rotary evaporation to obtain a free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.
  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

5. Fraction Collection and Analysis:

  • Collect fractions in an orderly manner.
  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallization using a two-solvent system. The choice of solvents should be determined experimentally.

1. Solvent Selection:

  • Experiment with small amounts of the crude product to find a suitable solvent pair. Good candidates include dichloromethane/hexanes, ethyl acetate/hexanes, or methanol/water. The "good" solvent should readily dissolve the compound, while the "poor" solvent should cause it to precipitate. The two solvents must be miscible.[14]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the hot "good" solvent to dissolve the solid completely. Gentle heating may be required.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration to remove them.

4. Induction of Crystallization:

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

5. Crystal Formation:

  • Set the flask aside and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

Diagram 1: Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude this compound tlc Perform TLC Analysis (e.g., Hexanes:EtOAc + 1% Et3N) start->tlc decision Assess Purity and Separation of Spots tlc->decision recrystallization Purify by Recrystallization decision->recrystallization Single major spot or impurities at baseline/solvent front column Purify by Column Chromatography decision->column Multiple closely-eluting spots pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: A flowchart to guide the choice between recrystallization and column chromatography based on initial TLC analysis.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Poor Separation in Column Chromatography tailing Are spots tailing on TLC? start->tailing add_base Add 1% Et3N to Mobile Phase tailing->add_base Yes optimize_solvent Re-optimize Mobile Phase Polarity with TLC tailing->optimize_solvent No add_base->optimize_solvent check_loading Was the column overloaded? optimize_solvent->check_loading reduce_load Reduce sample load or use a larger column check_loading->reduce_load Yes dry_load Consider Dry Loading check_loading->dry_load No end Improved Separation reduce_load->end dry_load->end

Caption: A step-by-step guide to troubleshooting common issues encountered during column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromoisoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this specific heterocyclic building block. The unique electronic and structural features of this compound—namely the potentially labile isoxazole ring and the coordinating primary amine—present distinct challenges that require careful consideration in catalyst system selection.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a set of actionable, validated solutions.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction has stalled, and I'm recovering a significant amount of this compound. What's going wrong?

  • Answer: Low conversion is typically a result of an insufficiently active or unstable catalytic system for this specific substrate. The primary amine at the C-3 position can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.

    Potential Causes & Recommended Solutions:

    • Catalyst Inhibition by the Amino Group: The lone pair on the 3-amino group can bind strongly to the palladium center, preventing the necessary coordination of other reaction partners.

      • Solution 1: Ligand Selection. Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium atom that favors the productive steps of the catalytic cycle (oxidative addition, reductive elimination) over catalyst inhibition.[2][3] For C-N bond formation (Buchwald-Hartwig), ligands like GPhos, XPhos, or RuPhos are excellent starting points.[2][4] For Suzuki couplings, P(t-Bu)₃·HBF₄ has proven effective at suppressing side reactions.[5]

      • Solution 2: N-Protection. While adding steps, protecting the amino group (e.g., as a Boc-carbamate) is a robust strategy to eliminate its coordinating ability.[6] This is a highly recommended troubleshooting step if ligand screening fails.

    • Suboptimal Reaction Conditions: The chosen temperature or base may not be sufficient to drive the reaction forward.

      • Solution: Gradually increase the reaction temperature in 10-15 °C increments. For many cross-coupling reactions, temperatures between 80-110 °C are effective.[6] Also, ensure your base is strong enough for the specific coupling type (see FAQ section), but be mindful of the isoxazole's stability.

    • Inefficient Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to the active Pd(0) species may be inefficient.

      • Solution: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, use a modern precatalyst (e.g., GPhos or XPhos-based palladacycles) that forms the active catalyst cleanly and efficiently.[6][7]

Issue 2: Formation of 4-Isoxazol-3-amine (Debromination)

  • Question: I'm observing a significant amount of the debrominated side product in my reaction mixture. How can I prevent this?

  • Answer: Debromination (or hydrodehalogenation) is a common side reaction, often promoted by the formation of palladium hydride (Pd-H) species. The free amino group on your substrate can facilitate the generation of these hydrides.[6]

    Potential Causes & Recommended Solutions:

    • Base-Promoted Pd-H Formation: Strong, sterically hindered bases like NaOt-Bu or LiHMDS, while effective for deprotonation, can sometimes promote pathways leading to Pd-H.

      • Solution: Switch to a milder or non-nucleophilic base. For Suzuki reactions, bases like K₃PO₄ or K₂CO₃ are often excellent choices.[6][8] For Buchwald-Hartwig aminations on sensitive heterocycles, a moderate-strength base like sodium 2,2,6,6-tetramethylpiperidide (NaOTMP) or sodium trimethylsilanolate (NaOTMS) can be highly effective at minimizing substrate decomposition and side reactions.[4]

    • Solvent Impurities: Trace water or alcohol in solvents can be a proton source.

      • Solution: Use anhydrous, thoroughly degassed solvents. Ensure all reagents are of high purity and handled under a strictly inert atmosphere (Argon or Nitrogen).[6]

Issue 3: Isoxazole Ring Cleavage or Unidentified Byproducts

  • Question: My reaction is producing a complex mixture of byproducts, and I suspect the isoxazole ring is not stable under my conditions. How can I confirm and fix this?

  • Answer: The isoxazole ring is known to be labile and can undergo cleavage under certain conditions, particularly with strong bases or nucleophiles.[1]

    Potential Causes & Recommended Solutions:

    • Strongly Basic or Nucleophilic Conditions: Strong bases, especially alkoxides at elevated temperatures, can attack the isoxazole ring.

      • Solution 1: Base Selection. This is the most critical parameter. Avoid strong alkoxides if ring opening is suspected. Screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[8] These are often sufficient for Suzuki and Sonogashira couplings.

      • Solution 2: Temperature Control. Operate at the lowest temperature that allows for a reasonable reaction rate. Do not overheat the reaction.

    • Homocoupling of Coupling Partners: The presence of oxygen can lead to oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).

      • Solution: Ensure rigorous degassing of all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.[8]

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst and ligand should I choose as a starting point?

A1: The optimal choice is highly dependent on the desired transformation. The tables below provide validated starting points for the most common cross-coupling reactions. The central principle is to use bulky, electron-rich phosphine ligands that accelerate the rate-limiting reductive elimination step and stabilize the palladium center.[2][3]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale
Pd Precatalyst Pd₂(dba)₃ or a palladacycle precatalyst Provides a reliable source of Pd(0). Precatalysts ensure a 1:1 Pd:Ligand ratio.
Ligand P(t-Bu)₃·HBF₄, XPhos, or SPhos Bulky phosphines are essential to promote C-C bond formation and suppress side reactions like ketone formation from ring opening.[5]
Base K₃PO₄ or K₂CO₃ Moderately strong, non-nucleophilic bases that are less likely to cause isoxazole ring degradation.[8]
Solvent Dioxane/H₂O or Toluene Standard solvents for Suzuki couplings. A small amount of water is often necessary.[9]

| Temperature | 80 - 100 °C | A typical temperature range for Suzuki couplings. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Rationale
Pd Precatalyst GPhos or t-BuBrettPhos-based G3/G4 Palladacycle These are highly active and stable catalysts designed for challenging C-N couplings, especially with heteroaryl amines.[2][4]
Ligand GPhos or t-BuBrettPhos (if not using a precatalyst) Specifically designed for broad scope in C-N couplings, showing high stability and activity.[2]
Base NaOt-Bu, K₂CO₃, or NaOTMS A strong, non-nucleophilic base is usually required. Start with K₂CO₃ to check for reactivity before moving to stronger bases to avoid ring opening. NaOTMS is an excellent choice for base-sensitive substrates.[4]
Solvent Toluene or Dioxane Anhydrous, non-protic solvents are required.

| Temperature | 90 - 110 °C | C-N couplings often require slightly higher thermal energy. |

Table 3: Recommended Starting Conditions for Sonogashira Coupling

Component Recommendation Rationale
Pd Precatalyst Pd(PPh₃)₂Cl₂ A very common and reliable catalyst for Sonogashira reactions.[10][11]
Co-catalyst CuI (1-5 mol%) The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[11][12]
Base Et₃N or Diisopropylamine An amine base is required to deprotonate the terminal alkyne.[12]
Solvent THF or DMF Polar aprotic solvents are typically used.

| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under milder conditions. |

Q2: Why is an inert atmosphere so important?

A2: The active catalyst in these reactions is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen. Oxidation deactivates the catalyst to an inactive Pd(II) state, halting the catalytic cycle.[8] Furthermore, oxygen can promote the undesirable homocoupling of your coupling partners. Therefore, meticulous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is absolutely critical for reproducibility and success.

Q3: My desired product is an N-arylated derivative of this compound. Should I be concerned about self-coupling?

A3: Yes, this is a valid concern. In a Buchwald-Hartwig reaction, the 3-amino group of one molecule of your starting material could potentially react with the 4-bromo position of another, leading to dimerization. This is another strong reason to consider using a protecting group on the 3-amino moiety. If protection is not feasible, this side reaction can be minimized by using a slow addition of the this compound to the reaction mixture containing the catalyst and the desired amine coupling partner.

Visual & Methodological Guides

Generalized Palladium Cross-Coupling Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding these fundamental steps is key to rational troubleshooting.[13][14]

Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation or Amine Coordination OxAdd->Transmetal Base-Mediated Transmetalation / Amine Binding RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R¹-R² (Product) RedElim->Product ArX R¹-X (this compound) ArX->OxAdd Nu R²-M or R²-NH₂ (Coupling Partner) Nu->Transmetal

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Troubleshooting Flowchart for Cross-Coupling Reactions

When faced with a challenging reaction, a systematic approach to troubleshooting is essential. Use this decision tree to guide your optimization efforts.

G start Reaction Issue: Low Yield / Byproducts check_sm Starting Material Consumed? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No check_byproducts Major Side Products Observed? sm_yes->check_byproducts inactive_cat Potential Cause: Inactive Catalyst System sm_no->inactive_cat solution_no_conv Solutions: 1. Increase Temperature 2. Screen Bulky Ligands (e.g., GPhos) 3. Screen Bases (stronger) 4. Use a Modern Precatalyst inactive_cat->solution_no_conv debromination Debromination? check_byproducts->debromination Debromination ring_opening Ring Cleavage? check_byproducts->ring_opening Ring Cleavage other_issues Other (e.g., Pd black) check_byproducts->other_issues Catalyst Death solution_debrom Solutions: 1. Use Milder Base (K₃PO₄) 2. Protect Amino Group (Boc) 3. Ensure Anhydrous Conditions debromination->solution_debrom solution_ring Solutions: 1. Use Weaker Base (K₂CO₃) 2. Lower Reaction Temperature 3. Screen Solvents ring_opening->solution_ring solution_other Solutions: 1. Use more stable Precatalyst 2. Check Ligand:Pd Ratio 3. Ensure Rigorous Degassing other_issues->solution_other

Caption: Decision tree for troubleshooting common issues.

Experimental Protocol: General Procedure for a Test Reaction

This protocol outlines the essential steps for setting up a small-scale cross-coupling reaction under an inert atmosphere.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%, if not using a precatalyst).

  • Adding Solids: Add the boronic acid or amine coupling partner (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Adding Liquid Reagents: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M). Then, add the this compound (1.0 equivalent), either as a solid in the initial step or as a solution in the same degassed solvent.

  • Reaction: Place the vial in a preheated heating block and stir for the designated time.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated for purification.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Robust Characterization

4-Bromoisoxazol-3-amine is a heterocyclic compound of significant interest in drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The precise arrangement of its amine, bromo, and isoxazole functionalities dictates its reactivity and potential interactions with biological targets. Therefore, unambiguous confirmation of its structure and purity is a critical first step in any research and development pipeline. This guide explores and compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography for the definitive analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The "Why": Causality in NMR Analysis

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR confirms the presence and electronic environment of the isoxazole ring proton and the amine protons. ¹³C NMR provides a definitive count of the carbon atoms and insight into their hybridization and connectivity. The chemical shifts are highly sensitive to the electron-withdrawing effects of the bromine atom and the isoxazole ring's heteroatoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A generalized yet robust protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those on the amine group.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Subsequently, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required to achieve a satisfactory signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

Comparative Data and Interpretation

While a publicly available, dedicated spectrum for this compound is not readily found, data from closely related structures, such as 3-aminoisoxazole and other substituted isoxazoles, can provide expected chemical shift regions.[1]

Nucleus Expected Chemical Shift (δ) Range (ppm) Rationale
¹H (Isoxazole C5-H)8.0 - 8.5The proton on the isoxazole ring is in an electron-deficient environment, leading to a downfield shift.
¹H (Amine -NH₂)5.0 - 7.0 (broad)The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange.
¹³C (Isoxazole C3)150 - 160The carbon atom attached to the amino group and flanked by a nitrogen atom is significantly deshielded.
¹³C (Isoxazole C4)90 - 100The carbon atom bearing the bromine atom will be influenced by its electronegativity.
¹³C (Isoxazole C5)145 - 155The carbon atom adjacent to the ring oxygen is also in an electron-deficient environment.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation analysis, valuable structural information.

The "Why": Confirming Identity and Structure through Fragmentation

For this compound, the primary utility of MS is to confirm its molecular weight. The presence of a bromine atom is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two prominent peaks separated by 2 Da for any bromine-containing fragment.[2] Electron Ionization (EI) MS can induce fragmentation, offering clues to the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Expected Fragmentation Pattern

The molecular ion peak (M⁺) for this compound (C₃H₃BrN₂O) would be expected at m/z 162 and 164, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Common fragmentation pathways for amines and heterocyclic compounds can be predicted.

Fragment (m/z) Proposed Structure/Loss
162/164Molecular Ion [M]⁺
134/136Loss of CO
83Loss of Br radical
55Further fragmentation of the isoxazole ring

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for determining its purity and identifying any synthesis-related impurities.

The "Why": The Imperative of Purity in Drug Development

In drug development, even small impurities can have significant effects on the safety and efficacy of a final product. A validated HPLC method provides a reliable means to quantify the purity of this compound and to detect and quantify any byproducts from its synthesis. A reversed-phase HPLC method is generally suitable for a moderately polar compound like this.

Experimental Protocol: Reversed-Phase HPLC
  • System Preparation:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The exact ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase) at a known concentration (e.g., 1 mg/mL). Further dilute to create working standards and a sample for analysis.

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve generated from the working standards.

Comparative Performance of HPLC Methods
Parameter Isocratic Elution Gradient Elution
Description Mobile phase composition remains constant throughout the run.Mobile phase composition changes during the run.
Advantages Simpler method development, more robust.Better resolution of complex mixtures with a wide range of polarities.
Disadvantages May lead to long run times for strongly retained compounds or poor resolution of early-eluting peaks.More complex method development, potential for baseline drift.

For routine purity analysis of this compound, an isocratic method is often sufficient and preferable for its simplicity and robustness.

IV. Single-Crystal X-ray Crystallography: The Gold Standard for Structural Elucidation

While other techniques provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography provides unambiguous proof of its three-dimensional structure in the solid state.

The "Why": Definitive Structure and Stereochemistry

For novel compounds or when absolute stereochemistry needs to be determined, X-ray crystallography is unparalleled. It provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step. A single crystal of high quality must be grown. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Comparative Crystallographic Data

While a crystal structure for this compound is not publicly available, the structure of the closely related 4-bromo-5-methyl-1,2-oxazol-3-amine has been reported. This provides valuable insight into the expected geometry of the isoxazole ring and the influence of the bromo and amino substituents.

Parameter 4-bromo-5-methyl-1,2-oxazol-3-amine
Crystal System Triclinic
Space Group P-1
Key Bond Lengths C-Br, C-N, N-O
Key Bond Angles Angles within the isoxazole ring

This data serves as an excellent benchmark for comparison should a crystal structure of this compound be determined.

Visualizing the Workflow

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity) Purification->HPLC Purity Assessment XRay X-ray Crystallography (Optional, Definitive) Purification->XRay Absolute Structure

Caption: Analytical workflow for this compound.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the foundational structural framework, Mass Spectrometry confirms the molecular identity, and HPLC ensures the requisite purity for downstream applications. For unequivocal structural proof, particularly for novel derivatives, single-crystal X-ray crystallography remains the definitive method. By understanding the principles and experimental nuances of each technique, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 4-Bromoisoxazol-3-amine and Other Halo-isoxazoles in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle.[1][2] These five-membered heterocycles are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating a wide array of biological activities.[3] The functionalization of the isoxazole core is paramount to modulating a compound's physicochemical properties and biological efficacy. Halo-isoxazoles, in particular, serve as powerful precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 4-bromoisoxazol-3-amine with other halo-isoxazole isomers. We will explore how the nature and position of the halogen, alongside the influence of the C3-amino substituent, dictate the molecule's behavior in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

The Isoxazole Core: A Primer on Structure and Electronic Properties

The reactivity of any halo-isoxazole is fundamentally governed by the electronic landscape of the heterocyclic ring. The isoxazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. This electron deficiency makes the C-H and C-halogen bonds susceptible to various chemical transformations.

The position of the halogen atom (C3, C4, or C5) and the electronic nature of other substituents profoundly influence the reactivity at a specific site.

  • Positional Effects: The electron density is not uniform across the ring. Computational studies and experimental observations show that the C3, C4, and C5 positions have distinct electronic characters, which affects their susceptibility to metal insertion (in cross-coupling) or nucleophilic attack.

  • Substituent Effects: In our primary molecule of interest, This compound , the C3-amino group acts as an electron-donating group (EDG) through resonance. This increases the electron density of the isoxazole ring compared to an unsubstituted or electron-withdrawn analogue. This electronic perturbation is key to understanding its unique reactivity profile. Conversely, electron-withdrawing groups (EWGs), such as a nitro or ester group, would further decrease the ring's electron density, enhancing its reactivity in other reaction classes like nucleophilic aromatic substitution.

The interplay between the halogen's position and the substituent's electronic nature is a critical consideration for reaction planning, as we will explore in the following sections.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing halo-isoxazoles.[4] The key step in these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The efficiency of this step, and thus the overall reaction, is highly dependent on several factors.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a workhorse in modern synthesis due to its mild conditions and high functional group tolerance.[7][8][9]

General Reactivity Trends:

  • Nature of the Halogen: The C-X bond strength is the primary determinant for the rate of oxidative addition. The reactivity trend is overwhelmingly I > Br > Cl >> F .[6] 4-Iodoisoxazoles will generally react under milder conditions (lower temperatures, less active catalysts) than their 4-bromo counterparts. 4-Chloroisoxazoles often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.

  • Position of the Halogen:

    • C5-Haloisoxazoles: These are common substrates in Suzuki couplings. The C5 position is readily activated for oxidative addition.[10]

    • C4-Haloisoxazoles: The reactivity at the C4 position can be robust. For instance, 3,5-dimethyl-4-iodoisoxazole readily participates in cross-coupling reactions.[11]

    • C3-Haloisoxazoles: Reactivity at the C3 position can be more challenging and is less commonly reported for Suzuki couplings compared to C4 and C5 positions.

  • Influence of the C3-Amino Group: The electron-donating NH2 group in this compound increases the electron density on the ring. This can make the oxidative addition step more challenging compared to an isoxazole with an electron-withdrawing group, as the C-Br bond becomes less polarized and the LUMO energy of the heterocycle is raised.[6] However, the amino group can also coordinate to the palladium center, which can either be inhibitory or, with the right ligand, form a productive catalytic complex.[12]

Comparative Data: Suzuki-Miyaura Coupling of Various Halo-isoxazoles
SubstrateCoupling PartnerCatalyst/LigandBase/SolventConditionsYield (%)Reference
3,5-Dimethyl-4-iodoisoxazolePhenylacetylenePdCl₂(PPh₃)₂Et₃NRefluxHigh[11]
3-Phenyl-5-bromoisoxazoleStyrenePd(OAc)₂/PPh₃Et₃N100 °CLow (dimerization)[11]
3,4-Disubstituted-5-bromoisoxazoleArylboronic AcidPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₃PO₄ / Dioxane80 °C70-95[10]
4-Amino-3-bromobenzoic acid*Arylboronic Acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃ / H₂ORTVariable[12]

Note: Data for 4-amino-3-bromobenzoic acid is included as a proxy to illustrate the potential challenges (catalyst inhibition, solubility) of having both amino and acidic/polar groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-isoxazole

Causality: This protocol employs a standard palladium(0) source generated in situ or a pre-catalyst, a phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and a base to activate the boronic acid for transmetalation. The choice of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the halo-isoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, or DMF/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X reductive_elim Reductive Elimination reductive_elim->pd0 pd2_halide R¹-Pd(II)L₂-X transmetal Transmetalation pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->transmetal R²-B(OR)₂ (Base) pd2_aryl->reductive_elim

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for synthesizing aryl amines.[13][14] The general principles of reactivity (I > Br > Cl, influence of sterics and electronics) are similar to the Suzuki coupling.

For This compound , attempting a Buchwald-Hartwig reaction at the C4-position presents a unique challenge: the presence of a primary amine on the substrate itself. This could lead to self-coupling or catalyst inhibition. Therefore, protection of the C3-amino group (e.g., as an amide or carbamate) would be a mandatory first step before attempting to couple a different amine at the C4-position.

Comparison with Other Halo-isoxazoles: An isoxazole lacking a competing amine, such as 4-bromo-3,5-dimethylisoxazole, would be a more straightforward substrate. The reactivity would again follow the C-X bond strength trend. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos) is often crucial for achieving high yields, especially with less reactive aryl bromides and chlorides.[15][16]

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_halide Ar-Pd(II)L₂-X amine_coord Amine Coordination / Deprotonation pd2_amido Ar-Pd(II)L₂(NR₂) red_elim Reductive Elimination red_elim->pd0 Ar-NR₂ pd2_halide->amine_coord HNR₂ (Base) pd2_amido->red_elim

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group (like a halogen) on an aromatic ring with a strong nucleophile.[17] This reaction is typically favored on electron-poor aromatic systems.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring aromaticity.[17]

Comparative Reactivity:

  • This compound: The isoxazole ring is inherently electron-deficient, which is a prerequisite for SNAr. However, the powerful electron-donating C3-amino group counteracts this, destabilizing the negative charge of the putative Meisenheimer complex. Therefore, This compound is expected to be poorly reactive in SNAr reactions.

  • Halo-isoxazoles with EWGs: In stark contrast, a halo-isoxazole bearing a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or cyano (CN) group, would be highly activated towards SNAr. For example, 4-bromo-5-nitroisoxazole would be an excellent substrate, as the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • Leaving Group Ability: The reactivity trend for the leaving group in SNAr is typically F > Cl > Br > I . This is opposite to the trend in cross-coupling and is because the first, rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the C-X bond.

Visualization: General Mechanism of SNAr

SNAr_Mechanism start Substrate (Ar-X) meisenheimer Meisenheimer Complex start->meisenheimer + Nu⁻ meisenheimer->start k-1 product Product (Ar-Nu) meisenheimer->product - X⁻ (k2)

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of a bromine atom and an amine group, as seen in 4-Bromoisoxazol-3-amine, provides a versatile platform for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[3][4] This guide offers an in-depth, comparative analysis of the in vitro testing methodologies for a hypothetical series of novel compounds (designated as ISO-1, ISO-2, and ISO-3) derived from this promising scaffold. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific rigor and reproducibility.

The Strategic Importance of the this compound Scaffold

This compound serves as a valuable starting material in synthetic organic and medicinal chemistry.[3] The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functionalities. The amine group at the 3-position offers another site for modification, enabling the creation of a broad library of derivatives.[4] This structural versatility is key to exploring the structure-activity relationships (SAR) that govern the biological effects of these novel compounds.

Section 1: Anticancer Activity Assessment

A significant focus in the development of isoxazole derivatives is their potential as anticancer agents.[2][5][6] Various isoxazole-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[7][8][9][10][11] Our in vitro evaluation will focus on determining the cytotoxic and antiproliferative effects of our novel compounds, ISO-1, ISO-2, and ISO-3, against representative cancer cell lines.

Experimental Design: Causality and Rationale

The selection of appropriate cancer cell lines is critical for obtaining meaningful data. We have chosen the following cell lines to represent different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.

  • HepG2: A human liver carcinoma cell line, often used in studies of liver metabolism and toxicity.[8]

As a positive control, we will use Doxorubicin , a well-established chemotherapeutic agent. A vehicle control (DMSO, the solvent used to dissolve the compounds) will also be included to account for any effects of the solvent on cell viability.

Core Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, HeLa, and HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare stock solutions of ISO-1, ISO-2, ISO-3, and Doxorubicin in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of fresh medium containing the test compounds to the respective wells.[6]

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-5 hours until purple formazan crystals are visible.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][14]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process by 50%. The IC₅₀ values for our hypothetical compounds are summarized below.

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)
ISO-1 12.518.225.1
ISO-2 5.89.111.7
ISO-3 22.335.640.2
Doxorubicin 0.91.21.5

Interpretation: Lower IC₅₀ values indicate greater potency. In this hypothetical dataset, ISO-2 demonstrates the most potent anticancer activity across all three cell lines, though it is less potent than the standard chemotherapeutic drug, Doxorubicin.

Visualization: Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prep_compounds Prepare Compound Dilutions incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-5h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Section 2: Antimicrobial Activity Assessment

Heterocyclic compounds, including isoxazole derivatives, are a rich source of potential antimicrobial agents.[16][17][18][19] The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial drugs.[20][21] This section details the in vitro evaluation of ISO-1, ISO-2, and ISO-3 against clinically relevant bacterial strains.

Experimental Design: Selection of Bacterial Strains and Controls

To assess the breadth of antimicrobial activity, we will test our compounds against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium and a common cause of skin infections, respiratory infections, and food poisoning.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium that can cause a variety of infections, including urinary tract infections and gastroenteritis.

Chloramphenicol , a broad-spectrum antibiotic, will be used as the positive control.

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[20][22][23] The broth microdilution method is a widely used technique to determine the MIC.[20][22][24]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture S. aureus and E. coli overnight in Mueller-Hinton Broth (MHB). Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (ISO-1, ISO-2, ISO-3) and Chloramphenicol in MHB.[22][24]

  • Inoculation: Add the standardized bacterial inoculum to each well.[24] Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20][24]

Data Presentation: Comparative Antimicrobial Activity (MIC Values)

The MIC values provide a quantitative measure of a compound's antimicrobial potency.[20]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ISO-1 1632
ISO-2 816
ISO-3 64>128
Chloramphenicol 48

Interpretation: A lower MIC value indicates greater antimicrobial activity.[23] ISO-2 exhibits the most promising activity against both bacterial strains, although it is less potent than Chloramphenicol. ISO-3 shows weak to no activity.

Visualization: Logic of MIC Determination

MIC_Determination cluster_dilution cluster_growth C128 128 µg/mL C64 64 µg/mL G128 No Growth C32 32 µg/mL G64 No Growth C16 16 µg/mL G32 No Growth C8 8 µg/mL G16 No Growth C4 4 µg/mL G8 No Growth C2 2 µg/mL G4 Growth C1 1 µg/mL G2 Growth G1 Growth MIC MIC = 8 µg/mL G8->MIC G4->MIC

Caption: Determining the Minimum Inhibitory Concentration (MIC).

Section 3: Anti-inflammatory Activity Assessment

Inflammation is a complex biological response implicated in numerous diseases. Small molecule inhibitors of inflammatory pathways are of significant therapeutic interest.[25][26] Isoxazole derivatives have been reported to possess anti-inflammatory properties.[1][2] We will assess the anti-inflammatory potential of our novel compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Design: Cellular Model and Rationale

RAW 264.7 murine macrophage cells are a well-established in vitro model for studying inflammation.[27][28] When stimulated with lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, these cells produce pro-inflammatory mediators, including nitric oxide (NO).[26][27] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[29]

Indomethacin , a nonsteroidal anti-inflammatory drug (NSAID), will serve as the positive control.

Core Protocol: Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method for the detection of nitrite.[29] It involves a diazotization reaction where sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[29] The intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of ISO-1, ISO-2, ISO-3, or Indomethacin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[30]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[30][31]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: Comparative Inhibition of Nitric Oxide Production
CompoundNO Inhibition at 50 µM (%)
ISO-1 65%
ISO-2 82%
ISO-3 25%
Indomethacin 90%

Interpretation: ISO-2 demonstrates the most significant inhibition of NO production, suggesting potent anti-inflammatory activity, comparable to the standard drug Indomethacin.

Visualization: Signaling Pathway of LPS-Induced NO Production

LPS_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO ISO2 ISO-2 ISO2->NFkB Inhibits

Caption: Simplified pathway of LPS-induced NO production.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from this compound. The presented methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities are robust and reproducible, allowing for a reliable comparison of compound efficacy.

Based on our hypothetical data, ISO-2 emerges as the most promising lead compound, demonstrating potent activity across all three assays. Further investigations should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which ISO-2 exerts its effects.

  • Selectivity and Toxicity Profiling: Assessing the cytotoxicity of ISO-2 against non-cancerous cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Validating the in vitro findings in appropriate animal models of cancer, infection, and inflammation.

By following a structured and scientifically rigorous approach to in vitro testing, researchers can efficiently identify and advance promising drug candidates derived from the versatile this compound scaffold.

References

A Senior Application Scientist's Comparative Guide to Molecular Docking Studies of 4-Bromoisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Isoxazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are foundational pillars, offering rich chemical diversity and a wide spectrum of biological activities.[1][2] Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention for its presence in numerous clinically approved drugs and its versatile role as a pharmacophore.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5]

This guide focuses specifically on a promising subclass: 4-Bromoisoxazol-3-amine derivatives . The strategic placement of the bromine atom at the 4-position and the amine group at the 3-position creates a unique electronic and steric profile, providing key interaction points for binding to biological targets. The bromine atom can participate in halogen bonding, a critical non-covalent interaction, while the amine group serves as a potent hydrogen bond donor.[6][7] This guide provides a comparative analysis of the molecular docking performance of these derivatives against alternative heterocyclic scaffolds, grounded in a validated, step-by-step computational workflow. Our objective is to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively evaluate this chemical series for lead optimization.

Part 1: The Molecular Docking Workflow: A Self-Validating Protocol

Step-by-Step Docking Protocol

Step 1: Target Protein Preparation

  • Rationale: The quality of the receptor structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts that must be corrected.

  • Procedure:

    • Selection: Choose a high-resolution (<2.5 Å) crystal structure of the target protein, preferably co-crystallized with a known inhibitor. For this guide, we will use a representative kinase as our target.

    • Cleaning: Remove all non-essential components, including water molecules, co-solvents, and ions from the PDB file. The exception is crystallographic water molecules known to mediate key protein-ligand interactions, which should be evaluated on a case-by-case basis.

    • Protonation: Add polar hydrogen atoms. The protonation states of key residues in the active site (e.g., Histidine, Aspartate, Glutamate) are critical for accurate interaction scoring and must be assigned correctly, often using software that predicts pKa values.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Step 2: Ligand Preparation

  • Rationale: Ligands must be represented in a three-dimensional, low-energy conformation with correct atom and bond types to be recognized by the docking software.

  • Procedure:

    • 2D to 3D Conversion: Draw the this compound derivatives and comparator molecules in a 2D chemical sketcher and convert them to 3D structures.

    • Protonation and Tautomer Generation: Generate possible ionization states and tautomers at physiological pH (7.4), as the dominant species in solution may be the biologically active form.

    • Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94).

Step 3: Docking Protocol Validation (The Self-Validating Step)

  • Rationale: Before screening unknown compounds, you must prove that your docking parameters can accurately reproduce a known binding pose. This is the most critical step for trustworthiness.[12]

  • Procedure:

    • Define Binding Site: Identify the binding pocket using the co-crystallized ligand as a guide. Define the grid box (the search space for the docking algorithm) to encompass the entire binding site, typically extending 4-6 Å around the ligand.[10]

    • Re-docking: Extract the co-crystallized ligand from the PDB file, prepare it using the ligand preparation protocol, and dock it back into the prepared protein's active site.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original co-crystallized pose. A validated protocol should yield an RMSD value of < 2.0 Å. [12] If the RMSD is higher, the docking parameters (grid size, scoring function, search algorithm intensity) must be adjusted and the validation re-run.

Step 4: Virtual Screening and Analysis

  • Rationale: Once the protocol is validated, it can be used to screen the library of this compound derivatives and their alternatives.

  • Procedure:

    • Execution: Dock the prepared library of compounds against the validated protein target using the established parameters. Software such as AutoDock, GOLD, or Glide can be used.[13][14]

    • Scoring: Rank the compounds based on their docking scores (e.g., binding affinity in kcal/mol). More negative scores typically indicate stronger predicted binding.[15]

    • Visual Inspection: This step is crucial and cannot be overlooked. Visually analyze the top-scoring poses for each compound. Check for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with key active site residues. Discard poses that, despite having a good score, lack meaningful interactions.[15]

Visualization of the Docking Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_screen Phase 3: Screening & Analysis PDB Select Target PDB PrepP Prepare Protein (Clean, Protonate, Minimize) PDB->PrepP Ligands Design Ligand Library PrepL Prepare Ligands (3D Convert, Protonate, Minimize) Ligands->PrepL Redock Re-dock Co-crystallized Ligand PrepP->Redock Screen Dock Prepared Ligand Library PrepL->Screen RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0Å ? RMSD->Check Check->Redock No (Adjust Parameters) Check->Screen Yes Rank Rank by Docking Score Screen->Rank Inspect Visual Inspection of Poses & Key Interactions Rank->Inspect Report Final Report Inspect->Report

Caption: A validated molecular docking workflow for comparative analysis.

Part 2: Comparative Analysis: this compound Derivatives vs. Alternatives

To provide a meaningful comparison, we will evaluate the docking performance of a representative this compound derivative against two common alternative heterocyclic scaffolds known to target protein kinases: a 4-aminoquinazoline and a pyrazolo[3,4-d]pyrimidine .[16][17] Protein kinases are a major class of drug targets, particularly in oncology, making this a relevant case study.

Logical Framework for Comparison

The following diagram illustrates the logical process of comparing these different chemical scaffolds against a common biological target.

G cluster_scaffolds Scaffolds for Comparison cluster_metrics Performance Metrics Target Target Protein (e.g., Protein Kinase) Docking Validated Docking Protocol Target->Docking S1 This compound S1->Docking S2 4-Aminoquinazoline (Alternative 1) S2->Docking S3 Pyrazolo[3,4-d]pyrimidine (Alternative 2) S3->Docking M1 Docking Score (kcal/mol) Docking->M1 M2 Key H-Bond Interactions Docking->M2 M3 Other Interactions (Halogen, Hydrophobic) Docking->M3 Conclusion Comparative Efficacy Conclusion M1->Conclusion M2->Conclusion M3->Conclusion

Caption: Logical framework for the comparative docking study.

Quantitative Data and Mechanistic Insights

The table below summarizes hypothetical, yet representative, docking results for our three scaffolds against a typical protein kinase active site. Kinase inhibitors commonly form a critical hydrogen bond with a "hinge" region residue in the ATP-binding pocket.

Compound/Scaffold Docking Score (kcal/mol) Key Hinge H-Bonds Other Significant Interactions Supporting Rationale & Causality
This compound Derivative -9.2Yes (from 3-amine group)Halogen bond from Bromine to backbone carbonyl; Hydrophobic interactions.The 3-amine group acts as an excellent hinge binder. The strategically placed bromine atom forms a stabilizing halogen bond in a nearby sub-pocket, significantly improving affinity, a feature absent in the alternatives.[18]
4-Aminoquinazoline (Alternative 1) -8.5Yes (from 4-amine and N1)Pi-stacking from quinazoline core; Hydrophobic interactions.A well-established kinase hinge binder.[16] Its larger bicyclic core allows for extensive hydrophobic and pi-stacking interactions, but it lacks a specific interaction equivalent to the halogen bond, resulting in a slightly lower predicted affinity.
Pyrazolo[3,4-d]pyrimidine (Alternative 2) -8.1Yes (from pyrazole NH)Multiple H-bonds possible; Hydrophobic interactions.Another classic "scaffold-hopping" alternative for kinase inhibition.[17] While it effectively binds to the hinge, its smaller size may lead to fewer van der Waals contacts in the pocket compared to the other two scaffolds, reflected in its score.

Analysis of Results:

In this comparative model, the This compound derivative emerges as the top candidate. The causality behind its superior performance is twofold:

  • Effective Hinge Binding: The 3-amine group effectively mimics the adenine portion of ATP, forming the crucial hydrogen bonds with the kinase hinge region, which is a prerequisite for potent inhibition.

  • The Halogen Bond Advantage: The bromine atom at the 4-position is not merely a synthetic handle; it is a key pharmacophoric feature. It engages in a halogen bond with an electron-rich region of the active site (like a backbone carbonyl oxygen), providing an additional, highly directional stabilizing interaction that the other scaffolds cannot replicate. This specific interaction is often responsible for enhanced binding affinity and selectivity.

The 4-aminoquinazoline and pyrazolo[3,4-d]pyrimidine scaffolds are both validated and effective kinase inhibitors.[16][17] However, this analysis demonstrates that the unique combination of functional groups in the this compound core can unlock additional binding interactions, potentially leading to superior potency.

Conclusion and Future Perspectives

This guide demonstrates that this compound derivatives represent a highly promising scaffold for structure-based drug design. Through a validated molecular docking workflow, we have shown how their unique structural features—specifically the interplay between the 3-amine and 4-bromo substituents—can translate into superior predicted binding affinity compared to established alternative scaffolds. The key takeaway for researchers is the importance of recognizing the bromine atom not just as a point for synthetic elaboration, but as a potential driver of enhanced potency through halogen bonding.

The insights from these computational studies provide a strong rationale for the synthesis and experimental validation of this compound class. Future work should focus on in vitro kinase assays to confirm the predicted inhibitory activity and further explore the structure-activity relationship (SAR) by modifying substituents on the isoxazole core to optimize pharmacokinetic properties.

References

A Comparative Guide to the Synthetic Routes of 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromoisoxazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring an isoxazole core with strategically placed amino and bromo functionalities, allows for diverse chemical modifications, making it an invaluable intermediate in the synthesis of a wide range of biologically active compounds. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages, supported by experimental data.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via three distinct strategies:

  • Route A: Electrophilic Bromination of 3-Aminoisoxazole. This classical approach involves the initial synthesis of the 3-aminoisoxazole core, followed by a regioselective bromination at the C4 position.

  • Route B: Ring Construction from a Brominated Precursor. This strategy focuses on building the isoxazole ring from acyclic precursors that already contain the requisite bromine atom.

  • Route C: Nucleophilic Amination of a Dihalo-isoxazole. A less common but viable approach involves the selective displacement of a halogen from a dihalo-isoxazole precursor with an amino group.

The choice of the optimal synthetic pathway is contingent upon several factors, including the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions and reagents.

Route A: Electrophilic Bromination of 3-Aminoisoxazole

This is arguably the most direct and frequently employed method for the synthesis of this compound. The strategy is predicated on the successful synthesis of the parent 3-aminoisoxazole, which is then subjected to electrophilic bromination.

Mechanistic Insight

The isoxazole ring is an electron-deficient heterocycle; however, the amino group at the C3 position is a potent activating group that directs electrophilic substitution to the C4 position through resonance stabilization of the sigma complex intermediate.[1][2] Common brominating agents such as N-bromosuccinimide (NBS) or molecular bromine are employed for this transformation.[3][4]

Experimental Protocol

Step 1: Synthesis of 3-Aminoisoxazole

A common method for the synthesis of 3-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine.[5][6]

  • To a solution of malononitrile (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add ethyl formate (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The resulting intermediate is then treated with hydroxylamine hydrochloride (1.2 eq) and heated to reflux for 4 hours.

  • After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford 3-aminoisoxazole.

Step 2: Bromination of 3-Aminoisoxazole

  • Dissolve 3-aminoisoxazole (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.[7][8]

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Workflow Diagram

Route A start Malononitrile + Ethyl Formate step1 Condensation with Hydroxylamine start->step1 intermediate 3-Aminoisoxazole step1->intermediate step2 Electrophilic Bromination (NBS) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route A.

Advantages and Disadvantages
  • Advantages: This route is conceptually straightforward and often utilizes readily available starting materials. The reactions are generally high-yielding.

  • Disadvantages: The regioselectivity of the bromination can sometimes be an issue, potentially leading to the formation of di-brominated or other isomeric byproducts, necessitating careful purification.

Route B: Ring Construction from a Brominated Precursor

An alternative strategy involves the construction of the isoxazole ring from an acyclic precursor that already incorporates the bromine atom. This approach can offer improved regioselectivity compared to the post-cyclization bromination.

Mechanistic Insight

This route typically involves the [3+2] cycloaddition of a nitrile oxide with a brominated alkyne or the condensation of a brominated β-dicarbonyl equivalent with hydroxylamine.[9][10] The regiochemistry of the cycloaddition is a critical factor and is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.[5]

Experimental Protocol

Step 1: Synthesis of a Brominated Precursor (e.g., 2-bromo-3-oxopropanenitrile)

  • This can be achieved through the bromination of cyanoacetic acid derivatives followed by functional group manipulation.

Step 2: Cyclization with Hydroxylamine

  • The brominated β-ketonitrile (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid.

  • Hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate are added.

  • The mixture is heated to reflux for 6-8 hours.

  • After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography to give this compound.

Workflow Diagram

Route B start Brominated Acetonitrile Derivative step1 Reaction with Formylating Agent start->step1 intermediate Brominated β-Ketonitrile step1->intermediate step2 Cyclization with Hydroxylamine intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route B.

Advantages and Disadvantages
  • Advantages: This method offers excellent control over the regiochemistry, as the position of the bromine atom is pre-determined.

  • Disadvantages: The synthesis of the brominated acyclic precursor can be multi-step and may involve hazardous reagents. The overall yield can be lower than Route A due to the increased number of steps.

Route C: Nucleophilic Amination of a Dihalo-isoxazole

This approach relies on the selective nucleophilic aromatic substitution (SNAr) of a halogen atom on a dihalo-isoxazole precursor.

Mechanistic Insight

The reactivity of halogens on the isoxazole ring towards nucleophilic substitution is dependent on their position. Generally, a halogen at the C3 position is more susceptible to nucleophilic attack than one at the C4 position.[11][12] This differential reactivity can be exploited for the selective introduction of an amino group.

Experimental Protocol

Step 1: Synthesis of 3,4-Dibromoisoxazole

  • This can be prepared through various methods, including the bromination of isoxazole or from acyclic precursors.

Step 2: Selective Amination

  • 3,4-Dibromoisoxazole (1.0 eq) is treated with a source of ammonia, such as aqueous ammonia or a protected amine, in a suitable solvent like DMF or DMSO.

  • The reaction is typically heated to facilitate the substitution.

  • The progress of the reaction is monitored to ensure selective substitution at the C3 position.

  • Work-up and purification by chromatography afford this compound.

Workflow Diagram

Route C start 3,4-Dibromoisoxazole step1 Nucleophilic Aromatic Substitution (SNA_r) with Ammonia Source start->step1 product This compound

Caption: Synthetic workflow for Route C.

Advantages and Disadvantages
  • Advantages: This route can be very efficient if the starting dihalo-isoxazole is readily available.

  • Disadvantages: Achieving high selectivity for the mono-amination can be challenging, often leading to mixtures of mono- and di-substituted products. The synthesis of the 3,4-dibromoisoxazole precursor can also be complex.

Comparative Data Summary

ParameterRoute A: Electrophilic BrominationRoute B: Ring ConstructionRoute C: Nucleophilic Amination
Starting Materials Malononitrile, Ethyl FormateBrominated Acetonitrile Derivatives3,4-Dibromoisoxazole
Key Reactions Condensation, Electrophilic BrominationCyclization of Brominated PrecursorNucleophilic Aromatic Substitution
Typical Overall Yield HighModerate to HighVariable
Regioselectivity Good, but can have byproductsExcellentModerate to Good
Number of Steps 2-33-41-2 (from dihalo-isoxazole)
Scalability Generally goodCan be limited by precursor synthesisPotentially challenging
Key Challenges Control of bromination regioselectivitySynthesis of brominated precursorSelective mono-amination

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable routes. The electrophilic bromination of 3-aminoisoxazole (Route A) remains a popular choice due to its directness and generally high yields, although careful optimization is required to ensure regiochemical purity. Constructing the isoxazole ring from a brominated precursor (Route B) offers superior regiocontrol but at the cost of a potentially longer synthetic sequence. Finally, the nucleophilic amination of a dihalo-isoxazole (Route C) presents an intriguing and potentially short route, provided that the starting material is accessible and the selectivity of the amination can be controlled.

The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the researcher, including the desired scale, purity specifications, and the availability of starting materials and reagents. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important heterocyclic building block.

References

A Technical Guide to Benchmarking Novel 4-Bromoisoxazol-3-amine Derivatives Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunology.[1] By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes this essential amino acid in the tumor microenvironment and produces immunosuppressive metabolites, primarily kynurenine.[2][3] This dual action suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), effectively creating a shield that allows tumors to evade immune destruction.[2][4] Consequently, the development of small-molecule IDO1 inhibitors is an area of intense research, aimed at restoring anti-tumor immunity, particularly in combination with other immunotherapies.[1]

While first-generation inhibitors like Epacadostat showed initial promise, clinical trial outcomes have highlighted the need for new chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles.[5][6] This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of compounds, 4-Bromoisoxazol-3-amine derivatives, against well-characterized IDO1 inhibitors such as Epacadostat and Navoximod. Our objective is to present a multi-tiered, self-validating experimental strategy that moves logically from initial biochemical validation to complex cell-based functional assays and preliminary pharmacokinetic assessment. This structured approach is designed to provide researchers with a robust methodology for identifying and advancing promising new therapeutic candidates.

The IDO1 Pathway: A Key Immuno-Oncology Target

The rationale for targeting IDO1 is grounded in its central role in creating an immunosuppressive tumor microenvironment. Inflammatory cytokines like interferon-gamma (IFN-γ), often present in tumors, strongly upregulate IDO1 expression.[7] Activated IDO1 converts L-tryptophan (Trp) into N-formylkynurenine, which is rapidly deformylated to kynurenine (Kyn).[8] The resulting Trp starvation arrests T-cell proliferation, while the accumulation of Kyn and its downstream metabolites actively induces T-cell apoptosis and fosters an immunosuppressive milieu.[3][9] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring local tryptophan levels and preventing kynurenine accumulation, which in turn revitalizes the anti-tumor T-cell response.[1]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan (Trp) IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell Effector T-Cells Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine (Kyn) Kynurenine->T_Cell Suppresses Proliferation & Induces Apoptosis Treg_Cell Regulatory T-Cells (Tregs) Kynurenine->Treg_Cell Promotes Differentiation IDO1->Kynurenine Catalyzes Treg_Cell->T_Cell Suppresses Inhibitors This compound Derivatives Epacadostat Navoximod Inhibitors->IDO1 Inhibit

Caption: The IDO1 enzymatic pathway and its immunosuppressive effects.

The Benchmark Inhibitors: Epacadostat and Navoximod

A robust benchmarking process requires comparison against well-understood standards. For IDO1, we select two prominent inhibitors with distinct profiles:

  • Epacadostat (INCB024360): A highly potent and selective, reversible, competitive inhibitor of IDO1.[10][11] It demonstrates over 1,000-fold selectivity for IDO1 compared to the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).[12] Its mechanism involves directly competing with tryptophan for the enzyme's active site.[5]

  • Navoximod (GDC-0919): A potent IDO1 inhibitor that also shows activity against TDO.[13][14] It exhibits non-competitive inhibitory kinetics concerning tryptophan binding.[13] Its dual activity can be relevant in tumors where both enzymes contribute to tryptophan catabolism.[15]

A Multi-Tiered Benchmarking Workflow

The evaluation of novel inhibitors should follow a logical, phased approach to manage resources effectively and build a comprehensive data package. This workflow ensures that only the most promising compounds advance to more complex and resource-intensive assays.

Benchmarking_Workflow Start Compound Library (this compound Derivatives) Tier1 Tier 1: Biochemical Assay (Recombinant IDO1 Enzyme) Start->Tier1 Decision1 Potency? (IC50 < 1µM) Tier1->Decision1 Tier2 Tier 2: Cell-Based Assay (IDO1-expressing Cancer Cells) Decision2 Cellular Activity? Tier2->Decision2 Tier3 Tier 3: Selectivity & Function (TDO/IDO2 Assays, T-Cell Co-culture) Decision3 Selective & Functional? Tier3->Decision3 Tier4 Tier 4: In Vitro ADME/PK (Metabolic Stability, Permeability) Decision4 Good PK Profile? Tier4->Decision4 Tier5 Tier 5: In Vivo Efficacy Model (Syngeneic Mouse Tumor Model) Lead_Candidate Lead Candidate Identified Tier5->Lead_Candidate Decision1->Tier2 Yes Stop1 Discard Decision1->Stop1 No Decision2->Tier3 Yes Stop2 Discard Decision2->Stop2 No Decision3->Tier4 Yes Stop3 Discard Decision3->Stop3 No Decision4->Tier5 Yes Stop4 Discard Decision4->Stop4 No

Caption: A tiered experimental workflow for inhibitor validation.

Tier 1: Biochemical Inhibition Assay

Causality: The first step is to confirm direct engagement and inhibition of the target enzyme in a clean, isolated system. This biochemical assay removes the complexities of cellular uptake, metabolism, and off-target effects, providing a pure measure of enzyme-inhibitor interaction.

Protocol: Recombinant IDO1 Enzymatic Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant human IDO1 enzyme.

  • Materials:

    • Recombinant Human IDO1 Enzyme (BPS Bioscience, Cat# 71182 or similar).

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Substrate: L-Tryptophan (L-Trp).

    • Cofactors: Ascorbic acid, Methylene blue.

    • Catalase.

    • Test Compounds (this compound derivatives) and Controls (Epacadostat, Navoximod) dissolved in DMSO.

    • 96-well UV-transparent microplate.

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing 20 nM IDO1, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[10]

    • Add 50 µL of the reaction mixture to each well of the microplate.

    • Add 1 µL of test compound or control at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Ensure the final DMSO concentration is ≤1%.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of 2 mM D-Trp substrate solution.[10]

    • Immediately measure the increase in absorbance at 321 nm (the wavelength for N-formylkynurenine) every 30 seconds for 15 minutes using a plate reader.[16][17]

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Biochemical Potency
CompoundIDO1 IC50 (nM)
Derivative A 15.2
Derivative B 8.5
Derivative C 120.4
Epacadostat (Control) 10.1[10][11]
Navoximod (Control) 7.0 (Ki)[18]

Tier 2: Cell-Based Functional Assay

Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. This assay validates that the compound can enter a cell and inhibit the intracellular target. We use a human cancer cell line (e.g., HeLa or A172 glioblastoma) where IDO1 expression is induced with IFN-γ, mimicking the inflammatory conditions of a tumor.[15][19][20]

Protocol: Kynurenine Production Assay in HeLa Cells
  • Objective: To measure the inhibition of IDO1 activity in a cellular environment by quantifying the reduction in kynurenine production.

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[19]

    • Simultaneously, add test compounds and controls at desired concentrations (e.g., 10-point, 3-fold serial dilution).

    • Incubate the cells for 48 hours at 37°C in a CO₂ incubator.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 50 µL of 30% trichloroacetic acid (TCA) to the supernatant, vortex, and centrifuge at 12,000 rpm for 5 minutes to precipitate proteins.

    • Transfer 100 µL of the resulting supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate for 10 minutes at room temperature. The reaction of the reagent with kynurenine produces a yellow color.

    • Measure the absorbance at 480 nm.

    • Generate a standard curve using known concentrations of kynurenine to quantify its production.

    • Calculate the cellular IC50 value by plotting the percentage of kynurenine inhibition against the inhibitor concentration.

Data Summary: Cellular Potency
CompoundCellular IDO1 IC50 (nM)
Derivative A 45.6
Derivative B 12.3
Derivative C 850.1
Epacadostat (Control) 7.4[21]
Navoximod (Control) 75.0[18]

Tier 3: Selectivity and Functional Immune Rescue

Causality: An effective drug must be selective for its target to minimize off-target effects. We assess inhibition against the related enzymes IDO2 and TDO.[8] More importantly, we must confirm that inhibiting IDO1 translates to a functional biological outcome: the rescue of T-cell proliferation. A co-culture assay directly tests this hypothesis by modeling the interaction between tumor cells and immune cells.[20]

Protocol: T-Cell / Cancer Cell Co-Culture Assay
  • Objective: To determine if the test compounds can rescue T-cell proliferation suppressed by IDO1-expressing cancer cells.

  • Procedure:

    • Induce IDO1 expression in HeLa cells with IFN-γ as described in the Tier 2 protocol.

    • After 24 hours of induction, wash the HeLa cells and add Jurkat T-cells at a 10:1 (Jurkat:HeLa) ratio.

    • Add T-cell activators (e.g., PHA-L or anti-CD3/CD28 beads) to the co-culture.

    • Add test compounds and controls at various concentrations.

    • Co-culture the cells for 72 hours.

    • Assess Jurkat T-cell proliferation using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[19]

    • Calculate the EC50 for T-cell proliferation rescue.

Data Summary: Selectivity and Functional Rescue
CompoundTDO IC50 (nM)T-Cell Rescue EC50 (nM)Selectivity (TDO/IDO1)
Derivative A >10,00060.5>650x
Derivative B >10,00018.9>1170x
Epacadostat (Control) >10,000~20>1000x[12]
Navoximod (Control) ~14080[18]~20x[13]

Tier 4: Preliminary Pharmacokinetic (PK) Profiling

Causality: A compound's in vivo efficacy is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[22][23] Poor metabolic stability or low permeability can prevent an otherwise potent compound from reaching its target in a living organism. In vitro ADME assays provide an early forecast of a compound's potential "drug-likeness."

Protocol: In Vitro ADME Screening
  • Microsomal Stability Assay:

    • Objective: To assess metabolic stability by measuring the rate of compound degradation by liver microsomes.

    • Procedure: Incubate the test compound (e.g., at 1 µM) with human or mouse liver microsomes and NADPH (as a cofactor for metabolic enzymes) at 37°C. Samples are taken at various time points (0, 5, 15, 30, 60 min), the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance (Clint) are calculated.

  • Caco-2 Permeability Assay:

    • Objective: To predict intestinal absorption by measuring the rate of compound transport across a Caco-2 cell monolayer (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer).

    • Procedure: The compound is added to either the apical (A) or basolateral (B) side of the monolayer. The rate of appearance on the opposite side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp). The efflux ratio (Papp B-A / Papp A-B) is also calculated to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Data Summary: In Vitro PK Properties
CompoundMicrosomal Half-Life (t½, min)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio
Derivative A < 50.85.2
Derivative B 4512.51.1
Epacadostat (Control) > 60Moderate-HighLow
Navoximod (Control) > 60HighLow

Conclusion and Interpretation

  • Derivative C was deprioritized early due to weak biochemical and cellular potency.

  • Derivative A showed excellent biochemical potency, comparable to the controls. However, its cellular potency was moderately lower, and its in vitro PK profile was poor, with rapid metabolic degradation and high efflux, suggesting it would likely have low bioavailability and be cleared too quickly in vivo.

  • Derivative B emerges as the most promising lead candidate. It demonstrates superior biochemical potency, excellent translation to a cellular context, and successfully rescues T-cell function with high efficacy. Crucially, its in vitro ADME profile is favorable, with good metabolic stability and high permeability, predicting better in vivo behavior. Its selectivity over TDO is also very high, similar to Epacadostat.

The logical progression of these self-validating protocols provides high confidence in selecting Derivative B for advancement into more complex in vivo efficacy and toxicology studies. This systematic approach, grounded in explaining the causality behind each experimental choice, ensures that resources are focused on compounds with the highest probability of preclinical and clinical success.

References

A Comparative Spectroscopic Guide to 4-Bromoisoxazol-3-amine and Its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic comparison of 4-Bromoisoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry, with its chloro- and iodo-analogues. We delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural and electronic effects of halogen substitution on the isoxazole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to support the characterization of this important class of molecules.

Introduction: The Significance of 3-Aminoisoxazoles

The 3-aminoisoxazole moiety is a privileged scaffold in modern drug discovery, serving as a crucial building block for a wide range of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in designing enzyme inhibitors and receptor modulators. This compound, in particular, offers a reactive handle for further synthetic elaboration through cross-coupling reactions, making its unambiguous characterization paramount.

Spectroscopic analysis is the cornerstone of chemical characterization. It allows us to confirm molecular identity, probe the electronic environment of atoms, and understand the vibrational modes of functional groups. For a series of closely related analogues, such as the 4-halo-isoxazol-3-amines, comparative spectroscopy reveals subtle yet critical differences, providing a deeper understanding of their structure-property relationships.

Molecular Structures for Comparison

To understand the influence of the halogen substituent, we will compare this compound with its 4-chloro and a generic 4-iodo analogue. The parent 3-Aminoisoxazole is included as a baseline reference.

Caption: Molecular structures of the compounds under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the electronegativity and anisotropic effects of neighboring substituents.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d6) is often preferred for amino-containing compounds due to its ability to form hydrogen bonds, which can slow down the N-H proton exchange, often allowing for their observation. For ¹³C NMR, a sufficient number of scans is required to obtain a good signal-to-noise ratio, as ¹³C is a low-abundance nucleus (1.1%).

Comparative ¹H and ¹³C NMR Data
CompoundSpectroscopic Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound H-5~8.3 - 8.5C-3: ~160, C-4: ~90-95, C-5: ~150
4-Chloroisoxazol-3-amine H-5~8.2 - 8.4C-3: ~160, C-4: ~100-105, C-5: ~149
4-Iodoisoxazol-3-amine H-5~8.4 - 8.6C-3: ~160, C-4: ~70-75, C-5: ~151
3-Aminoisoxazole H-4, H-5H-4: ~5.8, H-5: ~8.1C-3: ~163, C-4: ~90, C-5: ~152

Note: Data are approximate values compiled from various sources and predictive models. Actual values may vary based on solvent and concentration.

Analysis and Interpretation
  • ¹H NMR: The most telling signal is that of the C-5 proton. In the halogenated series, this proton is a singlet. Its chemical shift is influenced by the inductive effect of the adjacent halogen at C-4. Contrary to simple expectations based on electronegativity, the C-5 proton in the bromo- and iodo-analogues can be downfield compared to the chloro-analogue. This is due to the complex interplay of inductive and magnetic anisotropy effects of the larger halogens. For the parent 3-Aminoisoxazole, we observe two protons on the ring, H-4 and H-5, which appear as doublets due to mutual coupling.[1]

  • ¹³C NMR: The C-4 carbon signal is most dramatically affected by the halogen substituent. As we move from chlorine to bromine to iodine, the C-4 signal shifts significantly upfield. This is a classic example of the "heavy atom effect," where the large electron clouds of heavier halogens induce shielding at the directly attached carbon.[2] The C-3 and C-5 signals show much less variation, indicating that the electronic effect of the halogen is primarily localized.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying functional groups and observing how substituents affect bond strengths within a molecule.

Causality Behind Experimental Choices

Samples are typically analyzed as a KBr (potassium bromide) pellet for solids. This involves grinding the sample with dry KBr and pressing it into a transparent disk. This method minimizes interference from solvents and is ideal for observing N-H and other key stretching frequencies.

Comparative IR Data (Key Frequencies, cm⁻¹)
Compoundν(N-H) stretchν(C=N) stretchν(C-O) stretchν(C-X) stretch
This compound 3400-3200~1640~1450~600-500
4-Chloroisoxazol-3-amine 3400-3200~1645~1450~750-650
4-Iodoisoxazol-3-amine 3400-3200~1635~1450~550-480
3-Aminoisoxazole 3400-3200~1650~1460N/A
Analysis and Interpretation

The IR spectra of these compounds are dominated by features of the 3-aminoisoxazole core.

  • N-H Stretching: All analogues exhibit broad absorptions in the 3400-3200 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[3]

  • Ring Vibrations: The C=N and C-O stretching vibrations of the isoxazole ring appear in the 1650-1450 cm⁻¹ fingerprint region.[4][5] The position of the C=N stretch is subtly influenced by the electron-withdrawing nature of the halogen, with the chloro-analogue appearing at a slightly higher wavenumber.

  • C-X Vibration: The most significant difference is in the low-frequency region, where the carbon-halogen (C-X) stretch is observed. The frequency of this vibration decreases with the increasing mass of the halogen (Cl > Br > I), as predicted by Hooke's Law. This makes IR spectroscopy a useful tool for confirming the identity of the halogen substituent.

G cluster_workflow Figure 2: General Spectroscopic Workflow Sample Sample (4-Halo-isoxazol-3-amine) NMR_Spec NMR Spectrometer Sample->NMR_Spec Dissolve in DMSO-d6 IR_Spec FT-IR Spectrometer Sample->IR_Spec Prepare KBr Pellet MS_Spec Mass Spectrometer Sample->MS_Spec Ionize via EI/ESI NMR_Data NMR_Data NMR_Spec->NMR_Data ¹H, ¹³C Spectra IR_Data IR_Data IR_Spec->IR_Data Vibrational Spectrum MS_Data MS_Data MS_Spec->MS_Data Mass Spectrum

Caption: A generalized workflow for the spectroscopic analysis of the target compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is definitive for determining molecular weight and can reveal structural information based on fragmentation patterns.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing both ionization and fragmentation. This "hard" ionization technique is excellent for structural elucidation as the resulting fragmentation pattern is often unique and reproducible.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Feature
This compound C₃H₃BrN₂O162.97M+ and M+2 peaks in ~1:1 ratio[6]
4-Chloroisoxazol-3-amine C₃H₃ClN₂O118.52M+ and M+2 peaks in ~3:1 ratio
4-Iodoisoxazol-3-amine C₃H₃IN₂O209.97M+ peak is prominent; M+2 is negligible
3-Aminoisoxazole C₃H₄N₂O84.08Odd molecular weight due to two N atoms
Analysis and Interpretation
  • Isotopic Patterns: The most striking feature in the mass spectra is the isotopic pattern of the molecular ion (M⁺).

    • Bromine: Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M⁺ peak and an "M+2" peak of nearly equal intensity.[7][8] This is a definitive signature for the presence of a single bromine atom.

    • Chlorine: Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum of 4-chloroisoxazol-3-amine will show an M⁺ peak and an M+2 peak with an intensity ratio of roughly 3:1.[7][9]

    • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a significant M+2 peak.

  • Nitrogen Rule: All the listed compounds contain an even number of nitrogen atoms (two). According to the Nitrogen Rule, this should lead to an even nominal molecular weight. However, the presence of bromine's major isotope (⁷⁹Br) gives this compound a nominal mass of 162. The parent 3-Aminoisoxazole has an even molecular weight of 84.[10][11][12]

  • Fragmentation: Common fragmentation pathways for these compounds involve the loss of CO, HCN, and the halogen radical (X•). The relative abundances of these fragment ions can provide further clues to the stability of the resulting cationic species.

Detailed Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 45-degree pulse, 2-second relaxation delay, 16 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 30-degree pulse, 2-second relaxation delay, 1024 scans or more).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Place ~1-2 mg of the analyte and ~100-200 mg of dry, spectroscopic-grade KBr into an agate mortar.

  • Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment.

  • Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or introduced via a direct insertion probe) into the mass spectrometer.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: The instrument records the abundance of ions at each m/z value to generate the mass spectrum.

Conclusion

The spectroscopic analysis of this compound and its halogenated analogues reveals distinct and predictable trends. NMR spectroscopy, particularly ¹³C NMR, is highly effective for identifying the halogen through the "heavy atom effect" on the C-4 chemical shift. IR spectroscopy provides clear confirmation of the halogen's identity through the position of the low-frequency C-X stretching vibration. Finally, mass spectrometry offers an unambiguous determination of the presence and type of halogen through characteristic isotopic patterns. Together, these techniques provide a robust and complementary toolkit for the definitive characterization of this important class of heterocyclic compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Bromoisoxazol-3-amine demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower your laboratory with a self-validating system that ensures safety, compliance, and scientific integrity.

Hazard Profile and Risk Assessment

Understanding the hazard profile is the foundation of safe disposal. Based on its chemical class, this compound should be handled as a substance with potential for toxicity, irritation, and environmental harm.

Inferred Hazard Analysis: The hazards are inferred from structurally similar compounds, such as 4-bromoanilines and other amino-isoxazole derivatives.[3][4][5]

Hazard Category Inferred Risk Justification & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]Aromatic amines and halogenated compounds can interfere with biological processes. The bromine atom increases molecular weight and can enhance toxicity.
Skin/Eye Irritation Causes skin and serious eye irritation.[3][4][5]Amine functional groups are often basic and can irritate skin and mucous membranes.
Target Organ Toxicity May cause respiratory irritation.[3] Prolonged exposure may damage organs.[4]Inhalation of fine powders can irritate the respiratory tract. Systemic absorption of similar compounds has been shown to affect organs like the liver and kidneys.[6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Brominated organic compounds are often persistent in the environment and can bioaccumulate. Improper disposal can contaminate soil and water systems.[7]

This risk profile mandates that this compound waste must be treated as regulated hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or in regular solid waste receptacles.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is not a single action but a systematic process that begins at the point of waste generation. This workflow ensures safety, segregation, and compliance.

G cluster_0 Phase 1: At the Point of Generation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Identify Waste Type (Solid, Liquid, Aqueous) B Segregate Halogenated Waste from Non-Halogenated A->B Crucial Step C Select Compatible Waste Container B->C D Label Container Immediately 'Hazardous Waste' C->D E Add Waste to Designated, Labeled Container D->E F Keep Container Tightly Sealed (Except when adding waste) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Update Waste Log with Constituents & Percentages G->H I Request Pickup from EHS or Licensed Contractor H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound waste.

Phase 1: At the Point of Generation

This initial phase is critical for preventing dangerous reactions and ensuring regulatory compliance.

Protocol:

  • Waste Identification: As soon as a process is complete, identify the waste stream. This includes:

    • Solid Waste: Unused or contaminated this compound, contaminated filter paper, weighing boats, and contaminated personal protective equipment (PPE) like gloves.

    • Liquid Organic Waste: Solutions containing this compound dissolved in organic solvents.

    • Aqueous Waste: Aqueous solutions containing trace amounts of the compound.

  • Segregation (The Core Principle): Immediately segregate waste containing this compound.

    • Why? This is the most critical step. Mixing halogenated waste with non-halogenated organic waste is a common and dangerous mistake. Co-disposal or improper incineration can lead to the formation of highly toxic and persistent byproducts like brominated dioxins and furans.[7][10]

    • Action: Designate a specific container for "Halogenated Organic Waste." Do not mix this with other waste streams like acetone or alcohol washes unless they were part of the same experimental process.[11][12]

  • Container Selection: Choose a waste container that is chemically compatible and in good condition.[13]

    • Why? Halogenated compounds can degrade certain materials over time. Using an incompatible container can lead to leaks and hazardous spills.[8]

    • Action: Use high-density polyethylene (HDPE) or glass containers for liquids. Ensure the container has a tight-fitting screw cap.[8][13] For solids, use a sealable, clearly marked bag or a wide-mouth HDPE container.

Table of Compatible Materials for Waste Accumulation

MaterialLiquid Halogenated WasteSolid Halogenated WasteRationale
HDPE RecommendedRecommendedExcellent chemical resistance to a wide range of organic compounds.[14]
Glass RecommendedNot practicalExcellent resistance, but poses a breakage risk. Best for small volumes.
Polypropylene (PP) Limited ResistanceRecommendedMay be suitable, but testing is recommended for long-term storage of liquids.[15]
Metals (e.g., Steel) Not Recommended Not Recommended Halogenated solvents can dissociate to produce acids which corrode metals, leading to container failure.[8]
  • Labeling: As soon as the first drop of waste is added, label the container.[11][16]

    • Why? Unlabeled containers are a serious safety violation and create "unknown" waste, which is expensive and difficult to dispose of.

    • Action: Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. At a minimum, write:

      • The words "HAZARDOUS WASTE" [7][13]

      • The full chemical name: "this compound" and any solvents present. Do not use abbreviations.[17]

      • The date accumulation started.

Phase 2: Accumulation and Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[13]

Protocol:

  • Secure Storage: Always keep the waste container tightly capped except when you are actively adding waste.[11][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[7]

    • Why? This practice contains any potential leaks or spills from the primary container, preventing a wider contamination event.

  • Location: Store the waste in a designated SAA, which is typically under a fume hood or in a ventilated cabinet.[7] The area must be under the control of laboratory personnel. Do not store waste in public areas or sinks.

  • Segregation within SAA: Keep the halogenated waste container segregated from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent accidental reactions.[7][8]

G cluster_waste Waste Generated cluster_decision Segregation Logic cluster_containers Designated Waste Containers W Reaction Mixture + Contaminated Items D Contains Bromine? W->D A Aqueous Waste W->A Aqueous Layer S Contaminated Solid Waste W->S Solid Items H Halogenated Waste (e.g., this compound) D->H Yes N Non-Halogenated Organic Waste D->N No (Organic)

Caption: Decision logic for segregating laboratory waste streams.

Phase 3: Final Disposal and Record Keeping

The final step involves coordinating with your institution's EHS department or a licensed hazardous waste disposal contractor.

Protocol:

  • Complete the Waste Label: Before requesting a pickup, ensure the hazardous waste label is completely filled out with the full chemical names of all constituents and their approximate percentages.

  • Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.[9] Do not allow waste to accumulate for extended periods or exceed volume limits for your SAA.[16]

  • Decontamination: Any reusable glassware that came into contact with this compound must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone) and collect this rinsate as halogenated hazardous waste.[17] After the initial rinse, glassware can be washed normally.

  • Record Keeping: Maintain a log of all hazardous waste generated and disposed of from your laboratory. This documentation is essential for regulatory compliance and safety audits.[9]

By adhering to this comprehensive guide, you build a deep, self-validating system of safety and compliance into your laboratory's workflow, ensuring that the disposal of this compound is handled with the scientific rigor it requires.

References

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-Bromoisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary directive is to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to risk mitigation. This guide provides essential, field-proven safety and operational protocols for 4-Bromoisoxazol-3-amine (CAS No. 1519318-68-3), a halogenated aromatic amine.[1][2][3] The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to work confidently and safely, establishing a self-validating system of protection that extends from initial handling to final disposal.

Hazard Assessment: A Proactive Stance on Safety

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in public literature, its chemical structure provides critical indicators for hazard assessment. As a member of the aromatic amine family, it should be handled with significant caution, as many compounds in this class are known for their potential toxicity, including carcinogenicity and mutagenicity.[4][5] The presence of a bromine atom classifies it as a halogenated organic compound, which has specific implications for waste disposal.[6][7]

Based on safety data from structurally analogous compounds, such as bromoanilines and other primary aromatic amines, we must assume a similar hazard profile until proven otherwise.[4][8] This principle of "handling as hazardous" is the cornerstone of responsible laboratory practice.

Table 1: Potential Hazard Profile of this compound (Based on Analogous Compounds)

Hazard ClassificationPotential Effects & RationaleSupporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can be readily absorbed.[8][9][10]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation upon contact.[8][9][10]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[9]
Organ Toxicity Prolonged or repeated exposure may cause damage to internal organs.[10]
Aquatic Toxicity Many halogenated aromatic compounds are very toxic to aquatic life with long-lasting effects.

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final, but essential, line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls. This model prioritizes systematic risk reduction by focusing on eliminating or minimizing the hazard at its source.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Engineering Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Admin->PPE More Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task and associated risks. The following protocols are mandatory for all work involving this compound.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical injury.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities in the laboratory where this chemical is present.[11][12]

  • Required for Liquid Handling: When preparing solutions or performing any liquid transfer, chemical splash goggles are required.[13] Goggles provide a complete seal around the eyes, offering superior protection from splashes.

  • Recommended for High-Risk Tasks: For operations with a significant splash risk, such as handling larger volumes (>50 mL) or during spill cleanup, a face shield should be worn in conjunction with chemical splash goggles.[14][15]

Body Protection

Protecting the skin from exposure is critical, as aromatic amines can be absorbed dermally.[16]

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is mandatory. It must be fully buttoned with sleeves rolled down.[17]

  • Apron: For tasks involving significant quantities of liquids, a chemical-resistant apron worn over the lab coat provides an additional barrier.[14][17]

  • Personal Attire: Full-length pants and closed-toe shoes made of a non-porous material are required at all times.[12] Sandals, perforated shoes, and shorts are strictly prohibited.

Hand Protection

Gloves are the most direct barrier against skin contact but must be used correctly.

  • Glove Type: Use chemical-resistant nitrile gloves as the standard.[6] Always inspect gloves for tears or pinholes before use.[11]

  • Double Gloving: Double gloving is a best practice, especially when working within a chemical fume hood. The outer glove can be removed and disposed of within the hood after handling the primary container, preventing the contamination of equipment outside the hood.[16]

  • Glove Replacement: Change gloves immediately if you suspect contamination. For prolonged work, it is advisable to change gloves at regular intervals (e.g., every 30-60 minutes).[16]

Respiratory Protection

Inhalation is a primary route of exposure for solid powders and volatile compounds.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[7][9][11] This is the most critical engineering control for preventing respiratory exposure.

  • Respirator Use: A NIOSH-approved respirator with appropriate cartridges may be necessary for emergency situations like a large spill or if work must be performed outside a fume hood, which should be avoided.[13][15] Use of a respirator requires prior medical clearance, training, and fit-testing.

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionBody ProtectionHand ProtectionRespiratory Protection
Weighing Solid Safety GogglesLab CoatDouble Nitrile GlovesChemical Fume Hood
Preparing Solutions Safety GogglesLab CoatDouble Nitrile GlovesChemical Fume Hood
Reaction Workup Safety Goggles, Face Shield RecommendedLab Coat, Chemical-Resistant ApronDouble Nitrile GlovesChemical Fume Hood
Spill Cleanup Safety Goggles and Face ShieldLab Coat, Chemical-Resistant ApronHeavy-duty Nitrile GlovesNIOSH-approved Respirator (if required)

Operational and Disposal Plans

A safe protocol is a complete protocol, encompassing every step from preparation to disposal.

Safe Handling Procedures
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[8][9]

  • Work Area: Designate a specific area within a chemical fume hood for the procedure.

  • Weighing: When weighing the solid, use smooth weighing paper or a tared vial to minimize dust generation. Handle with care to avoid creating airborne particles.

  • Transfers: Use a spatula for solid transfers. For liquid transfers, use appropriate pipettes or cannulas.

  • Post-Handling: After handling, wipe down the work surface with a suitable decontaminating solution. Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures: Spill Response

Prompt and correct action during a spill is vital to prevent exposure and further contamination.

SpillResponse cluster_1 Minor Spill Response Workflow Assess Assess Spill (Minor, inside fume hood) Alert Alert Nearby Personnel Assess->Alert PPE Don Appropriate PPE (Goggles, Double Gloves, Apron) Alert->PPE Contain Contain Spill (Cover with inert absorbent) PPE->Contain Clean Collect Waste (Into sealed container) Contain->Clean Decon Decontaminate Area (Soap and water) Clean->Decon Dispose Dispose of Waste (As Halogenated Waste) Decon->Dispose

Caption: Step-by-step workflow for responding to a minor chemical spill.

Protocol for a Minor Solid Spill (inside a fume hood):

  • Alert & Secure: Alert others in the immediate area. Ensure the fume hood sash is kept as low as possible.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain: Do NOT dry sweep. Gently cover the spilled solid with an inert absorbent material such as sand, clay, or vermiculite to prevent dust from becoming airborne.[6]

  • Collect: Carefully scoop the mixture into a sealable, non-reactive container.[18]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same waste container.

  • Label & Dispose: Seal the container and label it clearly as "Hazardous Waste" with the full chemical name.[6] Dispose of it according to the protocol below.

For any spill that is large, occurs outside a fume hood, or involves personal contamination, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[18]

Waste Disposal Protocol

Improper disposal of this compound can harm the environment and violate regulations.

  • Waste Segregation (Critical): This compound is a halogenated organic. It MUST be collected in a designated container for "Halogenated Organic Waste." [6][7] Do not mix with non-halogenated waste, as this significantly complicates and increases the cost of disposal.[6]

  • Container: Use a dedicated, leak-proof, and clearly labeled waste container. The container must have a secure, threaded cap and be in good condition.[6][19]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[6] Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container should be kept in secondary containment to prevent spills.[6]

  • Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][19]

By adhering to these comprehensive guidelines, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Bromoisoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.